5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(difluoromethyl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F2N3S/c4-1(5)2-7-8-3(6)9-2/h1H,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGMELMIAOKZSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C(S1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40618426 | |
| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25306-15-4 | |
| Record name | 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40618426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the prevailing synthetic methodologies, focusing on the acid-catalyzed cyclization of thiosemicarbazide with difluoroacetic acid and its derivatives. It offers an in-depth analysis of reaction mechanisms, optimization of experimental parameters, and robust protocols for synthesis and purification. Furthermore, this guide includes detailed sections on the structural elucidation and purity assessment of the final product, underpinned by spectroscopic data. The content is tailored for researchers, scientists, and professionals in the field of drug development, aiming to provide both theoretical insights and practical, field-proven guidance.
Introduction: The Significance of Fluorinated 2-Amino-1,3,4-Thiadiazoles
The 2-amino-1,3,4-thiadiazole scaffold is a privileged pharmacophore in medicinal chemistry, renowned for its wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2] The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. The difluoromethyl group (CHF2), in particular, serves as a bioisostere for hydroxyl and thiol groups, capable of participating in hydrogen bonding and thereby modulating drug-receptor interactions.
Consequently, this compound emerges as a valuable building block in the design of novel therapeutic agents.[3] Its synthesis is a critical step for researchers aiming to explore the pharmacological potential of this unique molecular architecture. This guide provides a detailed exploration of its synthesis, grounded in established chemical principles and practical laboratory experience.
Synthetic Pathways: From Starting Materials to the Final Product
The most direct and widely employed route for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the cyclization of a thiosemicarbazide with a corresponding carboxylic acid or its derivative.[4][5] In the case of this compound, this involves the reaction of thiosemicarbazide with difluoroacetic acid or a suitable derivative thereof. The core of this transformation is an acid-catalyzed intramolecular cyclization and dehydration.
The Core Reaction: Thiosemicarbazide and Difluoroacetic Acid
The fundamental transformation involves the condensation of thiosemicarbazide and difluoroacetic acid. The reaction proceeds via the formation of an acylthiosemicarbazide intermediate, which then undergoes cyclization and dehydration to yield the desired 1,3,4-thiadiazole ring.[4] The choice of a strong dehydrating agent is crucial for driving the reaction to completion.
Reaction Scheme:
Caption: General synthetic scheme for this compound.
Mechanistic Insights
The reaction mechanism can be delineated into two principal stages:
-
Acylation of Thiosemicarbazide: The initial step involves the nucleophilic attack of the terminal amino group of thiosemicarbazide on the carbonyl carbon of difluoroacetic acid. This is typically facilitated by an acid catalyst that protonates the carbonyl oxygen, enhancing its electrophilicity. This leads to the formation of a tetrahedral intermediate which then eliminates a molecule of water to form the N-acylthiosemicarbazide.
-
Intramolecular Cyclization and Dehydration: The sulfur atom of the N-acylthiosemicarbazide acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This results in the formation of a five-membered heterocyclic intermediate. Subsequent dehydration, driven by the strong acidic and dehydrating conditions, leads to the formation of the aromatic 1,3,4-thiadiazole ring.[4]
Caption: Simplified reaction mechanism workflow.
Experimental Protocols
The following protocols are provided as a robust starting point for the synthesis of this compound. As with any chemical synthesis, appropriate safety precautions, including the use of personal protective equipment and a well-ventilated fume hood, are mandatory.
Method 1: Phosphorus Oxychloride as the Dehydrating Agent
This method is adapted from the synthesis of the analogous 5-trifluoromethyl-1,3,4-thiadiazole and is expected to provide good yields.
Materials and Equipment:
-
Thiosemicarbazide
-
Difluoroacetic acid
-
Phosphorus oxychloride (POCl₃)
-
Dioxane (anhydrous)
-
Sodium hydroxide (50% aqueous solution)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add thiosemicarbazide (1.0 eq) and anhydrous dioxane.
-
Addition of Reactants: To this stirring suspension, add difluoroacetic acid (1.0 eq).
-
Controlled Addition of POCl₃: Cool the mixture in an ice bath. Slowly add phosphorus oxychloride (1.0 - 1.2 eq) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 100-102 °C). Maintain reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a 50% aqueous solution of sodium hydroxide to a pH of 8-9. This step should be performed in an ice bath as it is highly exothermic.
-
Isolation of the Product: The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with cold water and then dry it in a vacuum oven at 50-60 °C.
Method 2: Polyphosphoric Acid (PPA) as the Dehydrating Agent
Polyphosphoric acid is another effective dehydrating agent for this transformation and can sometimes offer milder reaction conditions.[1]
Materials and Equipment:
-
Thiosemicarbazide
-
Difluoroacetic acid
-
Polyphosphoric acid (PPA)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, add polyphosphoric acid.
-
Addition of Reactants: To the PPA, add thiosemicarbazide (1.0 eq) and difluoroacetic acid (1.0 eq) with stirring.
-
Heating: Heat the reaction mixture to 80-90 °C and maintain this temperature for 2-3 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and then pour it onto crushed ice.
-
Neutralization and Isolation: Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate is formed. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold water and dry it under vacuum.
| Parameter | Method 1 (POCl₃) | Method 2 (PPA) |
| Dehydrating Agent | Phosphorus oxychloride | Polyphosphoric acid |
| Solvent | Dioxane | None (PPA acts as solvent) |
| Temperature | Reflux (~101 °C) | 80-90 °C |
| Reaction Time | 3-4 hours | 2-3 hours |
| Work-up | Quenching on ice, neutralization | Quenching on ice, neutralization |
| Typical Yield | Good to excellent | Moderate to good |
Table 1: Comparison of Synthetic Protocols
Purification and Characterization
Purification
The crude product obtained from the synthesis can be purified by recrystallization. A common solvent system for recrystallization of 2-amino-1,3,4-thiadiazole derivatives is a mixture of N,N-dimethylformamide (DMF) and water or ethanol and water.[6]
Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of hot DMF or ethanol.
-
Slowly add hot water to the solution until it becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Common impurities can include unreacted starting materials and isomeric 1,2,4-triazole derivatives.[7] The purity of the final product should be assessed using techniques such as TLC, melting point determination, and HPLC.
Structural Elucidation and Purity Assessment
The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show a characteristic triplet for the CHF₂ proton due to coupling with the two fluorine atoms. The protons of the amino group will appear as a broad singlet.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a triplet for the carbon of the CHF₂ group. The two carbons of the thiadiazole ring will also be visible.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): This will show a doublet for the two equivalent fluorine atoms, coupled to the proton of the CHF₂ group.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-F stretching (around 1000-1100 cm⁻¹).
-
MS (Mass Spectrometry): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₃H₃F₂N₃S, MW: 151.14).[8][9]
Conclusion
The synthesis of this compound is a straightforward yet crucial process for accessing a valuable building block in drug discovery. The acid-catalyzed cyclization of thiosemicarbazide and difluoroacetic acid, utilizing dehydrating agents such as phosphorus oxychloride or polyphosphoric acid, provides reliable and efficient routes to this target molecule. This guide has provided a detailed, step-by-step methodology, mechanistic insights, and protocols for purification and characterization, equipping researchers with the necessary knowledge to confidently synthesize and utilize this important compound in their scientific endeavors. The principles and techniques described herein are foundational for the exploration of novel fluorinated heterocycles with potential therapeutic applications.
References
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 9. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]
An In-Depth Technical Guide to 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25306-15-4): A Scaffold of Emerging Therapeutic Interest
This guide provides a comprehensive technical overview of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound distinguished by the presence of a difluoromethyl group—a feature of increasing significance in medicinal chemistry.[1][2] We will delve into its chemical attributes, plausible synthetic routes, and explore its potential as a pharmacologically active agent, drawing upon the rich chemistry of the 1,3,4-thiadiazole core and the unique properties imparted by difluoromethylation. This document is intended for researchers, scientists, and professionals in the field of drug development who are seeking to understand and leverage the therapeutic potential of this and related molecular scaffolds.
The Strategic Importance of the 1,3,4-Thiadiazole Scaffold and Difluoromethyl Moiety
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[3] This five-membered heterocyclic system is metabolically stable and serves as a versatile template for the design of novel therapeutic agents.
The introduction of a difluoromethyl (-CHF₂) group to this scaffold is a strategic decision rooted in modern drug design principles. The -CHF₂ group is a bioisostere of hydroxyl and thiol groups, capable of forming hydrogen bonds and modulating the physicochemical properties of a molecule, such as lipophilicity and metabolic stability. This strategic fluorination can significantly enhance the potency and pharmacokinetic profile of a drug candidate.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in drug discovery. The key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 25306-15-4 | [4] |
| Molecular Formula | C₃H₃F₂N₃S | [4] |
| Molecular Weight | 151.14 g/mol | [4] |
| Appearance | Typically a solid | N/A |
| Solubility | Expected to have some solubility in organic solvents like DMSO and methanol | N/A |
The planar 1,3,4-thiadiazole ring, combined with the tetrahedral geometry of the difluoromethyl group, results in a molecule with distinct spatial and electronic features that govern its interaction with biological targets. Theoretical studies on the analogous 2-amino-5-trifluoromethyl-1,3,4-thiadiazole suggest a planar thiadiazole ring and the existence of an amine tautomer in the solid state.[5]
Synthesis of this compound: A Methodological Approach
While a specific, detailed synthesis for this compound is not extensively documented in publicly available literature, a robust synthetic strategy can be devised based on established methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. The most common and effective approach involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.
Proposed Synthetic Protocol
This protocol outlines a plausible and efficient method for the laboratory-scale synthesis of the title compound.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of difluoroacetic acid and thiosemicarbazide.
-
Solvent and Catalyst Addition: Add a suitable solvent such as toluene or dioxane. Cautiously add a dehydrating agent/catalyst, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), in a dropwise manner. The use of POCl₃ is a well-established method for this type of cyclization.[6]
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and maintain for several hours (2-6 hours, reaction progress can be monitored by TLC). The reaction involves the initial formation of an acylthiosemicarbazide intermediate, followed by intramolecular cyclization and dehydration to form the thiadiazole ring.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice-cold water or a solution of sodium bicarbonate to neutralize the acid.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.
Self-Validating System: The purity and identity of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H and ¹⁹F NMR: To confirm the presence and structure of the difluoromethyl group and the aromatic protons.
-
¹³C NMR: To identify the carbon atoms of the thiadiazole ring and the difluoromethyl group.
-
Mass Spectrometry: To confirm the molecular weight of the compound.[4]
-
FT-IR Spectroscopy: To identify characteristic functional groups such as N-H (amine) and C-F stretches.
Potential Biological Activities and Mechanisms of Action
The 1,3,4-thiadiazole scaffold is associated with a wide array of biological activities. The incorporation of the difluoromethyl group is anticipated to modulate these activities and potentially confer novel therapeutic properties.
Anticancer Potential
Numerous 1,3,4-thiadiazole derivatives have demonstrated significant anticancer activity.[2] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer cell proliferation and survival.
Proposed Mechanism of Action: Inhibition of IMP Dehydrogenase
A plausible mechanism of action for this compound is the inhibition of inosine monophosphate dehydrogenase (IMPDH). The parent compound, 2-amino-1,3,4-thiadiazole, is known to be metabolized in vivo to a mononucleotide derivative that potently inhibits IMPDH.[1] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to a depletion of the guanine nucleotide pool, thereby arresting cell proliferation.
Caption: Proposed mechanism of anticancer activity via IMPDH inhibition.
Enzyme Inhibition: A Lesson from the Oxadiazole Analog
The difluoromethyl group is a key feature in the design of mechanism-based enzyme inhibitors. A compelling example is the analogous difluoromethyl-1,3,4-oxadiazole scaffold, which has been shown to be a selective and essentially irreversible inhibitor of histone deacetylase 6 (HDAC6).[7] The proposed mechanism involves the enzyme-catalyzed ring-opening of the oxadiazole, leading to a tightly bound acylhydrazide intermediate that inactivates the enzyme.[7] It is conceivable that this compound could act on specific enzymes through a similar mechanism, making it an attractive candidate for screening against various enzyme targets.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole moiety is a well-established pharmacophore in the development of antimicrobial agents.[8] Derivatives have shown activity against a range of bacteria and fungi.[8] The presence of fluorine atoms in the difluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes and exert its antimicrobial effects.
Future Directions and Research Opportunities
This compound represents a promising starting point for the development of novel therapeutic agents. Future research should focus on several key areas:
-
Definitive Synthesis and Characterization: The development and publication of a detailed, optimized, and fully characterized synthesis protocol.
-
Biological Screening: A comprehensive screening of the compound against a panel of cancer cell lines, microbial strains, and a diverse range of enzyme targets to identify its primary biological activities.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives to explore the impact of substitutions on the amine group and the thiadiazole ring on biological activity.
-
Mechanistic Studies: In-depth investigation of the molecular mechanisms underlying any observed biological activity, including enzyme kinetics and structural biology studies.
-
Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness.
Conclusion
This compound is a molecule of significant interest, positioned at the intersection of a privileged heterocyclic scaffold and a functionally important chemical motif. While specific biological data for this compound is still emerging, the wealth of information on related structures provides a strong rationale for its investigation as a potential therapeutic agent. The synthetic accessibility and the anticipated favorable pharmacological properties make it a compelling candidate for further exploration in drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US3887572A - Preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles - Google Patents [patents.google.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Introduction: Unveiling a Molecule of Medicinal Promise
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a widely recognized strategy for enhancing the pharmacological profiles of therapeutic candidates.[1] The difluoromethyl group (-CF₂H), in particular, has garnered significant attention for its unique ability to serve as a bioisostere for hydroxyl, thiol, and amine functionalities, while also improving metabolic stability and membrane permeability.[2][3] When appended to a privileged heterocyclic scaffold like the 1,3,4-thiadiazole ring, known for its broad spectrum of biological activities, the resulting molecule, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, represents a compound of considerable interest for researchers in medicinal chemistry.[4][5]
This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. As a Senior Application Scientist, the following sections are designed to move beyond mere data reporting, offering insights into the causality behind experimental choices and the logic of spectral interpretation. This document will serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis and analysis of novel heterocyclic compounds.
The Strategic Importance of Spectroscopic Analysis
A thorough spectroscopic analysis is the cornerstone of chemical research, providing unambiguous confirmation of molecular structure and purity. For a novel compound like this compound, a multi-technique approach is essential. Each spectroscopic method offers a unique window into the molecule's architecture, and when combined, they provide a holistic and validated structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.
Expertise & Experience: The Rationale Behind NMR Experimental Design
The choice of deuterated solvent is a critical first step. For this compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar compounds and its capacity to facilitate the observation of exchangeable protons, such as those on the amine group. The acquisition of both ¹H and ¹³C NMR spectra is fundamental. Furthermore, two-dimensional NMR experiments like HSQC and HMBC can be invaluable for unambiguously assigning proton and carbon signals, especially in complex molecules.[6]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.[7]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[7]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A wider spectral width (e.g., 0-200 ppm) is necessary. A longer acquisition time and a larger number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline correction.
Predicted Spectral Data and Interpretation
The structural features of this compound will give rise to a distinct set of signals in both the ¹H and ¹³C NMR spectra.
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Amine Protons | ~7.3 | Broad Singlet | 2H | -NH₂ |
| Difluoromethyl Proton | ~6.8 - 7.2 | Triplet | 1H | -CH F₂ |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |
| Thiadiazole Carbon 1 | ~165 | C-NH₂ |
| Thiadiazole Carbon 2 | ~155 | C-CHF₂ |
| Difluoromethyl Carbon | ~110 (triplet due to C-F coupling) | -C HF₂ |
-
¹H NMR Interpretation: The amine protons are expected to appear as a broad singlet due to quadrupole broadening and potential exchange with residual water in the solvent. The proton of the difluoromethyl group will be split into a triplet by the two adjacent fluorine atoms.
-
¹³C NMR Interpretation: The two carbons of the thiadiazole ring will appear in the downfield region, characteristic of carbons in heteroaromatic systems.[8][9] The carbon of the difluoromethyl group will be observed as a triplet due to one-bond coupling with the two fluorine atoms.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expertise & Experience: The Power of Vibrational Analysis
For this compound, IR spectroscopy will be particularly useful for confirming the presence of the amine (N-H) and the difluoromethyl (C-F) groups, as well as the characteristic vibrations of the thiadiazole ring.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[7]
-
Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.[7]
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations.
Predicted Spectral Data and Interpretation
| Vibrational Frequency (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium-Strong | N-H stretching (amine) |
| ~3100 | Weak-Medium | C-H stretching (on CHF₂) |
| ~1620 | Medium | C=N stretching (thiadiazole ring) |
| ~1550 | Medium | N-H bending (amine) |
| 1200-1000 | Strong | C-F stretching (difluoromethyl) |
| ~830 | Medium | C-S-C stretching (thiadiazole ring) |
The presence of strong absorption bands in the 1200-1000 cm⁻¹ region will be a key indicator of the C-F bonds in the difluoromethyl group.[10] The N-H stretching vibrations of the primary amine will be visible in the 3400-3200 cm⁻¹ range.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
Expertise & Experience: Choosing the Right Ionization Technique
Electron Ionization (EI) is a suitable technique for relatively small and volatile organic molecules and often provides a rich fragmentation pattern that can be used for structural elucidation.[11] For a more definitive molecular weight determination with minimal fragmentation, a soft ionization technique such as Electrospray Ionization (ESI) would be preferable.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.[11]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer such as a quadrupole or time-of-flight (TOF).
-
Detection: Detect the ions and generate a mass spectrum.
Predicted Spectral Data and Interpretation
-
Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of the compound (C₃H₃F₂N₃S), which is approximately 151.01 g/mol .
-
Key Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of small, stable molecules or radicals. For instance, the loss of the difluoromethyl radical (•CHF₂) or cleavage of the thiadiazole ring could lead to characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds, it is useful for characterizing the conjugated π-electron systems.
Expertise & Experience: Understanding Electronic Excitations
The 1,3,4-thiadiazole ring contains a conjugated system of double bonds, which will give rise to characteristic π→π* transitions in the UV region. The position of the maximum absorption (λmax) is sensitive to the substituents on the ring.[7]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent, such as ethanol or acetonitrile. The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.[7]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan the sample over a range of wavelengths, typically from 200 to 400 nm.
-
Predicted Spectral Data and Interpretation
Based on data for similar 1,3,4-thiadiazole derivatives, a maximum absorption (λmax) is expected in the range of 240-280 nm, corresponding to a π→π* electronic transition within the heteroaromatic ring.[8][9] The exact position and intensity of the absorption will be influenced by the electronic effects of the amino and difluoromethyl substituents.
Visualizing the Analytical Workflow
A systematic approach is crucial for the comprehensive spectroscopic analysis of a novel compound. The following workflow diagram illustrates the logical progression of experiments.
References
- 1. nbinno.com [nbinno.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. growingscience.com [growingscience.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine. As a molecule incorporating a heterocyclic core, a primary amine, and a difluoromethyl group, its spectral features offer a valuable case study in structural elucidation. This document moves beyond simple data reporting to explain the underlying principles and experimental logic required for confident spectral assignment, ensuring a self-validating and trustworthy interpretation.
Introduction: The Structural Significance of this compound
This compound (C₃H₃F₂N₃S) is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] The 1,3,4-thiadiazole ring is a well-established pharmacophore present in a wide array of therapeutic agents, including antimicrobial and anticancer compounds.[3][4][5] The incorporation of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity. Understanding the precise chemical structure through spectroscopic methods like NMR is a critical first step in its application.
The ¹H NMR spectrum of this molecule is deceptively simple, containing only two distinct proton environments. However, these signals—one from the amine (-NH₂) group and one from the difluoromethyl (-CHF₂) moiety—exhibit unique and highly characteristic features that are foundational to its identification.
Predicted ¹H NMR Spectral Features
The molecular structure reveals two types of protons that will give rise to signals in the ¹H NMR spectrum: the two protons of the primary amine and the single proton of the difluoromethyl group.
-
Amine Protons (NH₂): These protons are attached to a nitrogen atom, making them labile or "exchangeable."
-
Difluoromethyl Proton (CHF₂): This proton is attached to a carbon atom that is also bonded to two fluorine atoms and the C5 position of the thiadiazole ring.
Based on fundamental NMR principles, we can predict the key characteristics of each signal.
The signal for the two amine protons is defined by several key characteristics:
-
Chemical Shift (δ): The chemical shift of N-H protons is highly variable and typically appears in a broad range between δ 0.5 and 5.0 ppm.[6][7] This position is sensitive to experimental conditions such as sample concentration, solvent, temperature, and the extent of hydrogen bonding.[8][9] In a hydrogen-bond-accepting solvent like DMSO-d₆, the signal may be shifted further downfield.
-
Multiplicity: Due to rapid chemical exchange with other labile protons (like trace water) or intermolecular exchange between amine groups, any potential spin-spin coupling to neighboring nuclei is typically averaged out.[6] Furthermore, the nitrogen atom (¹⁴N) has a nuclear spin of I=1, which can lead to quadrupolar broadening. The combination of these effects results in the NH₂ signal appearing as a broad singlet .[8]
-
Integration: The area under this peak corresponds to two protons.
-
Validation via D₂O Exchange: The most reliable method for identifying an N-H signal is to perform a D₂O shake. After adding a drop of deuterium oxide (D₂O) to the NMR tube and gently mixing, the labile amine protons (N-H) will exchange with deuterium (N-D). Since deuterium is not observed in ¹H NMR, the NH₂ signal will disappear from the spectrum, providing definitive confirmation of its assignment.[6][8]
The single proton of the difluoromethyl group presents a highly characteristic and informative signal:
-
Chemical Shift (δ): This proton is attached to a carbon atom bonded to two strongly electronegative fluorine atoms and the electron-withdrawing 1,3,4-thiadiazole ring system. This environment causes significant deshielding, shifting the proton signal substantially downfield. Similar structures show protons in -CHF₂ groups appearing in the δ 6.5-7.5 ppm range.[10][11]
-
Multiplicity: The ¹⁹F nucleus has a nuclear spin of I=½, similar to a proton. Therefore, the CHF₂ proton will couple to the two equivalent fluorine atoms. Following the n+1 rule, where n=2, the signal is split into a triplet . This is due to the geminal (two-bond) coupling between the proton and the fluorine atoms (²JHF).
-
Coupling Constant (²JHF): Geminal H-F coupling constants are typically very large, often in the range of 50-60 Hz.[10][11][12] This large coupling value is a hallmark of the CHF₂ group and a key feature for its identification.
-
Integration: The area under this peak corresponds to a single proton.
Summary of Predicted Spectral Data
The expected ¹H NMR data for this compound is summarized below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -NH₂ (Amine) | 0.5 – 5.0 (Variable) | Broad Singlet | N/A | 2H |
| -CHF₂ (Methine) | 6.5 – 7.5 (Downfield) | Triplet | ²JHF ≈ 50 – 60 | 1H |
Experimental Protocol for Spectrum Acquisition
A robust and reproducible ¹H NMR spectrum can be obtained by following a standardized protocol. This workflow is designed to ensure data integrity and facilitate unambiguous interpretation.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to better resolve exchangeable proton signals.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
NMR Instrument Setup (Example on a 400 MHz Spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Set standard acquisition parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans (ns): 8 to 16 scans for a standard spectrum.
-
-
-
Data Acquisition & Processing:
-
Acquire the Free Induction Decay (FID).
-
Apply Fourier transformation to the FID.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at δ 2.50 ppm) or using an internal standard like tetramethylsilane (TMS) at δ 0.00 ppm.
-
Integrate the signals and measure coupling constants.
-
-
Confirmatory D₂O Exchange Experiment:
-
Remove the NMR tube from the spectrometer.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Cap the tube and shake gently for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum using the same parameters. Observe the disappearance of the NH₂ signal.
-
Caption: Workflow for ¹H NMR analysis of the target compound.
A Logic-Based Approach to Spectral Interpretation
A self-validating system of interpretation ensures that each signal assignment is cross-checked against other features in the spectrum.
-
Identify Invariant Signals: First, locate the downfield triplet. Its unique multiplicity (triplet), large coupling constant (~50-60 Hz), and integration (1H) are unmistakable fingerprints of the -CHF₂ proton. This serves as the primary anchor for the assignment.
-
Identify Labile Signals: Next, locate the broad signal that integrates to 2H. Based on the molecular structure, this is presumptively assigned to the -NH₂ protons.
-
Cross-Validation: The definitive proof comes from the D₂O exchange experiment. If the broad 2H signal vanishes upon addition of D₂O, its assignment as the amine group is confirmed. This simultaneously validates the assignment of the only other signal—the triplet—as the -CHF₂ proton.
References
- 1. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 2. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Video: NMR Spectroscopy Of Amines [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. che.hw.ac.uk [che.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral acquisition, data interpretation, and the underlying chemical principles that govern the spectral features of this important heterocyclic compound. The methodologies described herein are structured to ensure scientific integrity and provide a self-validating framework for structural elucidation.
Introduction: The Significance of Structural Elucidation
This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key building block in the synthesis of novel therapeutic agents. The incorporation of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate metabolic stability, lipophilicity, and binding interactions.
¹³C NMR spectroscopy is an indispensable analytical technique for the unambiguous structural confirmation of such molecules. It provides direct insight into the carbon skeleton, offering detailed information about the chemical environment, hybridization, and connectivity of each carbon atom.[1][2] For this compound, ¹³C NMR is crucial for verifying the integrity of the thiadiazole ring and confirming the successful installation of the critical difluoromethyl substituent.
¹³C NMR Spectral Data: Experimental and Predicted Values
The ¹³C NMR spectrum of this compound is characterized by three distinct signals corresponding to the three unique carbon atoms in the molecule. The experimental data, corroborated by Density Functional Theory (DFT) calculations, provide a unique fingerprint of the compound's structure.[3]
The chemical shifts are influenced by the electronic effects of the heteroatoms in the thiadiazole ring and the highly electronegative fluorine atoms of the difluoromethyl group.
| Carbon Atom | Position | Typical Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Key Influencing Factors |
| C2 | Thiadiazole Ring | ~169.5 | Singlet | Deshielded by two adjacent nitrogen atoms and the exocyclic amino group.[4] |
| C5 | Thiadiazole Ring | ~158.0 | Triplet (t) | Deshielded by adjacent nitrogen and sulfur atoms and the attached -CHF₂ group. Exhibits C-F coupling. |
| -CHF₂ | Difluoromethyl | ~112.5 | Triplet (t) | Strongly deshielded by two fluorine atoms. Large one-bond C-F coupling constant (¹JCF).[5] |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary slightly based on solvent and concentration.
Experimental Protocol: A Framework for Reliable Data Acquisition
The acquisition of high-quality ¹³C NMR data requires a systematic and validated experimental approach. The following protocol outlines a robust methodology proven in the field.
Step-by-Step Experimental Workflow
-
Sample Preparation:
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the analyte. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many 1,3,4-thiadiazole derivatives due to its high solubilizing power.[4]
-
Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Filtration: Filter the sample into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup & Calibration:
-
Instrumentation: Utilize a modern NMR spectrometer with a recommended ¹³C frequency of at least 125 MHz.[4]
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Experiment: Select a standard quantitative ¹³C experiment with broadband proton decoupling, such as zgpg30. This removes C-H coupling, simplifying the spectrum.[2]
-
Key Parameters:
-
Spectral Width: Set a spectral width of ~240 ppm (e.g., from -10 to 230 ppm) to ensure all signals are captured.
-
Acquisition Time (AQ): Set to at least 1.0-1.5 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate T1 relaxation of all carbon nuclei.
-
Number of Scans (NS): Accumulate a sufficient number of scans (e.g., 1024 to 4096) to achieve an excellent signal-to-noise ratio, as ¹³C has a low natural abundance.
-
-
-
Data Processing:
-
Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) and perform a Fourier transform.
-
Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
Workflow Visualization```dot
Conclusion: A Self-Validating Analytical Approach
The ¹³C NMR analysis of this compound represents a powerful, self-validating methodology for structural confirmation. The combination of characteristic chemical shifts for the thiadiazole ring carbons and the unique triplet signal of the difluoromethyl carbon provides a definitive spectral signature. The downfield shifts confirm the electron-deficient nature of the heterocyclic ring, while the distinct C-F coupling patterns serve as incontrovertible evidence for the presence and position of the difluoromethyl group. This guide provides the necessary framework for researchers to confidently acquire, interpret, and apply this critical data in their drug discovery and development endeavors.
References
The Emerging Therapeutic Potential of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide for Drug Discovery Professionals
Introduction: The Strategic Integration of the 1,3,4-Thiadiazole Scaffold and Difluoromethyl Group in Medicinal Chemistry
The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Its bioisosteric relationship with pyrimidine and oxadiazole allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects.[2][3] The incorporation of fluorine-containing functional groups into drug candidates has become a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The difluoromethyl (CHF2) group, in particular, offers a unique combination of lipophilicity and hydrogen bonding capabilities, making it an attractive substituent for modulating the biological activity of parent compounds.
This technical guide provides an in-depth exploration of the biological activity of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, a molecule that synergistically combines the therapeutic potential of the 1,3,4-thiadiazole core with the advantageous properties of the difluoromethyl group. While experimental data on this specific molecule is emerging, this guide will synthesize the available information and extrapolate potential activities and mechanisms based on closely related analogs, providing a solid foundation for researchers and drug development professionals interested in this promising compound.
Anticipated Biological Activities and Mechanistic Insights
Based on extensive research into the 1,3,4-thiadiazole class and fluorinated organic compounds, this compound is predicted to exhibit significant activity in several key therapeutic areas.
Anticancer Potential: A Multi-faceted Approach to Targeting Malignancies
The 2-amino-1,3,4-thiadiazole scaffold is a recurring motif in the design of novel anticancer agents.[2][4] Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival.[4] Computational studies have identified 5-(difluoromethyl)-1,3,4-thiadiazole-2-amino as a potential anticancer agent, suggesting its promise in this therapeutic area.[5]
Proposed Mechanisms of Action:
-
Enzyme Inhibition: A highly probable mechanism of action is the inhibition of key enzymes involved in cancer progression. A close structural analog, 5-(Difluoromethyl)-1,3,4-oxadiazole, has been identified as a selective and potent mechanism-based inhibitor of Histone Deacetylase 6 (HDAC6).[6] The bioisosteric similarity between the thiadiazole and oxadiazole rings suggests that this compound may also target HDACs. The proposed mechanism involves the enzyme-catalyzed ring opening of the heterocyclic core, leading to irreversible inhibition.[6]
-
Kinase Inhibition: Many 1,3,4-thiadiazole derivatives have been developed as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[7] The difluoromethyl group could enhance binding to the ATP-binding pocket of various kinases.
-
Induction of Apoptosis: The 1,3,4-thiadiazole ring system has been shown to induce programmed cell death (apoptosis) in cancer cells through various cellular pathways.[4]
Experimental Protocols for Biological Evaluation
To rigorously assess the biological activity of this compound, a series of well-established in vitro assays should be employed.
General Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
A common synthetic route to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid with thiosemicarbazide.[8]
Step-by-Step Methodology:
-
Reactant Mixture: A mixture of the desired carboxylic acid (in this case, a difluoromethyl-containing acid) and thiosemicarbazide is prepared.
-
Cyclization: The mixture is heated, often in the presence of a dehydrating agent or catalyst, to facilitate the cyclization reaction.
-
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final 2-amino-5-substituted-1,3,4-thiadiazole.
Diagram of a Generalized Synthetic Workflow:
Caption: Generalized workflow for the synthesis of this compound.
In Vitro Anticancer Activity Assessment
MTT Assay for Cell Viability:
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Data Analysis:
The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Cell Line | Predicted IC50 Range (µM) |
| Human Breast Cancer (MCF-7) | 1 - 50 |
| Human Colon Cancer (HCT116) | 1 - 50 |
| Human Lung Cancer (A549) | 1 - 50 |
| Human Leukemia (K562) | 0.5 - 20 |
Note: The predicted IC50 ranges are hypothetical and based on the activity of other 1,3,4-thiadiazole derivatives. Actual values would need to be determined experimentally.
Antimicrobial Susceptibility Testing
The 2-amino-1,3,4-thiadiazole scaffold is a known pharmacophore in antimicrobial agents.[9]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Step-by-Step Methodology:
-
Serial Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: The plate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.
-
Visual Assessment: The wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound in which no visible growth is observed.
| Microorganism | Predicted MIC Range (µg/mL) |
| Staphylococcus aureus (Gram-positive) | 16 - 128 |
| Bacillus subtilis (Gram-positive) | 16 - 128 |
| Escherichia coli (Gram-negative) | 32 - 256 |
| Pseudomonas aeruginosa (Gram-negative) | 64 - 512 |
| Candida albicans (Fungus) | 8 - 64 |
Note: The predicted MIC ranges are hypothetical and based on the activity of other 1,3,4-thiadiazole derivatives. Actual values would need to be determined experimentally.
Enzyme Inhibition Assays
Given the potential for this compound to act as an enzyme inhibitor, specific assays targeting relevant enzymes should be conducted.
HDAC Inhibition Assay:
Step-by-Step Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC6 enzyme and a fluorogenic substrate are prepared in an assay buffer.
-
Compound Incubation: The enzyme is pre-incubated with various concentrations of this compound.
-
Reaction Initiation: The fluorogenic substrate is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The fluorescence intensity is measured over time using a fluorescence plate reader. The rate of increase in fluorescence is proportional to the enzyme activity.
Data Analysis:
The IC50 value is determined by plotting the enzyme activity against the inhibitor concentration.
Diagram of a Proposed HDAC Inhibition Mechanism:
Caption: Proposed mechanism of irreversible HDAC6 inhibition by this compound.
Conclusion and Future Directions
This compound stands as a compound of significant interest for drug discovery and development. The convergence of the biologically active 2-amino-1,3,4-thiadiazole scaffold with the advantageous physicochemical properties of the difluoromethyl group suggests a high potential for potent and selective therapeutic activity, particularly in the realms of oncology and infectious diseases. While further experimental validation is necessary to fully elucidate its biological profile, the foundational knowledge from related analogs provides a strong rationale for its continued investigation. Future research should focus on its synthesis and subsequent in-depth biological evaluation, including comprehensive in vitro and in vivo studies to determine its efficacy, toxicity, and pharmacokinetic properties. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this promising molecule.
References
- 1. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Potential Therapeutic Targets of 1,3,4-Thiadiazole Compounds
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3,4-thiadiazole is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including a mesoionic character and the presence of a sulfur atom, confer enhanced liposolubility and the ability to cross cellular membranes, facilitating interactions with a diverse array of biological targets.[3][4][5] This inherent drug-likeness, combined with high metabolic stability and the capacity for versatile substitution, has positioned 1,3,4-thiadiazole derivatives at the forefront of drug discovery efforts.[6][7] These compounds exhibit a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[8][9] This guide provides a comprehensive exploration of the key therapeutic targets modulated by 1,3,4-thiadiazole compounds, detailing the mechanistic rationale, presenting key preclinical data, and outlining validated experimental protocols to empower researchers in the field.
Anticancer Therapeutic Targets
The 1,3,4-thiadiazole nucleus is a cornerstone in the development of novel anticancer agents, demonstrating multi-targeted efficacy by interfering with key pathways in cancer progression.[5][10] Its derivatives have been shown to inhibit critical enzymes, modulate signaling cascades, and induce programmed cell death.[11]
Protein Kinase Inhibition
Dysregulation of protein kinase signaling is a hallmark of many cancers.[11] The 1,3,4-thiadiazole scaffold serves as an effective pharmacophore for designing kinase inhibitors, primarily by acting as an ATP-competitive binder that occupies the enzyme's active site.[10][11] The scaffold's ability to form crucial hydrogen bonds and other non-covalent interactions within the ATP-binding pocket is key to its inhibitory action.[12]
Key Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): This family, including EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), is pivotal in regulating cell proliferation and angiogenesis.[11] 1,3,4-thiadiazole derivatives effectively suppress tumor growth and blood vessel formation by inhibiting these kinases.[11]
-
Non-Receptor Tyrosine Kinases: The Bcr-Abl kinase, a hallmark of chronic myelogenous leukemia (CML), is a validated target.[3][13] Specific derivatives show potent inhibitory activity against the Abl protein kinase, leading to selective cytotoxicity against Bcr-Abl positive cancer cells.[3]
-
Serine/Threonine Kinases: The BRAF kinase, a component of the MAPK/ERK signaling pathway, is frequently mutated in melanoma and other cancers. Thiadiazole compounds have been developed as potent inhibitors of BRAF.[12]
Caption: EGFR/VEGFR-2 signaling pathway and points of inhibition by 1,3,4-thiadiazole compounds.
Table 1: In Vitro Inhibitory Activity of 1,3,4-Thiadiazole Derivatives Against Protein Kinases
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line Application | Reference |
|---|---|---|---|---|
| 1 | Abl | 7.4 | Chronic Myelogenous Leukemia (K562) | [3][12] |
| 2 | B-Raf | 0.75 | Breast Cancer (MDA-MB-231, MCF-7) | [12] |
| 3 | VEGFR-2 | 0.058 | Breast Cancer (MDA-MB-231, MCF-7) | [12] |
| 4 | EGFR | 0.08 - 4.61 | Various (A549, MCF-7, HepG-2) |[4][12] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Principle: This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding affinity of test compounds to a kinase active site. It relies on the displacement of an Alexa Fluor™ 647-labeled ATP-competitive tracer from a GST-tagged kinase by a competitive inhibitor.
-
Methodology:
-
Reagent Preparation: Prepare a 4X solution of the target kinase (e.g., EGFR, Abl) and a 4X solution of the Alexa Fluor™ tracer in the kinase buffer. Prepare a 4X solution of the terbium-labeled anti-GST antibody.
-
Compound Plating: Serially dilute the 1,3,4-thiadiazole test compounds in DMSO, then dilute into the kinase buffer to create 4X final concentrations. Pipette 2.5 µL of the diluted compounds into a 384-well plate. Include "no inhibitor" controls (DMSO only) and "no kinase" negative controls.
-
Kinase/Tracer Addition: Add 2.5 µL of the 4X kinase solution to all wells except the negative controls. Add 2.5 µL of the 4X tracer solution to all wells.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Detection: Add 2.5 µL of the 4X terbium-labeled antibody solution to all wells. Incubate for another 30 minutes.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at 520 nm (terbium) and 665 nm (Alexa Fluor™ 647) following excitation at 340 nm.
-
Analysis: Calculate the emission ratio (665/520). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
-
-
Causality & Validation: This assay directly measures the compound's ability to bind the kinase active site, a prerequisite for ATP-competitive inhibition. The use of a specific tracer and antibody-based detection ensures high specificity. The Z'-factor should be calculated from controls to validate assay performance (Z' > 0.5 is considered excellent).
Other Oncological Enzyme Targets
1,3,4-thiadiazoles inhibit a range of enzymes crucial for cancer cell survival and proliferation.
-
Carbonic Anhydrases (CAs): Specifically, isoforms CA IX and XII are overexpressed in many tumors and contribute to the acidification of the tumor microenvironment, promoting invasion and metastasis. Thiadiazole-based sulfonamides, such as acetazolamide, are well-known CA inhibitors.[8][14]
-
Histone Deacetylases (HDACs): These enzymes are key epigenetic regulators. Their inhibition by thiadiazole derivatives can alter gene expression, leading to cell cycle arrest and apoptosis.[10][11]
-
Topoisomerases: These enzymes are essential for managing DNA topology during replication. Thiadiazole compounds can interfere with their function, leading to DNA damage and cell death.[10][15]
-
Aromatase: As a key enzyme in estrogen biosynthesis, aromatase is a major target in hormone-dependent breast cancer. Certain thiadiazole derivatives show promising aromatase inhibitory activity.[16][17]
Experimental Protocol: MTT Assay for Cellular Cytotoxicity
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.
-
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-thiadiazole compounds in the cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle controls (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration to determine the IC₅₀ value.
-
-
Causality & Validation: This assay provides a robust measure of a compound's overall cytotoxic or cytostatic effect. It is a foundational experiment that validates the biological activity observed in enzymatic assays at a cellular level. Morphological changes in cells should be observed under a microscope to confirm cytotoxicity.
Antimicrobial Targets
The 1,3,4-thiadiazole scaffold is a prolific source of antimicrobial agents, with derivatives showing potent activity against a wide range of bacteria and fungi.[6][7] These compounds act by disrupting essential biochemical pathways in pathogens.[7][18] The favorable pharmacokinetic properties of these derivatives, such as enhanced lipophilicity, facilitate their penetration of microbial cell membranes.[6]
Mechanism of Action: While specific molecular targets can vary, the general mechanism involves the inhibition of critical microbial enzymes or interference with cellular processes necessary for pathogen survival.[7] For example, some derivatives are known to inhibit enzymes involved in cell wall synthesis or DNA replication.[19][20]
Caption: General workflow for the antimicrobial action of 1,3,4-thiadiazole compounds.
Table 2: Antibacterial Activity of Selected 1,3,4-Thiadiazole Derivatives
| Bacterial Strain | Type | Compound Series | Activity Description | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Benzimidazole-thiadiazoles | Moderate to good activity | [6] |
| Escherichia coli | Gram-negative | Quinoline-bridged thiophenes | Notable antibacterial activity | [6] |
| Pseudomonas aeruginosa | Gram-negative | Tetranorlabdane-thiadiazoles | Significant activity (MIC 2.5 µg/mL) | [6] |
| Vancomycin-Resistant Enterococci (VRE) | Gram-positive | CA Inhibitor Series | Superior gut decolonization efficacy |[21] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
-
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a 2-fold serial dilution of the 1,3,4-thiadiazole compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.
-
-
Causality & Validation: This is the gold-standard method for quantifying antimicrobial potency. The inclusion of standardized inoculums and controls (as per CLSI guidelines) ensures reproducibility and accuracy. The results directly inform on the concentration required to inhibit microbial growth.
Neurological and Anti-inflammatory Enzyme Targets
The 1,3,4-thiadiazole scaffold is also prominent in the development of agents targeting enzymes involved in neurological disorders and inflammation.[8]
Monoamine Oxidase (MAO) Inhibition
MAOs are critical enzymes in the metabolism of neurotransmitters (e.g., serotonin, dopamine). Inhibitors of MAO-A and MAO-B are used to treat depression and neurodegenerative diseases like Parkinson's.[22][23] Several 1,3,4-thiadiazole derivatives have been identified as potent and selective MAO inhibitors.[22][24]
Table 3: MAO Inhibitory Activity of 1,3,4-Thiadiazole Derivatives
| Compound ID | Target Isoform | IC₅₀ (µM) | Inhibition Profile | Reference |
|---|---|---|---|---|
| 6b | hMAO-A | 0.060 | Reversible, Competitive | [22][24] |
| Reference | Moclobemide | 4.664 | Reversible |[22] |
Experimental Protocol: Fluorometric MAO Inhibition Assay
-
Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by the MAO-catalyzed oxidation of a substrate. H₂O₂ reacts with the Amplex™ Red reagent in the presence of horseradish peroxidase (HRP) to produce the highly fluorescent resorufin.
-
Methodology:
-
Reagent Preparation: Prepare solutions of human recombinant MAO-A or MAO-B, Amplex™ Red/HRP, and a substrate (e.g., p-tyramine).
-
Inhibitor Incubation: In a 96-well black plate, add the MAO enzyme solution, phosphate buffer, and the test 1,3,4-thiadiazole compound at various concentrations. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the reaction by adding the Amplex™ Red/HRP and substrate solution to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity every 5 minutes for 30 minutes using a plate reader (excitation ~545 nm, emission ~590 nm).
-
Data Analysis: Determine the rate of reaction (slope of fluorescence vs. time). Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control. Plot percent inhibition against the log of inhibitor concentration to determine the IC₅₀.
-
-
Causality & Validation: This is a highly sensitive and continuous assay that directly measures enzyme activity. To determine the mechanism (reversible vs. irreversible), a dialysis experiment can be performed. Pre-incubating the enzyme with an irreversible inhibitor will result in low activity even after dialysis, while activity will be restored for a reversible inhibitor.[24]
Cyclooxygenase (COX) Inhibition
Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes (COX-1 and COX-2), which are responsible for prostaglandin synthesis.[25] Many 1,3,4-thiadiazole derivatives have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, often with reduced gastrointestinal side effects compared to traditional NSAIDs, suggesting potential COX-2 selectivity.[26][27][28]
Conclusion and Future Perspectives
The 1,3,4-thiadiazole scaffold is unequivocally a privileged structure in modern drug discovery, demonstrating remarkable versatility and favorable pharmacological properties.[2] Its derivatives have been successfully developed to target a wide range of proteins, including kinases, metabolic enzymes, and microbial targets, leading to potent anticancer, antimicrobial, anti-inflammatory, and neuro-active agents. The synthetic tractability of the thiadiazole ring allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency and selectivity.[29]
Future research should focus on developing multi-target agents, particularly in the oncology space, where hitting complementary pathways can overcome resistance. Additionally, exploring novel targets and leveraging the scaffold's unique properties to address challenges like blood-brain barrier penetration for neurodegenerative diseases holds significant promise.[22] The continued application of rational drug design, guided by the robust experimental protocols outlined in this guide, will undoubtedly lead to the discovery of next-generation therapeutics based on the 1,3,4-thiadiazole core.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 14. 2-Substituted 1, 3, 4-thiadiazole-5-sulfonamides as carbonic anhydrase inhibitors: their effects on the transepithelial potential difference of the isolated rabbit ciliary body and on the intraocular pressure of the living rabbit eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 23. researchgate.net [researchgate.net]
- 24. Novel 1,3,4-thiadiazole compounds as potential MAO-A inhibitors – design, synthesis, biological evaluation and molecular modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. thaiscience.info [thaiscience.info]
- 26. ijcrr.com [ijcrr.com]
- 27. New 1,3,4-thiadiazole derivatives endowed with analgesic and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1- b][1,3,4]Thiadiazole Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antimicrobial Spectrum of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Preamble: The Quest for Novel Antimicrobial Agents
The relentless evolution of antimicrobial resistance necessitates a continuous search for novel chemical entities with potent and broad-spectrum activity. Among the myriad of heterocyclic scaffolds explored in medicinal chemistry, the 2-amino-1,3,4-thiadiazole core has emerged as a "privileged" structure, consistently featuring in compounds with significant biological activities, including antibacterial, antifungal, and antiviral properties.[1][2][3][4][5][6][7][8][9] This guide focuses on a specific, yet largely unexplored, derivative: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine . While direct empirical data on this compound's antimicrobial spectrum is not yet prevalent in public-domain literature, this document serves as a comprehensive technical roadmap for its synthesis, characterization, and antimicrobial evaluation. By leveraging structure-activity relationship (SAR) data from analogous fluorinated thiadiazoles, we will delineate the anticipated antimicrobial profile and provide detailed, field-proven methodologies for its empirical validation.[1][2]
The 2-Amino-1,3,4-Thiadiazole Scaffold: A Foundation for Antimicrobial Activity
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[3][4] This scaffold is a bioisostere of pyrimidine, a key component of nucleosides, which may contribute to its ability to interfere with microbial biochemical pathways.[10] The 2-amino substitution provides a crucial pharmacophoric feature, offering a site for hydrogen bonding and further chemical modification to modulate activity and pharmacokinetic properties.[11] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, underscoring its versatility in drug design.[11][12]
The Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance potency, metabolic stability, and lipophilicity. In the context of 2-amino-1,3,4-thiadiazoles, fluorinated derivatives have shown promising antimicrobial activities.[1][2] The difluoromethyl group (-CHF₂) at the 5-position of the thiadiazole ring is of particular interest. It is a lipophilic hydrogen bond donor and can significantly alter the electronic properties of the heterocyclic ring, potentially leading to enhanced interactions with microbial targets.
Predicted Antimicrobial Spectrum of this compound
Based on the known antimicrobial profiles of structurally related fluorinated 2-amino-1,3,4-thiadiazoles, it is hypothesized that this compound will exhibit a broad spectrum of activity.
Expected Antibacterial Activity:
-
Gram-Positive Bacteria: Activity is anticipated against a range of Gram-positive organisms, including strains of Staphylococcus aureus (both methicillin-susceptible and methicillin-resistant) and Bacillus subtilis.[1][13]
-
Gram-Negative Bacteria: Moderate activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is plausible, although often 1,3,4-thiadiazole derivatives show more pronounced effects against Gram-positive strains.[1][13]
Expected Antifungal Activity:
-
Potent activity is predicted against clinically relevant yeasts like Candida albicans and filamentous fungi such as Aspergillus niger.[1][13]
Table 1: Predicted Antimicrobial Activity Profile
| Microbial Class | Representative Organisms | Predicted Activity |
| Gram-Positive Bacteria | Staphylococcus aureus, Bacillus subtilis | Good to Excellent |
| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Moderate |
| Fungi | Candida albicans, Aspergillus niger | Good to Excellent |
Experimental Workflow for Synthesis and Antimicrobial Evaluation
The following sections provide a detailed, step-by-step guide for the synthesis and comprehensive antimicrobial characterization of this compound.
Synthesis of this compound
The synthesis of the title compound can be achieved through the cyclization of a suitable thiosemicarbazide precursor.
Step-by-Step Protocol:
-
Preparation of Difluoroacetyl Thiosemicarbazide:
-
React difluoroacetic hydrazide with a suitable isothiocyanate (e.g., benzoyl isothiocyanate followed by deprotection) or by reacting difluoroacetic acid with thiosemicarbazide in the presence of a coupling agent.
-
-
Cyclization:
-
The resulting difluoroacetyl thiosemicarbazide is then subjected to acid-catalyzed cyclization. Concentrated sulfuric acid or phosphoric acid are commonly used for this transformation. The reaction mixture is typically heated to promote dehydration and ring closure.
-
-
Purification:
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
-
-
Characterization:
-
The structure of the synthesized compound should be unequivocally confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and Elemental Analysis.
-
In Vitro Antimicrobial Susceptibility Testing
A comprehensive evaluation of the antimicrobial spectrum requires a battery of standardized tests against a panel of clinically relevant and type-culture microorganisms.
4.2.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is the gold standard.
Step-by-Step Protocol:
-
Preparation of Microbial Inoculum:
-
Grow bacterial and fungal strains in appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the logarithmic phase.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate.
-
Include positive (microbes in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
-
Reading the Results:
-
Visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound where no visible growth is observed.
-
4.2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Step-by-Step Protocol:
-
Following the determination of the MIC, take an aliquot from the wells showing no visible growth.
-
Spread the aliquot onto an appropriate agar medium.
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Putative Mechanism of Action
While the precise mechanism of action for this compound would require dedicated investigation, insights can be drawn from related compounds. A plausible mechanism for 2-amino-1,3,4-thiadiazole derivatives involves the inhibition of key microbial enzymes. For instance, some derivatives have been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo biosynthesis of guanine nucleotides.[14] Inhibition of this pathway would disrupt DNA and RNA synthesis, leading to a cytostatic or cytotoxic effect. The difluoromethyl group could play a critical role in binding to the active site of such an enzyme.
Future Directions and Concluding Remarks
This technical guide provides a robust framework for the systematic investigation of the antimicrobial properties of this compound. The proposed experimental workflows are based on established and validated methodologies in the field of antimicrobial research. While the predicted antimicrobial spectrum is grounded in the known structure-activity relationships of analogous compounds, empirical validation is paramount.
Future research should not only focus on determining the MIC and MBC/MFC values against a broad panel of pathogens but also delve into time-kill kinetics, post-antibiotic effect studies, and the assessment of its potential to induce resistance. Furthermore, elucidating the precise molecular mechanism of action will be crucial for its potential development as a therapeutic agent. The exploration of this and other novel fluorinated 2-amino-1,3,4-thiadiazoles holds significant promise in the ongoing battle against infectious diseases.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. Antimicrobial Activity of 1, 3, 4-thiadiazole Derivatives: a Recent Review - Neliti [neliti.com]
- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives | MDPI [mdpi.com]
- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Bot Verification [rasayanjournal.co.in]
- 14. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to the Structure-Activity Relationship of 2-Amino-1,3,4-Thiadiazoles in Drug Discovery
Abstract
The 2-amino-1,3,4-thiadiazole core is a privileged heterocyclic scaffold in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in diverse molecular interactions have established it as a cornerstone in the design of novel drugs. This in-depth technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-amino-1,3,4-thiadiazole derivatives. We will explore the critical interplay between structural modifications and biological activity across various therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery of next-generation therapeutics based on this versatile scaffold.
The 2-Amino-1,3,4-Thiadiazole Core: A Foundation for Therapeutic Innovation
The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. The 2-amino substituted variant, in particular, has garnered significant attention due to its synthetic tractability and broad spectrum of pharmacological activities.[1][2][3] The potency of the thiadiazole nucleus is demonstrated by its presence in established drugs such as the diuretic acetazolamide and the antimicrobial sulfamethizole.[3][4] The unique mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with biological targets.[5][6]
The core structure of 2-amino-1,3,4-thiadiazole offers three primary points for chemical modification: the C2-amino group, the C5-position, and the thiadiazole ring itself. The strategic manipulation of these positions with various substituents allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates its biological activity.
General Synthetic Strategies: Building the 2-Amino-1,3,4-Thiadiazole Scaffold
The synthesis of 2-amino-1,3,4-thiadiazole derivatives is typically achieved through the cyclization of thiosemicarbazide or its derivatives with a variety of reagents. A common and efficient method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃).[7][8]
Alternatively, oxidative cyclization of thiosemicarbazones, formed from the condensation of thiosemicarbazide with aldehydes, provides a facile route to 5-substituted-2-amino-1,3,4-thiadiazoles.[9][10][11] Reagent-based cyclization strategies offer regioselective control, allowing for the specific synthesis of either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles from a common thiosemicarbazide intermediate.[12][13]
Below is a generalized workflow for the synthesis of 2-amino-1,3,4-thiadiazole derivatives.
Caption: Generalized synthetic workflow for 2-amino-1,3,4-thiadiazoles.
Experimental Protocol: Synthesis of 5-Aryl-2-amino-1,3,4-thiadiazoles
This protocol describes a common method for synthesizing 5-aryl-2-amino-1,3,4-thiadiazoles from an aromatic carboxylic acid and thiosemicarbazide.
Materials:
-
Aromatic carboxylic acid (1.0 eq)
-
Thiosemicarbazide (1.1 eq)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Dichloromethane (DCM) or Chloroform (CHCl₃) as solvent
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separating funnel, rotary evaporator.
Procedure:
-
To a stirred solution of the aromatic carboxylic acid (1.0 eq) and thiosemicarbazide (1.1 eq) in a suitable solvent (e.g., DCM) in a round-bottom flask, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to afford the pure 5-aryl-2-amino-1,3,4-thiadiazole derivative.
-
Characterize the final product using appropriate spectroscopic techniques (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-amino-1,3,4-thiadiazole derivatives is profoundly influenced by the nature and position of substituents on the scaffold. The following sections delineate the key SAR principles observed for different therapeutic applications.
Antimicrobial Activity
The 2-amino-1,3,4-thiadiazole scaffold is a fertile ground for the development of potent antimicrobial agents.[1][2][14] The SAR for antibacterial and antifungal activity is often dictated by the substituents at the C2 and C5 positions.
-
Substitution at the C5-position: Aromatic or heteroaromatic rings at the C5-position are generally favorable for antimicrobial activity. The electronic nature of the substituents on these rings plays a crucial role.
-
Electron-withdrawing groups (e.g., halogens, nitro groups) on a C5-aryl ring often enhance antibacterial activity. For instance, derivatives with a 4-fluorophenyl or 4-chlorophenyl group at the C5 position have shown significant activity against Staphylococcus aureus and Bacillus subtilis.[15]
-
Hydrophilic groups like hydroxyl (-OH) on a C5-aryl moiety can also contribute to good inhibitory activity against both Gram-positive and Gram-negative bacteria.[2][16]
-
-
Substitution at the C2-amino group: Derivatization of the C2-amino group, often through the formation of Schiff bases or amides, can modulate the antimicrobial spectrum and potency.
-
The introduction of bulky aromatic or heterocyclic moieties at the C2-amino position can lead to compounds with enhanced activity against specific bacterial or fungal strains.[2] For example, linking the C2-amino group to another heterocyclic ring system, such as a pyrazole or a benzothiazole, has resulted in compounds with significant antimicrobial properties.[16]
-
Quantitative SAR (QSAR) studies have indicated that increasing the hydrophobicity of the substituent at the C2-amino group can lead to increased fungicidal activity.[2][16]
-
Caption: Key SAR principles for antimicrobial 2-amino-1,3,4-thiadiazoles.
Anticancer Activity
The 2-amino-1,3,4-thiadiazole scaffold has yielded numerous potent anticancer agents.[5][6][17] Their mechanism of action often involves the inhibition of crucial enzymes in cancer cell proliferation, such as inosine monophosphate dehydrogenase (IMPDH), carbonic anhydrases, and various kinases.[17][18][19]
-
Substitution at the C5-position: The nature of the substituent at the C5 position is a key determinant of anticancer activity.
-
Aromatic rings at the C5 position are common in active compounds. For instance, a 2,4-dihydroxyphenyl group at C5 has been associated with significant antiproliferative activity.[20]
-
The presence of a benzenesulfonylmethylphenyl group at the C5 position has been shown to exhibit potent anti-proliferative effects against colon cancer cell lines.[17]
-
-
Substitution at the C2-amino group: Modifications at the C2-amino group are critical for modulating anticancer potency and selectivity.
-
N-aryl substitution on the amino group, particularly with electron-withdrawing groups on the phenyl ring, can enhance anticancer activity.[21][22] For example, 2-(2-trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole has demonstrated strong anti-proliferative activity against breast cancer cell lines.[23]
-
The formation of amides at the C2-amino position has also been a successful strategy. For example, N-(5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazol-2-yl)propanamide has shown significant in vitro anti-inflammatory and potential anticancer activity.[8]
-
Table 1: Anticancer Activity of Selected 2-Amino-1,3,4-Thiadiazole Derivatives
| Compound ID | C5-Substituent | C2-Amino Substituent | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 5-[2-(benzenesulfonylmethyl)phenyl] | -NH₂ | LoVo (Colon) | 2.44 | [17] |
| 2 | 5-(3-methoxyphenyl) | -NH-(2-trifluoromethylphenyl) | MCF-7 (Breast) | 49.6 | [23] |
| 3 | 5-(2,4-dihydroxyphenyl) | -NH-(2,4-dichlorophenyl) | SW707 (Rectal) | Lower than Cisplatin | [20] |
Anti-inflammatory Activity
Derivatives of 2-amino-1,3,4-thiadiazole have also been explored as anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) enzymes.[8][24][25]
-
Substitution at the C5-position: The presence of a lipophilic group at the C5 position is often beneficial for anti-inflammatory activity. For example, the 1-(4-isobutylphenyl)ethyl group, derived from ibuprofen, has been incorporated at the C5 position to yield potent anti-inflammatory agents.[8]
-
Substitution at the C2-amino group: Modification of the C2-amino group can significantly impact anti-inflammatory and analgesic properties.
-
Acetylation of the C2-amino group in compounds with a C5-substituent derived from ibuprofen has resulted in derivatives with high analgesic activity.[8]
-
The formation of Schiff bases at the C2-amino position has also yielded compounds with a superior anti-inflammatory profile and reduced gastric ulceration.[25]
-
Mechanism of Action: Elucidating the Molecular Targets
The diverse biological activities of 2-amino-1,3,4-thiadiazoles stem from their ability to interact with a variety of molecular targets. A key mechanism of action for some anticancer and antiviral derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[18] This enzyme is crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting cell proliferation and viral replication.
Other molecular targets for 2-amino-1,3,4-thiadiazole derivatives include:
-
Carbonic Anhydrases: Inhibition of these enzymes is relevant for anticancer and diuretic activities.[26]
-
Kinases: Various kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase, are targeted by anticancer derivatives.[21]
-
Cyclooxygenase (COX) enzymes: Inhibition of COX-1 and COX-2 is the primary mechanism for the anti-inflammatory effects of these compounds.[8]
Caption: Diverse mechanisms of action of 2-amino-1,3,4-thiadiazole derivatives.
Future Perspectives and Conclusion
The 2-amino-1,3,4-thiadiazole scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The extensive body of research on its structure-activity relationships provides a solid foundation for the rational design of more potent and selective drug candidates. Future research in this area will likely focus on:
-
Multi-target drug design: Creating single molecules that can modulate multiple targets to combat complex diseases like cancer and infectious diseases.
-
Advanced QSAR and computational modeling: Utilizing more sophisticated computational tools to predict the activity and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new derivatives.
-
Exploration of novel biological targets: Investigating the potential of 2-amino-1,3,4-thiadiazoles to interact with new and emerging therapeutic targets.
References
- 1. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. ammanu.edu.jo [ammanu.edu.jo]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1,3,4-Thiadiazole synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. dovepress.com [dovepress.com]
- 17. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of action of 2-amino-1,3,4-thiadiazole (NSC 4728) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
- 21. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Synthesis and analgesic, anti-inflammatory activities of some novel Thiadiazole derivatives | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 25. thaiscience.info [thaiscience.info]
- 26. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note & Synthesis Protocol: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Abstract
This document provides a comprehensive guide for the synthesis of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound in medicinal chemistry and drug discovery. The protocol herein is based on established synthetic routes for analogous 2-amino-1,3,4-thiadiazoles, focusing on the acid-catalyzed cyclization of thiosemicarbazide with difluoroacetic acid. This guide is intended for researchers, chemists, and professionals in drug development, offering a detailed methodology, mechanistic insights, and critical safety considerations.
Introduction and Scientific Background
The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The incorporation of fluorine atoms, particularly a difluoromethyl (-CHF₂) group, into drug candidates can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this compound represents a key building block for the development of novel therapeutics.
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established transformation in organic chemistry. The most common and direct approach involves the condensation and subsequent intramolecular cyclization of thiosemicarbazide with a suitable carboxylic acid or its derivative. In this protocol, we utilize difluoroacetic acid as the source of the difluoromethyl group. The reaction is typically facilitated by a strong acid, which acts as both a catalyst and a dehydrating agent to drive the cyclization to completion.
Mechanistic Rationale
The core of this synthesis is the acid-catalyzed reaction between thiosemicarbazide and difluoroacetic acid. The reaction proceeds through several key steps:
-
Protonation: The strong acid catalyst (e.g., concentrated sulfuric acid) protonates the carbonyl oxygen of difluoroacetic acid, increasing its electrophilicity.
-
Nucleophilic Attack: The terminal amino group of thiosemicarbazide, being the most nucleophilic nitrogen, attacks the activated carbonyl carbon.
-
Dehydration and Cyclization: A series of proton transfers and the elimination of two water molecules lead to the formation of the stable 1,3,4-thiadiazole ring.
Understanding this mechanism is crucial for optimizing reaction conditions, such as temperature and reaction time, to maximize yield and purity.
Experimental Protocol
This section details the step-by-step procedure for the synthesis of this compound.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties | Supplier (Example) |
| Thiosemicarbazide | CH₅N₃S | 91.13 | 79-19-6 | White crystalline solid | Sigma-Aldrich |
| Difluoroacetic Acid | C₂H₂F₂O₂ | 96.04 | 381-73-7 | Corrosive liquid | Sigma-Aldrich |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 7664-93-9 | Strong acid, corrosive | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | ||
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Base for neutralization | VWR |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent | Sigma-Aldrich |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Ice bath
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
-
Filtration apparatus (Büchner funnel)
-
Standard laboratory glassware and personal protective equipment (PPE)
Synthetic Procedure
Step 1: Reaction Setup
-
In a fume hood, equip a 100 mL round-bottom flask with a magnetic stir bar.
-
Add thiosemicarbazide (4.56 g, 50.0 mmol, 1.0 eq).
-
To the flask, add difluoroacetic acid (5.76 g, 60.0 mmol, 1.2 eq).
-
Cool the flask in an ice bath.
Step 2: Acid Addition and Reflux
-
Slowly and carefully, add concentrated sulfuric acid (10 mL) dropwise to the cooled, stirring mixture. Caution: This is a highly exothermic process. Maintain the temperature below 10 °C during the addition.
-
Once the addition is complete, remove the ice bath and attach a reflux condenser.
-
Heat the reaction mixture to 80-85 °C using a heating mantle.
-
Maintain the reaction at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) if a suitable system is developed.
Step 3: Work-up and Neutralization
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 100 g).
-
Place the beaker in an ice bath and slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate. Caution: Vigorous gas (CO₂) evolution will occur. Add the base portion-wise with stirring until the pH is approximately 7-8.
-
A precipitate of the crude product should form during neutralization.
Step 4: Isolation and Purification
-
Isolate the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL).
-
For further purification, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified product under vacuum to obtain this compound as a solid.
Workflow Visualization
The overall workflow for the synthesis is depicted below.
Application Notes & Protocols: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine as a Research Tool in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Scientific Context
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocyclic ring is aromatic, imparting significant in vivo stability and often associated with minimal toxicity.[1] The 2-amino-1,3,4-thiadiazole moiety, in particular, is a versatile pharmacophore found in drugs with antimicrobial, antiviral, and anticancer properties.[2][3]
The strategic incorporation of fluorine into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and bioavailability.[3] The difluoromethyl group (-CHF₂) is of particular interest as it can act as a bioisostere for hydroxyl or thiol groups and can participate in hydrogen bonding, potentially improving target engagement. This document provides a detailed guide for researchers on the use of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine , a promising research tool for the discovery and development of novel therapeutics, particularly in oncology. While this specific molecule is a relatively new research chemical, its structural alerts, based on extensive literature on analogous compounds, point toward significant potential as an anticancer agent and enzyme inhibitor.[2][4][5]
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for experimental design and safety.
| Property | Data | Source(s) |
| IUPAC Name | This compound | --INVALID-LINK--[6] |
| CAS Number | 25306-15-4 | --INVALID-LINK--[7] |
| Molecular Formula | C₃H₃F₂N₃S | --INVALID-LINK--[8] |
| Molecular Weight | 151.14 g/mol | --INVALID-LINK--[8] |
| Appearance | Solid (predicted) | General knowledge |
| Purity | Typically ≥95-99% | --INVALID-LINK--[7] |
| Solubility | Soluble in DMSO and Methanol. Poorly soluble in water (predicted). | --INVALID-LINK-- (for analogue) |
| Storage | Store in a cool, dry, well-ventilated area away from light. | General laboratory practice |
Safety & Handling Precautions
As a fluorinated organic compound, appropriate safety measures are mandatory. The metabolic fate of fluorinated compounds can sometimes lead to the release of toxic metabolites.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.
-
Waste Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local institutional regulations.
Hypothesized Mechanisms & Research Applications
Based on structural analogy and computational studies, this compound is a compelling candidate for investigation in several areas.
Anticancer Activity
The 2-amino-1,3,4-thiadiazole scaffold is a frequent feature in compounds designed as anticancer agents.[1][2] Theoretical DFT (Density Functional Theory) calculations on this compound suggest it possesses structural and electronic properties consistent with potential anticancer activity.[5]
Potential Molecular Targets:
-
Kinase Inhibition: Many thiadiazole derivatives function by inhibiting protein kinases crucial for cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) or Abl kinase.[1]
-
Tubulin Polymerization: Some thiadiazoles disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4]
-
HDAC Inhibition: The closely related difluoromethyl-1,3,4-oxadiazole scaffold has been identified as a potent and selective mechanism-based inhibitor of Histone Deacetylase 6 (HDAC6), a key target in oncology.[10] This presents a plausible and exciting avenue of investigation for the thiadiazole analog.
Caption: Hypothesized anticancer mechanisms of action.
Experimental Protocols
The following protocols are adapted from peer-reviewed studies on analogous 2-amino-1,3,4-thiadiazole derivatives and provide a robust starting point for evaluating this compound.
Protocol 1: In Vitro Anticancer Cell Viability (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
1. Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
DMSO (sterile, cell culture grade)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 50 mM stock solution of the compound in DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various compound dilutions. Include a "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol provides a general framework for testing the compound against a purified enzyme. NOTE: This must be optimized for the specific enzyme of interest (e.g., HDAC6, Carbonic Anhydrase).
1. Causality and Principle: Enzyme inhibition assays quantify the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. The IC₅₀ value derived is a primary measure of inhibitor potency. This protocol uses a colorimetric substrate, where the enzyme's activity generates a product that absorbs light at a specific wavelength.
Caption: Workflow for a general enzyme inhibition assay.
2. Materials:
-
Purified target enzyme
-
Specific chromogenic substrate for the enzyme
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
This compound
-
Known reference inhibitor for the target enzyme
-
DMSO
-
96-well microplate
3. Procedure:
-
Stock Solutions: Prepare a 10-50 mM stock solution of the test compound and reference inhibitor in DMSO.
-
Serial Dilutions: Create a range of working concentrations by serially diluting the stock solution with assay buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: Assay buffer + Substrate (no enzyme).
-
Control (100% activity): Assay buffer + Enzyme + DMSO.
-
Test Compound: Assay buffer + Enzyme + Test compound dilution.
-
Reference Inhibitor: Assay buffer + Enzyme + Reference inhibitor dilution.
-
-
Pre-incubation: Add the enzyme to the control and inhibitor wells. Allow the plate to pre-incubate for 10-15 minutes at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction starts.
-
Reaction Initiation: Add the substrate to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader and measure the absorbance at the appropriate wavelength for the colored product. Take readings every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.
-
Plot the % Inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
References
- 1. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, neuroprotective activities and computational studies of 2-amino-1,3,4-thiadiazole based compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bepls.com [bepls.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 7. 25306-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]
- 9. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
MTT Assay for Evaluating the Cytotoxicity of Thiadiazole Compounds: A Detailed Protocol and Application Notes
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[1] It is extensively utilized in drug discovery and toxicology, particularly for screening novel therapeutic agents like thiadiazole derivatives. Thiadiazoles are a class of heterocyclic compounds recognized for their broad pharmacological potential, including significant anticancer properties.[2][3] This guide provides a detailed, field-tested protocol for employing the MTT assay to evaluate thiadiazole compounds. It emphasizes the scientific principles, critical steps for ensuring data integrity, and methods for identifying and mitigating potential compound-specific interferences, thereby establishing a self-validating and trustworthy experimental system.
Scientific Principle of the MTT Assay
The core of the MTT assay lies in cellular metabolism. In viable, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, reduce the water-soluble yellow tetrazolium salt (MTT) into a water-insoluble purple formazan product.[4][5][6] This conversion is a hallmark of cellular health, as it depends on the integrity of mitochondrial function.[7] The resulting formazan crystals accumulate within the cell and, once solubilized, yield a solution whose color intensity is directly proportional to the number of living, metabolically active cells.[8] By measuring the absorbance of this solution with a spectrophotometer, one can quantitatively assess the effect of a test compound on cell viability.
Diagram: The Core Mechanism of the MTT Assay
Caption: Principle of the MTT assay within a viable cell.
Critical Consideration: Interference from Thiadiazole Compounds
-
Direct MTT Reduction (False Positive): The most significant concern is that the test compound itself may possess reducing properties capable of converting MTT to formazan non-enzymatically.[9] Compounds containing sulfhydryl (thiol) groups are known culprits.[9] Given that thiadiazoles are sulfur-containing heterocycles, this potential must be rigorously evaluated. Such direct reduction would create a purple color signal independent of cell viability, masking true cytotoxicity and making a toxic compound appear safe or even proliferative.
-
Colorimetric Interference: If a thiadiazole derivative is colored and absorbs light near the 570 nm wavelength used to measure formazan, it will artificially inflate the absorbance reading.
To ensure the trustworthiness of the results, a cell-free control is mandatory. This control, containing culture medium, the thiadiazole compound at its highest concentration, and the MTT reagent, directly tests for chemical interference.[9] A color change in this well invalidates the assay for that compound, necessitating the use of an alternative viability assay (e.g., CellTiter-Glo®, neutral red uptake, or LDH assay).
Diagram: Potential Compound Interference Workflow
Caption: Decision workflow for validating the MTT assay.
Detailed Experimental Protocol
This protocol is designed for adherent cells in a 96-well plate format. Modifications for suspension cells are noted where applicable.
Reagent and Material Preparation
| Reagent/Material | Preparation and Storage |
| MTT Stock Solution (5 mg/mL) | Dissolve 50 mg of MTT powder in 10 mL of sterile Phosphate Buffered Saline (PBS).[6] Vortex until fully dissolved. Sterilize using a 0.22 µm syringe filter. Store in light-protected aliquots at -20°C for long-term storage or at 4°C for up to a month.[6] |
| Solubilization Solution | DMSO (Dimethyl Sulfoxide): High-purity, anhydrous DMSO is highly effective and commonly used.[11] Store at room temperature. |
| Cell Culture Medium | Appropriate for the cell line being used (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics. For the MTT incubation step, consider using a serum-free and phenol red-free medium to reduce background absorbance.[1] |
| Thiadiazole Compounds | Prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile DMSO. Store in aliquots at -20°C or -80°C. |
| Equipment | 96-well flat-bottom sterile plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate spectrophotometer (plate reader). |
Step-by-Step Experimental Workflow
Day 1: Cell Seeding
-
Cell Harvest: Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Prepare Cell Suspension: Resuspend the cell pellet to the desired seeding density. This must be optimized for your cell line's growth rate but typically ranges from 5,000 to 15,000 cells per well (in 100 µL). The goal is for the untreated control wells to be ~80-90% confluent at the end of the experiment.
-
Plate Seeding: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Expert Tip: To avoid the "edge effect" where wells on the perimeter of the plate evaporate faster, fill the outer wells with 100-200 µL of sterile PBS or media and do not use them for experimental data.[12]
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to adhere and resume growth.
Day 2: Compound Treatment
-
Prepare Serial Dilutions: Thaw your thiadiazole compound stock solution. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remember to prepare enough volume for all replicates.
-
Causality: A dose-response curve is essential for determining the IC50. A typical 8-point, 2-fold or 3-fold dilution series is recommended.
-
-
Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the diluted thiadiazole compounds to the appropriate wells.
-
Include Controls (Critical for Self-Validation):
-
Untreated Control: Cells treated with fresh medium only. This represents 100% viability.
-
Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used in the dilutions. This ensures the solvent is not causing cytotoxicity.[1]
-
Blank Control: Wells with medium only (no cells) to measure background absorbance.
-
Cell-Free Interference Control: Wells with medium, the highest concentration of the compound, and MTT (added in the next step).
-
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the compound's expected mechanism of action.
Day 3/4: MTT Assay and Data Acquisition
-
Add MTT Reagent: At the end of the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of 0.5 mg/mL).[13] Gently mix by tapping the plate.
-
For Suspension Cells: It is often necessary to centrifuge the plate (e.g., 1000 x g for 5 min) and carefully remove the old medium before adding fresh medium containing the MTT reagent.
-
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will produce visible purple formazan crystals. Monitor crystal formation under a microscope.
-
Solubilize Formazan Crystals:
-
Carefully aspirate all the medium from each well without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of DMSO to each well.
-
Place the plate on an orbital shaker for 10-15 minutes, protected from light, to ensure complete dissolution of the crystals.[7] Pipetting up and down can aid this process.
-
-
Measure Absorbance: Read the absorbance on a microplate spectrophotometer at a wavelength of 570 nm.[14] A reference wavelength of 630 nm can be used to subtract background noise from well imperfections.[7] Read the plate within 1 hour of adding the solubilizer.
Data Analysis and Interpretation
-
Background Subtraction: Average the absorbance readings from the blank wells and subtract this value from all other readings.
-
Calculate Percent Viability: Use the following formula for each compound concentration: % Viability = [(Absorbance of Treated Cells - Blank) / (Absorbance of Vehicle Control - Blank)] * 100[15]
-
Determine IC50 Value: The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
Data Presentation: Example 96-Well Plate Layout
| 1 | 2 | 3 | 4 | 5 | 6 | 7 | 8 | 9 | 10 | 11 | 12 | |
| A | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| B | PBS | Cmpd A-1 | Cmpd A-1 | Cmpd A-1 | Cmpd B-1 | Cmpd B-1 | Cmpd B-1 | Cmpd C-1 | Cmpd C-1 | Cmpd C-1 | PBS | |
| C | PBS | Cmpd A-2 | Cmpd A-2 | Cmpd A-2 | Cmpd B-2 | Cmpd B-2 | Cmpd B-2 | Cmpd C-2 | Cmpd C-2 | Cmpd C-2 | PBS | |
| D | PBS | Cmpd A-3 | Cmpd A-3 | Cmpd A-3 | Cmpd B-3 | Cmpd B-3 | Cmpd B-3 | Cmpd C-3 | Cmpd C-3 | Cmpd C-3 | PBS | |
| E | PBS | Cmpd A-4 | Cmpd A-4 | Cmpd A-4 | Cmpd B-4 | Cmpd B-4 | Cmpd B-4 | Cmpd C-4 | Cmpd C-4 | Cmpd C-4 | PBS | |
| F | PBS | Cmpd A-5 | Cmpd A-5 | Cmpd A-5 | Cmpd B-5 | Cmpd B-5 | Cmpd B-5 | Cmpd C-5 | Cmpd C-5 | Cmpd C-5 | PBS | |
| G | PBS | Vehicle | Vehicle | Vehicle | Blank | Blank | Blank | Cell-Free | Cell-Free | Cell-Free | PBS | |
| H | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS | PBS |
| Cmpd A-1, A-2, etc., represent different concentrations of Compound A in triplicate. |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bepls.com [bepls.com]
- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay - Wikipedia [en.wikipedia.org]
- 5. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. MTT Assay | AAT Bioquest [aatbio.com]
- 9. clyte.tech [clyte.tech]
- 10. Particle-induced artifacts in the MTT and LDH viability assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of 1,3,4-Thiadiazoles
Introduction: The Growing Prominence of 1,3,4-Thiadiazoles in Antimicrobial Research
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents.[1][2] Among the myriad of heterocyclic compounds being investigated, the 1,3,4-thiadiazole scaffold has emerged as a particularly promising pharmacophore.[3][4] This five-membered heterocyclic ring, containing one sulfur and two nitrogen atoms, is a key structural motif in a variety of biologically active compounds.[5][6] Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial and antifungal properties.[3][4][6][7][8]
The antimicrobial efficacy of 1,3,4-thiadiazoles is often attributed to their ability to interfere with essential microbial biochemical pathways, modulate enzyme activity, and interact with crucial biological targets such as proteins and DNA.[4][5] The unique electronic configuration and physicochemical properties of the 1,3,4-thiadiazole ring contribute to its biological activity and favorable pharmacokinetic profiles, such as metabolic stability and appropriate lipophilicity, enhancing their potential as drug candidates.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting standardized and reproducible antimicrobial susceptibility testing (AST) for novel 1,3,4-thiadiazole derivatives. The protocols detailed herein are grounded in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of high-quality, reliable data.[9][10][11]
Principle of Antimicrobial Susceptibility Testing
The primary objective of antimicrobial susceptibility testing is to determine the in vitro activity of a compound against a specific microorganism. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antimicrobial agent that prevents the visible growth of a microorganism under defined conditions.[12][13][14] The MIC value is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency and guiding further development.
Two of the most widely accepted and utilized methods for determining the MIC of novel compounds are the broth microdilution and disk diffusion methods.[12][15] These methods, when performed according to standardized protocols, provide reproducible and comparable results.
Core Experimental Workflow
A systematic approach is crucial for obtaining reliable AST data. The following diagram illustrates the general workflow for evaluating the antimicrobial properties of 1,3,4-thiadiazole derivatives.
Caption: General workflow for antimicrobial susceptibility testing of novel compounds.
Detailed Protocols
Protocol 1: Broth Microdilution Method for MIC Determination
The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent in a liquid medium.[14][16] It is considered a reference method by both CLSI and EUCAST.[16][17]
Causality Behind Experimental Choices:
-
Choice of Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for testing most non-fastidious aerobic and facultative anaerobic bacteria as it has a defined composition and does not antagonize the activity of most antimicrobial agents.[18]
-
Inoculum Density: A standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL is crucial for reproducibility. A lower inoculum may lead to falsely low MICs, while a higher density can result in falsely high MICs.[13]
-
Serial Dilutions: Two-fold serial dilutions provide a logarithmic concentration gradient, allowing for a precise determination of the MIC value.[14]
Materials:
-
Test 1,3,4-thiadiazole compound(s)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Multichannel pipette
Step-by-Step Procedure:
-
Preparation of Compound Stock Solution:
-
Dissolve the 1,3,4-thiadiazole derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL). The final concentration of the solvent in the test wells should not exceed a level that affects microbial growth (typically ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). This can be done visually or using a spectrophotometer.[19]
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells. A common dilution is 1:150 of the 0.5 McFarland suspension.
-
-
Preparation of Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the compound stock solution to the first well of each row to be tested.
-
Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, discarding the final 100 µL from the last well. This will result in a range of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the 1,3,4-thiadiazole derivative that completely inhibits visible growth of the microorganism.[13][14]
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth inhibition.
-
Protocol 2: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that is widely used for its simplicity and cost-effectiveness.[18][20] It assesses the susceptibility of a bacterium to an antimicrobial agent impregnated on a paper disk.[19][20]
Causality Behind Experimental Choices:
-
Agar Medium: Mueller-Hinton Agar (MHA) is the standard medium due to its consistent composition and lack of inhibitors for common antimicrobial agents.[18] The agar depth (4 mm) is critical for proper diffusion of the antimicrobial agent.[18]
-
Inoculum Lawn: A confluent lawn of bacterial growth is essential for uniform zones of inhibition.
-
Disk Placement: Proper spacing of the disks (at least 24 mm apart) prevents the overlapping of inhibition zones.[20]
Materials:
-
Test 1,3,4-thiadiazole compound(s)
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial strains
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Forceps
-
Incubator (35 ± 2°C)
-
Ruler or caliper
Step-by-Step Procedure:
-
Preparation of Antimicrobial Disks:
-
Dissolve the 1,3,4-thiadiazole derivative in a suitable volatile solvent.
-
Apply a known amount of the compound solution to sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[19]
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[18]
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks and Incubation:
-
Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar surface. Do not move a disk once it has been placed.[20]
-
Invert the plates and incubate at 35 ± 2°C for 16-18 hours in ambient air.[20]
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) to the nearest millimeter using a ruler or caliper.
-
Data Presentation and Interpretation
Clear and concise presentation of data is essential for the interpretation and comparison of results.
Quantitative Data Summary (MIC)
MIC values should be presented in a tabular format.
| Microorganism | Gram Stain | 1,3,4-Thiadiazole Derivative | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus ATCC 25923 | Gram-positive | Compound A | 16 | 0.5 |
| Escherichia coli ATCC 25922 | Gram-negative | Compound A | 64 | 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | Compound A | >128 | 1 |
| Candida albicans ATCC 90028 | N/A (Fungus) | Compound A | 8 | 0.25 (Fluconazole) |
Qualitative/Semi-Quantitative Data (Disk Diffusion)
Results from the disk diffusion assay are interpreted by comparing the measured zone diameters to established breakpoints provided by organizations like CLSI.[21][22] For novel compounds, these breakpoints will not exist, so the data is primarily used for screening and comparison purposes.
| Microorganism | 1,3,4-Thiadiazole Derivative (µ g/disk ) | Zone of Inhibition (mm) | Positive Control (e.g., Ciprofloxacin 5 µg) Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 25923 | Compound A (30 µg) | 22 | 25 |
| Escherichia coli ATCC 25922 | Compound A (30 µg) | 15 | 30 |
| Pseudomonas aeruginosa ATCC 27853 | Compound A (30 µg) | 0 | 28 |
Hypothetical Mechanism of Action Visualization
While the precise mechanism of action for a novel 1,3,4-thiadiazole derivative requires further investigation, a hypothetical pathway can be visualized to guide further studies. For instance, some heterocyclic compounds are known to interfere with DNA replication.[23]
Caption: A hypothetical mechanism of action for a 1,3,4-thiadiazole derivative.
Trustworthiness and Self-Validation
To ensure the trustworthiness and validity of the experimental results, the following quality control measures are essential:
-
Use of ATCC Reference Strains: Employing well-characterized reference strains from the American Type Culture Collection (ATCC) or other recognized culture collections ensures consistency and allows for comparison of results across different laboratories.
-
Inclusion of Controls: Positive and negative controls must be included in every assay to validate the experimental setup. A known susceptible and resistant strain should also be tested to confirm the assay can detect both susceptibility and resistance.
-
Adherence to Standards: Strict adherence to CLSI or EUCAST guidelines for media preparation, inoculum standardization, incubation conditions, and result interpretation is paramount.[11][21][22]
-
Replication: Experiments should be performed in triplicate to ensure the reproducibility of the results.
Conclusion
The 1,3,4-thiadiazole scaffold represents a promising avenue for the development of novel antimicrobial agents. The standardized protocols and guidelines presented in these application notes provide a robust framework for the accurate and reproducible evaluation of the antimicrobial susceptibility of these compounds. By adhering to these methodologies and incorporating rigorous quality control measures, researchers can generate reliable data to advance the discovery and development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. jchr.org [jchr.org]
- 2. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 10. ESCMID: EUCAST [escmid.org]
- 11. EUCAST: EUCAST - Home [eucast.org]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Broth Microdilution | MI [microbiology.mlsascp.com]
- 15. longdom.org [longdom.org]
- 16. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 17. journals.asm.org [journals.asm.org]
- 18. microbenotes.com [microbenotes.com]
- 19. asm.org [asm.org]
- 20. hardydiagnostics.com [hardydiagnostics.com]
- 21. iacld.com [iacld.com]
- 22. darvashco.com [darvashco.com]
- 23. openaccessgovernment.org [openaccessgovernment.org]
Application Note & Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Thiadiazole-Based Antimicrobial Candidates
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Abstract
This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of novel thiadiazole-based compounds, a critical step in the evaluation of their potential as antimicrobial agents. Thiadiazoles represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities, including significant antimicrobial properties.[1][2][3][4] The protocols detailed herein are grounded in established methodologies standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[5][6][7] This guide emphasizes not only the procedural steps but also the underlying scientific principles, quality control measures, and data interpretation to empower researchers in their quest for new antimicrobial therapies.
Introduction: The Imperative for Novel Antimicrobials and the Role of Thiadiazoles
The rise of antimicrobial resistance is a global health crisis, necessitating the urgent discovery and development of new therapeutic agents.[8] Thiadiazole derivatives have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities.[2][3][4] These five-membered heterocyclic compounds, containing sulfur and nitrogen atoms, have demonstrated a broad spectrum of antimicrobial efficacy against various bacterial and fungal strains.[9][10] The structural versatility of the thiadiazole ring allows for extensive functionalization, enabling the modulation of their biological activity and pharmacokinetic properties.[1][11]
The initial and most fundamental assessment of a novel compound's antimicrobial efficacy is the determination of its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[5][12][13][14] This quantitative value is paramount for:
-
Screening and Lead Optimization: Early identification of potent compounds for further development.
-
Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact antimicrobial activity.[1]
-
Guiding Preclinical Development: Informing dosage for in-vivo studies.
This application note will focus on the most widely accepted and robust methods for MIC determination: broth microdilution and agar dilution.
Foundational Principles of MIC Determination
The core principle of MIC testing is to expose a standardized population of a target microorganism to serial dilutions of the antimicrobial compound in a defined growth medium.[15] After a specified incubation period, the presence or absence of visible growth is assessed to identify the MIC value.[5][14] Standardization of test parameters is critical to ensure the accuracy and reproducibility of results.[16] Key factors that can influence MIC outcomes include:
-
Inoculum Density: A standardized number of microorganisms must be used.[16][17]
-
Growth Medium: The choice of medium can significantly affect the growth of the microorganism and the activity of the test compound. Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA) are the standard media for most aerobic bacteria.[6][18]
-
Incubation Conditions: Temperature and duration of incubation must be controlled.[19]
-
pH: The pH of the medium can influence the stability and activity of the antimicrobial agent.[20]
Methodologies for MIC Determination
Broth Microdilution: A High-Throughput Approach
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents due to its efficiency and suitability for high-throughput screening.[21] This method involves preparing two-fold serial dilutions of the thiadiazole compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism.
Caption: Workflow for Broth Microdilution MIC Assay.
Materials:
-
Thiadiazole compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Target microorganism(s)
-
Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[22][23]
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Thiadiazole Stock Solution:
-
Dissolve the thiadiazole compound in a suitable solvent to a high concentration (e.g., 10 mg/mL). Ensure complete dissolution.
-
-
Preparation of Standardized Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the target microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[17] This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Serial Dilutions in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an additional 100 µL of the thiadiazole stock solution (appropriately diluted from the initial stock) to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Inoculate each well (except for the sterility control) with 10 µL of the diluted bacterial suspension. This will result in a final volume of 110 µL per well and the desired final bacterial concentration.
-
-
Controls:
-
Incubation:
-
Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
Agar Dilution: The Gold Standard
The agar dilution method is considered a reference or "gold standard" method for MIC determination.[19] It involves incorporating the thiadiazole compound directly into the agar medium at various concentrations. Standardized inocula of different bacterial strains can then be spotted onto the surface of each plate.
Caption: Workflow for Agar Dilution MIC Assay.
Materials:
-
Thiadiazole compound
-
Appropriate solvent
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Target microorganism(s) and QC strains
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
-
Inoculum replicating device (optional)
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Thiadiazole-Containing Agar Plates:
-
Prepare a series of stock solutions of the thiadiazole compound at 10 times the final desired concentrations.
-
Prepare MHA according to the manufacturer's instructions and cool it to 45-50°C in a water bath.
-
For each desired concentration, add 1 part of the thiadiazole stock solution to 9 parts of molten MHA. Mix thoroughly but gently to avoid bubbles.
-
Pour the agar into sterile petri dishes to a uniform depth (e.g., 4 mm).[18]
-
Allow the plates to solidify at room temperature.
-
-
Preparation of Standardized Inoculum:
-
Prepare a standardized inoculum for each bacterial strain as described in the broth microdilution protocol (0.5 McFarland).
-
Further dilute this suspension to achieve a final inoculum of approximately 10^4 CFU per spot.
-
-
Inoculation:
-
Spot a small, defined volume (e.g., 1-10 µL) of each standardized bacterial suspension onto the surface of the agar plates, including a drug-free control plate.[19] An inoculum replicating device can be used to test multiple strains simultaneously.
-
Allow the spots to dry completely before inverting the plates.
-
-
Controls:
-
Incubation:
-
Incubate the plates at 35 ± 2°C for 16-20 hours.
-
-
Reading and Interpretation:
-
Examine the plates for the presence of bacterial growth at the inoculation spots. The MIC is the lowest concentration of the thiadiazole compound that completely inhibits visible growth. A faint haze or one or two colonies at the inoculation site is disregarded.[5]
-
Quality Control: The Cornerstone of Reliable Data
Rigorous quality control is non-negotiable for ensuring the accuracy and reproducibility of MIC data.[25] This involves the regular use of well-characterized reference strains with known MIC values for specific antimicrobial agents.[22][23][24]
Key QC Practices:
-
Use of Reference Strains: Incorporate standard QC strains (e.g., from ATCC) in every batch of MIC tests.[22][24]
-
Verification of Media and Reagents: Ensure that all media and reagents meet quality standards and are not expired.
-
Inoculum Standardization: Consistently prepare inocula to the correct density.[17]
-
Monitoring Incubation Conditions: Regularly check and document incubator temperatures.
-
Data Review: Compare the MIC values obtained for QC strains with the acceptable ranges published by CLSI or EUCAST. If the QC results are out of range, the test results for the novel compounds are considered invalid, and troubleshooting is required.[24][25]
| QC Strain | Antimicrobial Agent | Acceptable MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | Ampicillin | 2 - 8 | CLSI M100 |
| Staphylococcus aureus ATCC 29213 | Vancomycin | 0.5 - 2 | CLSI M100 |
| Pseudomonas aeruginosa ATCC 27853 | Gentamicin | 0.5 - 2 | CLSI M100 |
Note: The table above provides examples. Researchers must consult the latest CLSI M100 or EUCAST documents for the appropriate QC ranges for the specific control agents used.[6][22][26]
Data Interpretation: From MIC Value to Meaningful Insight
The raw MIC value is a powerful piece of data, but its interpretation requires context. The MIC should be compared to established clinical breakpoints to categorize an organism as susceptible (S), intermediate (I), or resistant (R) to a particular drug.[27][28][29][30] While clinical breakpoints will not exist for novel thiadiazole compounds, comparing their MIC values to those of existing antibiotics against a panel of clinically relevant organisms can provide a preliminary assessment of their potential.[27][28][29][30]
Considerations for Interpretation:
-
Spectrum of Activity: Test the thiadiazole compound against a broad panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens if relevant, to determine its spectrum of activity.
-
Potency: Lower MIC values indicate higher potency.[13]
-
Comparison to Standards: Benchmark the MIC values of the novel compound against those of clinically used antibiotics tested under the same conditions.
Troubleshooting Common Issues in MIC Assays
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No growth in the growth control well/plate | Inactive inoculum, improper incubation, inhibitory medium | Verify inoculum viability, check incubator settings, test medium with a known organism. |
| Growth in the sterility control well | Contamination of medium or reagents | Use fresh, sterile materials. Review aseptic technique. |
| QC strain MIC out of range | Incorrect inoculum density, degraded antimicrobial agent, improper incubation, media issues | Re-standardize inoculum, use fresh antimicrobial stock, verify incubator temperature, check media pH and cation concentration.[20] |
| Inconsistent or skipped wells in microdilution | Pipetting error, poor mixing, compound precipitation | Review pipetting technique, ensure thorough mixing during serial dilutions, check solubility of the thiadiazole compound in the test medium. |
| "Trailing" or partial inhibition at higher concentrations | Bacteriostatic rather than bactericidal effect, drug instability | Read endpoints consistently. Consider Minimum Bactericidal Concentration (MBC) testing to determine killing activity.[14] |
Conclusion
The determination of the Minimum Inhibitory Concentration is a foundational and indispensable step in the preclinical evaluation of novel thiadiazole-based antimicrobial agents. By adhering to standardized protocols, implementing rigorous quality control measures, and understanding the principles behind the methodology, researchers can generate reliable and reproducible data. This, in turn, will enable the confident identification of promising lead compounds and accelerate the development of new therapies to combat the growing threat of antimicrobial resistance.
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. isres.org [isres.org]
- 3. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EUCAST: MIC Determination [eucast.org]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. jchemrev.com [jchemrev.com]
- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. emerypharma.com [emerypharma.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]
- 18. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 19. Agar dilution - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. Broth Microdilution | MI [microbiology.mlsascp.com]
- 22. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 23. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 24. microbiologyclass.net [microbiologyclass.net]
- 25. bsac.org.uk [bsac.org.uk]
- 26. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 27. dickwhitereferrals.com [dickwhitereferrals.com]
- 28. bsac.org.uk [bsac.org.uk]
- 29. droracle.ai [droracle.ai]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine as a Versatile Ligand for Novel Metal Complexes
Introduction: The Emerging Role of Fluorinated Thiadiazoles in Coordination Chemistry
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal and materials chemistry, prized for its aromaticity, in vivo stability, and diverse biological activities.[1] The introduction of fluorine-containing substituents, such as the difluoromethyl (-CHF₂) group, can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine emerges as a compelling ligand for the synthesis of novel metal complexes, bridging the desirable electronic properties of the thiadiazole ring with the unique characteristics of the difluoromethyl group.[3]
This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring this compound as a key coordinating agent. The protocols and insights presented herein are designed for researchers in organometallic chemistry, drug development, and materials science, offering a foundation for exploring the rich coordination chemistry and functional potential of this versatile ligand.
The 2-amino-1,3,4-thiadiazole moiety offers multiple potential coordination sites, primarily through the nitrogen atoms of the thiadiazole ring and the exocyclic amino group. This allows for the formation of stable complexes with a wide range of transition metals, leading to diverse geometries and electronic structures.[4][5] The resulting metal complexes are promising candidates for applications in catalysis, bioinorganic chemistry, and the development of novel therapeutic agents.[6][7]
Part 1: Ligand Synthesis
While this compound is commercially available from suppliers such as Apollo Scientific and ChemShuttle, this section provides a robust protocol for its synthesis, adapted from established methods for analogous fluorinated thiadiazoles.[8][9] The synthesis is typically achieved through the cyclization of a thiosemicarbazide with a difluoromethyl-containing carboxylic acid derivative.[2][10]
Protocol 1: Synthesis of this compound
This protocol is based on the well-established reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[5][11]
Materials:
-
Thiosemicarbazide
-
Difluoroacetic acid
-
Phosphorus oxychloride (POCl₃)
-
1,4-Dioxane (anhydrous)
-
Sodium hydroxide (NaOH) solution (50%)
-
Deionized water
-
Ice
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend thiosemicarbazide (1.0 eq.) in anhydrous 1,4-dioxane.
-
Addition of Reagents: With stirring, slowly add difluoroacetic acid (1.0 eq.) to the suspension. Following this, carefully add phosphorus oxychloride (1.2 eq.) dropwise over 30 minutes. Caution: This reaction is exothermic and liberates HCl gas; it must be performed in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with constant stirring.
-
Neutralization: Adjust the pH of the aqueous mixture to approximately 9 using a 50% NaOH solution. This will precipitate the crude product.
-
Isolation and Purification: Filter the solid precipitate, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Caption: Workflow for the synthesis of this compound.
Part 2: Synthesis of Metal Complexes
The versatile coordination behavior of this compound allows for the synthesis of complexes with a variety of transition metals. The following is a general protocol that can be adapted for different metal salts.
Protocol 2: General Synthesis of Metal(II) Complexes
Materials:
-
This compound (Ligand, L)
-
Metal(II) salt (e.g., CuCl₂, NiCl₂, CoCl₂, ZnCl₂)
-
Ethanol or Methanol (absolute)
-
Dimethylformamide (DMF) (if solubility is an issue)
Procedure:
-
Ligand Solution: Dissolve the ligand (2.0 eq.) in a suitable volume of absolute ethanol in a round-bottom flask. Gently heat if necessary to ensure complete dissolution.
-
Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (1.0 eq.) in a minimal amount of absolute ethanol.
-
Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.
-
Reaction: Reflux the resulting mixture for 2-3 hours. The formation of a precipitate often indicates the formation of the complex.
-
Isolation: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with a small amount of cold ethanol, and then with diethyl ether.
-
Drying: Dry the resulting solid in a desiccator over anhydrous CaCl₂.
Stoichiometry and Solvent Considerations:
-
The ligand-to-metal ratio can be varied to potentially isolate complexes with different stoichiometries (e.g., 1:1 or 2:1).
-
For metal salts that are not readily soluble in ethanol, a co-solvent system with DMF can be employed.
Caption: General workflow for the synthesis of metal complexes.
Part 3: Characterization of the Ligand and its Metal Complexes
A multi-technique approach is essential for the unambiguous structural elucidation of the synthesized ligand and its metal complexes.
Spectroscopic Characterization
| Technique | Ligand (Expected Observations) | Complex (Expected Changes upon Coordination) |
| FTIR (cm⁻¹) | - N-H stretching of the amino group (~3320-3200 cm⁻¹).[5] - C=N stretching of the thiadiazole ring (~1630 cm⁻¹).[5] - C-F stretching of the -CHF₂ group. | - Shift in the C=N stretching frequency (typically to lower wavenumbers), indicating coordination through a ring nitrogen.[5] - Possible changes in the N-H stretching region, suggesting involvement or steric effects on the amino group. - Appearance of new bands at lower frequencies corresponding to M-N bonds (~600-400 cm⁻¹).[12] |
| ¹H NMR | - A triplet for the proton of the -CHF₂ group due to coupling with the two fluorine atoms. - A broad singlet for the -NH₂ protons. | - Downfield or upfield shift of the ligand's protons upon coordination. - Broadening of signals, especially for paramagnetic complexes (e.g., Cu(II), Co(II)). |
| ¹³C NMR | - Resonances for the two carbon atoms of the thiadiazole ring. - A triplet for the carbon of the -CHF₂ group due to C-F coupling. | - Shifts in the carbon resonances of the thiadiazole ring, confirming coordination. |
| UV-Vis | - Absorption bands in the UV region corresponding to π → π* and n → π* transitions of the thiadiazole ring. | - Appearance of new bands in the visible region for d-d transitions in transition metal complexes, providing information on the coordination geometry (e.g., octahedral, tetrahedral).[4] - Ligand-to-metal charge transfer (LMCT) bands. |
Structural Elucidation
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions such as hydrogen bonding.[11][13][14][15] For 2-amino-1,3,4-thiadiazole ligands, coordination is commonly observed through one of the ring nitrogen atoms.[5] The exocyclic amino group often participates in hydrogen bonding, which can influence the crystal packing.[14]
Caption: Probable coordination mode of the ligand to a metal center.
Part 4: Potential Applications
The unique combination of the thiadiazole ring and the difluoromethyl group suggests several promising avenues for the application of these metal complexes.
Medicinal Chemistry and Drug Development
-
Anticancer Agents: Numerous 1,3,4-thiadiazole derivatives and their metal complexes exhibit significant anticancer activity.[3] They can act through various mechanisms, including the inhibition of kinases and transcription factors.[3] The -CHF₂ group can enhance cell membrane permeability and metabolic stability, potentially leading to improved efficacy.
-
Antimicrobial and Antifungal Agents: The thiadiazole scaffold is present in several antimicrobial drugs.[10] Metal complexation is a known strategy to enhance the biological activity of organic ligands.[1][6][16] These complexes could be effective against a range of bacterial and fungal pathogens.
-
Enzyme Inhibition: 2-Amino-1,3,4-thiadiazole derivatives are known inhibitors of enzymes like carbonic anhydrase.[15] The metal complexes could exhibit enhanced or selective inhibitory profiles.
Catalysis
Thiadiazole-containing ligands have been used to stabilize metal centers in various catalytic reactions.[2] For instance, palladium complexes with thiadiazole-functionalized polymers have shown excellent activity in Suzuki-Miyaura coupling reactions.[2] The strong coordination of the thiadiazole can prevent metal leaching and aggregation, leading to robust and reusable catalysts.
Conclusion
This compound is a highly promising ligand for the development of novel metal complexes with diverse potential applications. Its synthesis is accessible, and its coordination chemistry can be explored using standard laboratory techniques. The protocols and data presented in this guide offer a solid foundation for researchers to design and investigate new functional materials and potential therapeutic agents based on this versatile fluorinated heterocyclic scaffold.
References
- 1. scispace.com [scispace.com]
- 2. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. granthaalayahpublication.org [granthaalayahpublication.org]
- 7. Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole [jmchemsci.com]
- 8. chemshuttle.com [chemshuttle.com]
- 9. 25306-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 11. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]
- 13. researchgate.net [researchgate.net]
- 14. 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido)-1,3,4-thiadiazole-2-sulfonamide to human isoform II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1,3,4-thiadiazole derivatives. Part 9. Synthesis and biological activity of metal complexes of 5-(2-aminoethyl)-2-amino-1,3,4-thiadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The 1,3,4-Thiadiazole Scaffold: A Versatile Building Block for Advanced Materials
Introduction: The Unique Character of the 1,3,4-Thiadiazole Ring
The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, stands as a cornerstone in the design of functional organic materials. Its inherent electronic properties, including high electron affinity, thermal stability, and propensity for strong intermolecular interactions, make it a "privileged" scaffold in materials science. The unique combination of a thioether-like sulfur atom and pyridine-like nitrogen atoms imparts a distinct electronic character, rendering the ring electron-deficient and capable of participating in a wide range of non-covalent interactions. These attributes have led to the successful application of 1,3,4-thiadiazole derivatives in diverse fields such as organic electronics, chemical sensing, and corrosion inhibition. This guide provides an in-depth exploration of these applications, complete with detailed protocols and the scientific rationale behind the experimental designs.
Core Applications and Underlying Principles
The versatility of the 1,3,4-thiadiazole core allows for its integration into a multitude of material architectures. By judiciously selecting substituents at the 2- and 5-positions, researchers can fine-tune the electronic and photophysical properties of the resulting molecules to suit specific applications.
Corrosion Inhibitors: A Molecular Shield for Metals
1,3,4-thiadiazole derivatives have emerged as highly effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments.[1][2][3][4] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.
Mechanism of Action: The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic ring, play a crucial role in the adsorption process. These electrons can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a stable, chemisorbed layer. This protective film acts as a physical barrier, isolating the metal from the corrosive medium. Furthermore, the electron-donating or -withdrawing nature of the substituents on the thiadiazole ring can modulate the electron density of the molecule, thereby influencing its adsorption affinity and inhibition efficiency.[1]
Application Note 1: Evaluation of a 1,3,4-Thiadiazole Derivative as a Corrosion Inhibitor for Mild Steel
This section provides a comprehensive protocol for the synthesis of a representative 1,3,4-thiadiazole derivative and its evaluation as a corrosion inhibitor for mild steel in a hydrochloric acid solution.
Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole
This protocol is adapted from a general procedure for the synthesis of 5-aryl-1,3,4-thiadiazole-2-amine derivatives.[5]
Materials:
-
Benzoic acid
-
Thiosemicarbazide
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate with heating mantle
-
Beakers
-
Buchner funnel and filter paper
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, create a mixture of benzoic acid (3.00 mmol) and POCl₃ (10 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Carefully add thiosemicarbazide (3.00 mmol) to the mixture.
-
Heat the resulting mixture to 80–90 °C for one hour with continuous stirring.
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add 40 mL of water to the cooled mixture.
-
Reflux the resulting suspension for 4 hours.
-
After cooling, basify the solution to a pH of 8 using a 50% sodium hydroxide solution while stirring.
-
Collect the resulting precipitate by filtration, wash it with water, and dry it to obtain the final product.
Characterization: The synthesized compound should be characterized by:
-
¹H-NMR and ¹³C-NMR spectroscopy to confirm the molecular structure. For 5-phenyl-1,3,4-thiadiazol-2-amine, the expected ¹H-NMR signals in DMSO-d₆ are approximately δ 7.75 (d, 2H) and 7.41–7.47 (m, 5H), while the ¹³C-NMR signals are around δ 168.51, 156.46, 131.04, 129.62, 129.17, and 126.35.[5]
-
FT-IR spectroscopy to identify the characteristic functional groups.
-
Elemental analysis to determine the elemental composition. The calculated elemental analysis for C₈H₇N₃S is C 54.22%, H 3.98%, N 23.71%, and S 18.09%.[5]
Protocol 2: Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the electrochemical methods for assessing the performance of the synthesized 1,3,4-thiadiazole derivative.
Materials:
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
Synthesized 2-amino-5-phenyl-1,3,4-thiadiazole
-
Acetone
-
Distilled water
Equipment:
-
Potentiostat/Galvanostat with a three-electrode cell setup (working electrode: mild steel coupon; counter electrode: platinum; reference electrode: saturated calomel electrode)
-
Water bath or thermostat
Procedure:
-
Preparation of Mild Steel Coupons: Mechanically polish the mild steel coupons with a series of emery papers of decreasing grit size, degrease with acetone, rinse with distilled water, and dry.
-
Electrochemical Measurements:
-
Immerse the prepared mild steel coupon (working electrode) in the 1 M HCl solution without the inhibitor.
-
Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization measurements after the open-circuit potential has stabilized.
-
Repeat the measurements in the 1 M HCl solution containing different concentrations of the synthesized 1,3,4-thiadiazole derivative (e.g., 0.1 mM, 0.5 mM, 1 mM).
-
-
Data Analysis:
-
From the potentiodynamic polarization curves, determine the corrosion potential (Ecorr), corrosion current density (icorr), and calculate the inhibition efficiency (IE%).
-
From the EIS data, determine the charge transfer resistance (Rct) and calculate the inhibition efficiency (IE%).
-
Data Presentation:
| Inhibitor Concentration (mM) | icorr (µA/cm²) | IE% (Polarization) | Rct (Ω·cm²) | IE% (EIS) |
| 0 (Blank) | Value | - | Value | - |
| 0.1 | Value | Value | Value | Value |
| 0.5 | Value | Value | Value | Value |
| 1.0 | Value | Value | Value | Value |
| Table 1: Example data table for corrosion inhibition evaluation. |
Expected Results: The inhibition efficiency is expected to increase with increasing inhibitor concentration.[1][2] A significant decrease in the corrosion current density and an increase in the charge transfer resistance in the presence of the inhibitor will confirm its effectiveness.
Fluorescent Sensors: Detecting Analytes with Light
The inherent fluorescence of some 1,3,4-thiadiazole derivatives, coupled with the coordinating ability of the heteroatoms, makes them excellent candidates for the development of fluorescent chemosensors.[6] These sensors can detect a variety of analytes, including metal ions, with high sensitivity and selectivity.
Mechanism of Action: The sensing mechanism often relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). Upon binding of the target analyte to the thiadiazole-based sensor, the photophysical properties of the fluorophore are altered, leading to a measurable change in the fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). For instance, a thiophene-derived fluorescent sensor has been shown to detect Hg²⁺ ions through a "turn-off" mechanism due to chelation-enhanced fluorescence quenching.[6]
Application Note 2: A 1,3,4-Thiadiazole-Based Fluorescent "Turn-Off" Sensor for Hg²⁺ Detection
This section details the synthesis of a thiophene-containing 1,3,4-thiadiazole and its application as a fluorescent sensor for mercury(II) ions.
Protocol 3: Synthesis of a Thiophene-Derived 1,3,4-Thiadiazole Fluorescent Sensor
This protocol is a representative synthesis based on common methods for producing thiophene-substituted 1,3,4-thiadiazoles.[7]
Materials:
-
N'-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride
-
Hydrazinecarbodithioate derivative
-
Ethanol
-
Triethylamine (TEA)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve N'-(4-nitrophenyl)thiophene-2-carbohydrazonoyl chloride (1 mmol) and the appropriate hydrazinecarbodithioate derivative (1 mmol) in ethanol.
-
Add a few drops of triethylamine (TEA) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Characterization:
-
¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry to confirm the structure of the synthesized sensor molecule.
Protocol 4: Fluorescent Detection of Hg²⁺ Ions
Materials:
-
Synthesized thiophene-derived 1,3,4-thiadiazole sensor
-
DMSO:H₂O (v/v, 6:4) solvent mixture with HEPES buffer (0.01 M, pH = 7.4)
-
Stock solutions of various metal ions (e.g., Hg²⁺, Pb²⁺, Cd²⁺, Zn²⁺, Cu²⁺, etc.)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the synthesized sensor in the DMSO:H₂O buffer system.
-
Dilute the stock solution to a working concentration (e.g., 40 µM).
-
Record the fluorescence emission spectrum of the sensor solution.
-
Add a specific concentration of Hg²⁺ solution to the sensor solution and record the fluorescence spectrum again.
-
Repeat the measurement with other metal ions to assess selectivity.
-
To determine the detection limit, perform a fluorescence titration by incrementally adding small aliquots of the Hg²⁺ solution to the sensor solution and recording the fluorescence intensity at each step.
Data Presentation:
| Metal Ion | Fluorescence Intensity (a.u.) |
| Sensor only | Value |
| + Hg²⁺ | Value |
| + Pb²⁺ | Value |
| + Cd²⁺ | Value |
| + Zn²⁺ | Value |
| + Cu²⁺ | Value |
| Table 2: Example data table for selectivity of the fluorescent sensor. |
Expected Results: A significant quenching ("turn-off") of the fluorescence intensity is expected upon the addition of Hg²⁺ ions, while other metal ions should induce minimal or no change, demonstrating the selectivity of the sensor.[6] The detection limit can be calculated from the titration data.
Organic Electronics: Building Blocks for Next-Generation Devices
The electron-deficient nature of the 1,3,4-thiadiazole ring makes it an excellent building block for n-type and ambipolar organic semiconductors. When incorporated into conjugated polymers, the thiadiazole unit can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. This has led to their use in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
In the context of OLEDs, 1,3,4-thiadiazole derivatives can be employed as electron-transporting materials or as hosts for phosphorescent emitters. Their high thermal stability is also advantageous for device longevity. While a detailed protocol for OLED fabrication is beyond the immediate scope of this note, the general process involves the sequential deposition of organic layers (hole injection, hole transport, emissive, electron transport, and electron injection layers) between two electrodes.[8][9] The performance of an OLED is characterized by its luminance, current efficiency, and external quantum efficiency (EQE).[8]
Conclusion and Future Outlook
The 1,3,4-thiadiazole scaffold has proven to be a remarkably versatile platform for the development of advanced materials. Its unique electronic properties and synthetic accessibility have enabled a wide range of applications, from protecting metals against corrosion to detecting harmful environmental pollutants and enabling next-generation electronic devices. The continued exploration of novel substitution patterns and polymerization strategies promises to further expand the utility of this important heterocyclic core. As our understanding of structure-property relationships deepens, we can anticipate the emergence of even more sophisticated and high-performance materials based on the 1,3,4-thiadiazole motif, addressing key challenges in materials science and technology.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Multi-method evaluation of a 2-(1,3,4-thiadiazole-2-yl)pyrrolidine corrosion inhibitor for mild steel in HCl: combining gravimetric, electrochemical, and DFT approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of thiophene derived fluorescent sensor for Hg2+ ion detection and its applications in cell imaging, latent fingerprint, and real water analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 1,3,4-Thiadiazole Libraries for Accelerated Drug Discovery
Abstract
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds with a wide array of therapeutic applications.[1][2] This five-membered heterocycle is a versatile pharmacophore, with derivatives exhibiting potent anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3][4][5][6] The inherent drug-like properties of 1,3,4-thiadiazoles, such as metabolic stability and the ability to cross biological membranes, make them highly attractive for novel therapeutic development.[7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of 1,3,4-thiadiazole libraries. We will delve into the rationale behind experimental design, present detailed protocols for both biochemical and cell-based assays, and outline a robust workflow for data analysis and hit validation, thereby providing a validated framework for the efficient identification of novel drug candidates.
Introduction: The Therapeutic Promise of 1,3,4-Thiadiazoles
The 1,3,4-thiadiazole ring is a bioisosteric replacement for the thiazole moiety and its strong aromaticity contributes to its in vivo stability.[6][10][11][12] This structural feature, combined with its mesoionic character, allows 1,3,4-thiadiazole-containing compounds to effectively interact with biological targets.[9] The diverse pharmacological profile of this scaffold stems from its ability to modulate enzyme activity, interact with receptors, and disrupt key biochemical pathways.[7][8] Notably, derivatives of 1,3,4-thiadiazole have shown significant promise as:
-
Anticancer Agents: They can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and target specific molecular pathways involved in cancer progression, such as tubulin polymerization.[3][5][9][13]
-
Antimicrobial Agents: These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[4][6][7][8]
-
Enzyme Inhibitors: The 1,3,4-thiadiazole nucleus is a key component in several clinically approved drugs, including the carbonic anhydrase inhibitor acetazolamide.[10][11]
Given the vast chemical space that can be explored through substitutions on the 1,3,4-thiadiazole ring, HTS presents an efficient and powerful strategy for identifying novel bioactive molecules within large compound libraries.[14][15]
The High-Throughput Screening Workflow: A Strategic Overview
The successful HTS campaign for a 1,3,4-thiadiazole library is a multi-step process that requires careful planning and execution. The overarching goal is to efficiently identify and validate true "hits" while minimizing false positives and negatives.
Figure 1. A generalized workflow for a high-throughput screening campaign.
Assay Development and Validation: The Foundation of a Successful Screen
The choice between a biochemical and a cell-based assay is a critical decision that depends on the biological question being addressed.[16][17][18]
-
Biochemical Assays are performed in a cell-free system and are ideal for identifying direct inhibitors of a purified target protein, such as an enzyme.[16][19] They offer high precision and are generally less complex than cell-based assays.[17]
-
Cell-Based Assays utilize living cells and provide a more physiologically relevant context for screening.[18][19][20] These assays can identify compounds that modulate a specific cellular pathway or phenotype, and they have the advantage of simultaneously screening for cell permeability.[19]
Protocol: Biochemical Assay for a Kinase Inhibitor Screen
This protocol describes a fluorescence polarization (FP) assay, a robust and homogenous method well-suited for HTS to identify inhibitors of a specific kinase.[21] FP assays measure the change in the apparent molecular weight of a fluorescently labeled molecule in solution.[21]
Principle: A fluorescently labeled peptide substrate is used. Upon phosphorylation by the kinase, an antibody that specifically binds to the phosphorylated peptide is added. This binding results in a larger molecular complex, leading to a slower rotation and a higher FP signal. Inhibitors of the kinase will prevent phosphorylation, resulting in a low FP signal.
Materials:
-
Purified kinase
-
Fluorescently labeled peptide substrate
-
Phospho-specific antibody
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
1,3,4-Thiadiazole compound library (dissolved in DMSO)
-
384-well, low-volume, black plates
-
Plate reader with FP capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each compound from the 1,3,4-thiadiazole library into the wells of a 384-well plate. Include positive controls (no enzyme) and negative controls (DMSO vehicle).
-
Enzyme Addition: Add 5 µL of the kinase solution (at 2X final concentration) to all wells except the positive controls.
-
Substrate/ATP Addition: Add 5 µL of a solution containing the fluorescently labeled peptide substrate and ATP (both at 2X final concentration) to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Antibody Addition: Add 10 µL of the phospho-specific antibody solution to all wells.
-
Second Incubation: Incubate for another 30 minutes at room temperature to allow for antibody binding.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
Assay Validation Parameters:
| Parameter | Description | Acceptance Criteria |
| Z'-factor | A measure of the statistical effect size of the assay. | Z' > 0.5 |
| Signal-to-Noise (S/N) | The ratio of the mean signal of the negative control to its standard deviation. | S/N > 10 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | S/B > 3 |
Protocol: Cell-Based Assay for Anticancer Activity
This protocol outlines a cell viability assay using a resazurin-based reagent to screen for 1,3,4-thiadiazole derivatives with cytotoxic effects against a cancer cell line.[20]
Principle: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer)[13]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
1,3,4-Thiadiazole compound library (dissolved in DMSO)
-
Resazurin-based cell viability reagent
-
384-well, clear-bottom, black plates
-
Automated liquid handling system
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 384-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with the 1,3,4-thiadiazole library compounds at a single concentration (e.g., 10 µM). Include positive controls (e.g., a known cytotoxic drug) and negative controls (DMSO vehicle).
-
Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Reagent Addition: Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader.
Data Analysis and Hit Identification
The large volume of data generated from an HTS campaign requires robust and automated analysis methods.[14][22][23] The primary goal is to identify statistically significant "hits" that warrant further investigation.
Figure 2. A schematic of the data analysis pipeline for an HTS campaign.
Key Data Analysis Steps:
-
Data Normalization: Raw data is typically normalized to the controls on each plate to calculate percent inhibition (for biochemical assays) or percent viability (for cell-based assays).
-
Quality Control: Each plate is assessed for quality using metrics like the Z'-factor to ensure the data is reliable.[24]
-
Hit Selection: A statistical method, such as the Z-score or a predefined activity threshold, is used to identify primary hits from the single-concentration screen.[14]
-
Dose-Response Confirmation: Primary hits are then tested in a dose-response format to confirm their activity and determine their potency (IC₅₀ or EC₅₀ values).[25]
Hit Validation: From Active to Lead
The hit validation process is crucial for eliminating false positives and ensuring that the identified hits are genuine modulators of the target or pathway of interest.[26][27] This involves a cascade of secondary and orthogonal assays.
Strategies for Hit Validation:
-
Orthogonal Assays: Confirm the activity of hits using a different assay technology that relies on a distinct detection method. For example, a hit from an FP assay could be validated using a luminescence-based assay.
-
Counter-Screens: These are used to identify compounds that interfere with the assay technology rather than the biological target (e.g., autofluorescent compounds in a fluorescence-based assay).
-
Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the hit compound to the target protein.[26]
-
Cellular Thermal Shift Assay (CETSA): This method can verify target engagement in a cellular context.[26]
-
Structure-Activity Relationship (SAR) Analysis: Initial SAR can be established by testing structurally related analogs of the hit compounds. Clusters of active compounds with a clear SAR provide higher confidence.[26]
Conclusion
The 1,3,4-thiadiazole scaffold remains a highly promising starting point for the development of new therapeutics. By employing a well-designed high-throughput screening strategy, from robust assay development to rigorous hit validation, researchers can efficiently navigate vast chemical libraries to uncover novel and potent drug candidates. The protocols and workflows outlined in this application note provide a solid foundation for initiating and executing successful HTS campaigns targeting this important class of molecules.
References
- 1. 1,3,4-thiadiazole: a privileged scaffold for drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bepls.com [bepls.com]
- 4. 1,3,4-Thiadiazole Derivatives as an Antimicrobial: An Update | Semantic Scholar [semanticscholar.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 11. New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
- 15. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 16. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. lifescienceglobal.com [lifescienceglobal.com]
- 19. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. marinbio.com [marinbio.com]
- 21. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spiedigitallibrary.org [spiedigitallibrary.org]
- 23. chemits.com [chemits.com]
- 24. High-Throughput Screening Data Analysis | Basicmedical Key [basicmedicalkey.com]
- 25. Quantitative high-throughput screening data analysis: challenges and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drugtargetreview.com [drugtargetreview.com]
- 27. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
Application Notes and Protocols for the Experimental Evaluation of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Introduction: Unveiling the Therapeutic Potential of a Novel Thiadiazole Derivative
The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The introduction of a difluoromethyl group is of particular interest, as this moiety can significantly alter the compound's metabolic stability and target-binding affinity. This guide provides a comprehensive experimental framework for the investigation of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, a novel compound with therapeutic potential.
A key structural analogue, difluoromethyl-1,3,4-oxadiazole, has been identified as a potent and selective mechanism-based inhibitor of histone deacetylase 6 (HDAC6).[2][3] This precedent provides a strong rationale for hypothesizing that this compound may also function as an HDAC6 inhibitor. HDAC6 is a compelling therapeutic target, primarily localized in the cytoplasm, that plays a crucial role in cell motility, protein quality control, and signal transduction by deacetylating non-histone proteins, most notably α-tubulin.[4] Its dysregulation has been implicated in various diseases, including cancer and neurodegenerative disorders.
This document outlines a multi-tiered experimental strategy designed to rigorously test this hypothesis, starting with direct biochemical assays, progressing to cell-based validation of target engagement and phenotypic consequences, and concluding with essential early-stage drug development profiling. The protocols provided are designed to be robust and self-validating, enabling researchers to generate high-quality, reproducible data.
Tier 1: Foundational Biochemical Characterization
The initial phase of investigation focuses on direct interaction with the putative target, HDAC6, and assessment of selectivity against other HDAC isoforms.
In Vitro HDAC6 Enzymatic Activity Assay
Rationale: The primary and most direct test of the central hypothesis is to determine if this compound can inhibit the enzymatic activity of purified HDAC6 in a controlled, in vitro setting. A fluorometric assay is recommended for its high sensitivity.
Protocol: Fluorometric HDAC6 Activity Assay [4][5]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a lysine developer and Trichostatin A as a stop reagent)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
This compound (test compound)
-
Known HDAC6 inhibitor (e.g., Tubastatin A) for positive control
-
DMSO (vehicle control)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and control inhibitor in DMSO.
-
Create a serial dilution of the test compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Dilute the recombinant HDAC6 enzyme to the working concentration in HDAC Assay Buffer.
-
Dilute the fluorogenic substrate to the working concentration in HDAC Assay Buffer.
-
-
Assay Plate Setup:
-
Add 40 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the serially diluted test compound, control inhibitor, or vehicle to the appropriate wells.
-
To initiate the reaction, add 25 µL of the diluted HDAC6 enzyme to all wells except the "no enzyme" control.
-
Add 25 µL of the diluted fluorogenic substrate to all wells. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Development and Measurement:
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other values.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcome: A dose-dependent decrease in fluorescence in the presence of this compound would indicate direct inhibition of HDAC6.
HDAC Isoform Selectivity Profiling
Rationale: To be a viable therapeutic candidate, a compound should exhibit selectivity for its intended target to minimize off-target effects. Therefore, it is crucial to assess the inhibitory activity of this compound against a panel of other HDAC isoforms.
Protocol: HDAC Panel Screening [6][7]
This is typically performed as a service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 10 µM) against a panel of purified HDAC enzymes (e.g., HDAC1, 2, 3, 4, 5, 7, 8, 9, 10, 11, and sirtuins). The assay format is usually a fluorometric or colorimetric activity assay similar to the one described above.
Data Presentation:
| HDAC Isoform | % Inhibition at 10 µM |
| HDAC1 | |
| HDAC2 | |
| HDAC3 | |
| HDAC4 | |
| HDAC5 | |
| HDAC6 | |
| HDAC7 | |
| HDAC8 | |
| HDAC9 | |
| HDAC10 | |
| HDAC11 | |
| SIRT1 | |
| SIRT2 |
Expected Outcome: High inhibitory activity against HDAC6 with significantly lower or no activity against other HDAC isoforms would confirm the selectivity of the compound.
Tier 2: Cellular Target Engagement and Phenotypic Validation
This tier of experiments aims to confirm that this compound can enter cells, engage with its target (HDAC6), and elicit the expected downstream biological effects.
Cellular Target Engagement: α-Tubulin Acetylation
Rationale: The primary and most well-characterized cytoplasmic substrate of HDAC6 is α-tubulin. Inhibition of HDAC6 leads to an accumulation of acetylated α-tubulin. Therefore, measuring the levels of acetylated α-tubulin in cells treated with the test compound is a direct readout of target engagement. Western blotting is the gold standard for this measurement.
Protocol: Western Blot for Acetylated α-Tubulin [8][9]
Materials:
-
HeLa or other suitable cancer cell line
-
This compound
-
HDAC6 inhibitor (e.g., Tubastatin A) as a positive control
-
DMSO (vehicle control)
-
RIPA lysis buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A and nicotinamide)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with increasing concentrations of the test compound, positive control, or vehicle for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in supplemented RIPA buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer to a membrane.
-
Block the membrane in blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Expected Outcome: A dose-dependent increase in the ratio of acetylated α-tubulin to total α-tubulin will confirm that the compound inhibits HDAC6 activity in a cellular context.
Phenotypic Consequence: Cell Viability and Proliferation
Rationale: HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells. Therefore, assessing the effect of this compound on the viability and proliferation of cancer cells is a crucial step in evaluating its potential as an anticancer agent. The MTT assay is a widely used colorimetric method for this purpose.
Protocol: MTT Cell Viability Assay [10]
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle control)
-
96-well clear, flat-bottom microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the test compound, positive control, or vehicle.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Solubilization and Measurement:
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Expected Outcome: A dose-dependent decrease in cell viability, indicating cytotoxic or cytostatic effects of the compound on cancer cells.
Tier 3: Early-Stage Drug Development Profiling
Assuming positive results from the previous tiers, this final stage involves preliminary assessments of the compound's drug-like properties.
In Vitro Safety Pharmacology
Rationale: Early identification of potential safety liabilities is critical in drug development. In vitro safety pharmacology panels screen for off-target activities at a broad range of receptors, ion channels, and enzymes that are known to be associated with adverse drug reactions.
Protocol: In Vitro Safety Panel Screening [4][8][11]
This is typically outsourced to a CRO. The compound is tested at a single high concentration (e.g., 10 µM) against a panel of targets (e.g., the Eurofins SafetyScreen44 or similar). Significant inhibition (>50%) of any of these targets would warrant further investigation.
ADME-Tox Profiling
Rationale: A preliminary assessment of the compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is essential to gauge its potential for in vivo efficacy and safety.
Protocol: Early ADME-Tox Assays [6][12][13]
A standard panel of in vitro ADME-Tox assays should be performed, including:
-
Solubility: To determine the compound's solubility in aqueous buffers.
-
Permeability: Using a Caco-2 or PAMPA assay to predict intestinal absorption.
-
Metabolic Stability: Incubating the compound with liver microsomes to assess its metabolic half-life.
-
Cytochrome P450 (CYP) Inhibition: To identify potential drug-drug interactions.
-
Plasma Protein Binding: To determine the extent to which the compound binds to plasma proteins.
-
Cytotoxicity: In a non-cancerous cell line (e.g., HEK293) to assess general toxicity.
Data Presentation:
| Assay | Result |
| Kinetic Solubility (pH 7.4) | µM |
| Caco-2 Permeability (Papp A-B) | 10⁻⁶ cm/s |
| Human Liver Microsomal Stability (t½) | min |
| CYP3A4 Inhibition (IC50) | µM |
| Plasma Protein Binding | % Bound |
| HEK293 Cytotoxicity (IC50) | µM |
Expected Outcome: Favorable results in these assays (e.g., good solubility and permeability, moderate metabolic stability, low CYP inhibition, and low cytotoxicity in non-cancerous cells) would support the progression of the compound into further preclinical development.
Visualizations
Caption: A tiered experimental workflow for the characterization of this compound.
Caption: Proposed mechanism of action via HDAC6 inhibition leading to altered microtubule dynamics.
References
- 1. Acetyl-alpha-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. HDACs – openlabnotebooks.org [openlabnotebooks.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Histone Deacetylase (HDAC) Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 6. Histone Deacetylase/SIRT Screening, Histone Acetyltransferase (HAT) & Deacetylase (HDAC/SIRT) Screening | CD BioSciences [epigenhub.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. epigentek.com [epigentek.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.sg]
Docking studies of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine with target proteins
Application Note: Molecular Docking of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
A Guided Protocol for Virtual Screening and Interaction Analysis
Abstract
Molecular docking is a foundational computational technique in modern drug discovery, enabling the prediction of binding conformations and affinities between small molecules and their macromolecular targets.[1][2][3] This guide provides a detailed, experience-driven protocol for conducting molecular docking studies on this compound, a heterocyclic compound featuring a scaffold of significant pharmacological interest.[4][5][6] We will delineate the entire workflow, from target selection and system preparation to the execution of docking simulations using AutoDock Vina, and culminate in a rigorous analysis of the results. The causality behind each procedural step is explained to empower researchers to not only execute the protocol but also to understand and adapt it for their specific research questions. This document serves as a practical guide for researchers, scientists, and drug development professionals aiming to leverage in-silico methods for hit identification and lead optimization.
Scientific Background & Rationale
The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][7] Its utility stems from its rigid, planar structure and its capacity to act as a hydrogen bond acceptor and a two-electron donor system.[4] The addition of a difluoromethyl (-CHF₂) group is a common strategy in drug design to modulate physicochemical properties such as lipophilicity and metabolic stability, often enhancing binding affinity and bioavailability.
Given this background, this compound represents a promising candidate for drug development. Molecular docking serves as a critical first step to explore its potential by:
-
Identifying potential protein targets.
-
Predicting the binding mode and affinity within a known target's active site.
-
Generating structural hypotheses to guide the design of more potent analogs.
This protocol will use Human Carbonic Anhydrase II (PDB ID: 2VVA) as an exemplary target, as thiadiazole derivatives are well-known inhibitors of this enzyme class.
Pre-Docking Essentials: Target Selection & System Preparation
The quality of docking results is fundamentally dependent on the meticulous preparation of the input structures. A "garbage in, garbage out" principle applies; therefore, this phase is arguably the most critical.
Target Protein Selection and Retrieval
Expert Insight: The choice of the protein structure is paramount. Look for a high-resolution (ideally <2.5 Å) X-ray crystal structure. Ensure the structure is biologically relevant; for example, if studying an inhibitor, choose a structure with a known inhibitor already bound (a holo-form) as this often represents a more realistic active site conformation.
Protocol:
-
Navigate to the RCSB Protein Data Bank (PDB), the single global archive for macromolecular structural data.[8][9][10][11]
-
Search for a suitable target. For this guide, we will use "2VVA" , a structure of Human Carbonic Anhydrase II.
-
Download the structure in PDB Format .
Receptor (Protein) Preparation
Causality: Raw PDB files are not ready for docking. They contain experimental artifacts and lack information required by docking algorithms.[12][13][14] Preparation involves "cleaning" the structure to create a chemically correct and computationally tractable model.
Protocol (Using AutoDock Tools):
-
Load the Protein: Open AutoDock Tools (ADT) and load the downloaded 2VVA.pdb file.
-
Remove Non-Essential Molecules: The docking simulation should focus on the interaction between the ligand and the protein. Therefore, remove components that would interfere or are not part of the core interaction.
-
Delete Water Molecules: Select and delete all water molecules (residue name HOH). Rationale: Most active site water is displaced upon ligand binding. While some water molecules can be critical ("bridging" waters), basic docking protocols exclude them for simplicity.
-
Remove Co-crystallized Ligand/Ions: Delete any existing ligands or non-essential ions from the structure. This clears the binding site for the new ligand.
-
-
Add Hydrogens: PDB files from X-ray crystallography typically do not include hydrogen atoms. These are essential for defining correct hydrogen bonding and charge states.
-
In ADT, navigate to Edit > Hydrogens > Add. Select Polar Only . Rationale: Adding only polar hydrogens is a computationally efficient way to account for the most significant hydrogen bonds.
-
-
Assign Charges: Docking scoring functions rely on electrostatic calculations.[15][16]
-
Navigate to Edit > Charges > Add Kollman Charges. Rationale: Kollman charges are a well-established method for assigning partial atomic charges to proteins for molecular mechanics calculations.
-
-
Save as PDBQT: This is the specific file format for AutoDock, which contains atomic coordinates, charges, and atom type definitions.
-
Go to Grid > Macromolecule > Choose. Select the protein and save it as protein.pdbqt.
-
Ligand Preparation
Causality: The ligand must be converted into a 3D structure with correct bond orders, hydrogens, and partial charges. Its torsional degrees of freedom (rotatable bonds) must also be defined to allow for conformational flexibility during docking.[17][18]
Protocol (Using PubChem and ADT):
-
Obtain Ligand Structure:
-
Search for "this compound" on PubChem.
-
Download the 3D conformer in SDF format .
-
-
Load Ligand into ADT: Open the downloaded SDF file in AutoDock Tools.
-
Detect Rotatable Bonds: The software will automatically detect rotatable bonds. This is crucial for allowing the ligand to adopt different conformations within the binding site.
-
Assign Charges: Gasteiger charges are typically used for small molecules in the AutoDock suite.
-
Save as PDBQT: Save the prepared ligand as ligand.pdbqt.
The Molecular Docking Protocol: A Step-by-Step Workflow
This section details the execution of the docking simulation using AutoDock Vina.[19]
Defining the Search Space (The Grid Box)
Expert Insight: The grid box defines the three-dimensional space where Vina will search for binding poses. The size and location of this box are critical. If it's too small, you might miss the true binding pose. If it's too large, the search becomes computationally expensive and less accurate. A best practice is to center the box on the position of the co-crystallized ligand from the original PDB file.
Protocol (Using AutoDock Tools):
-
Load Prepared Protein: Open protein.pdbqt in ADT.
-
Open Grid Box Tool: Navigate to Grid > Grid Box.
-
Position and Size the Box: A box will appear around the protein. Adjust the center_x, center_y, center_z coordinates and the size_x, size_y, size_z dimensions. A good starting point for size is 20-25 Å in each dimension to encompass the active site.
-
Record Coordinates: Note down the center and size coordinates. These will be needed for the configuration file.
Creating the Configuration File
AutoDock Vina uses a simple text file to define the input files and search parameters.
Protocol:
-
Create a new text file named conf.txt.
-
Add the following lines, replacing the coordinates with those from the previous step:
-
exhaustiveness : This parameter controls the thoroughness of the search. Higher values increase accuracy but also compute time. A value of 8 is a reasonable default.
Running the Docking Simulation
Protocol:
-
Ensure vina.exe, protein.pdbqt, ligand.pdbqt, and conf.txt are all in the same directory.
-
Open a command prompt or terminal in that directory.
-
Execute the command: vina --config conf.txt --log log.txt
-
The simulation will run, and upon completion, you will have two new files: results.pdbqt (containing the docked poses) and log.txt (containing the binding affinity scores).
Workflow Visualization
Caption: Overall workflow for a molecular docking study.
Post-Docking Analysis & Interpretation
Simply obtaining a docking score is insufficient; the true scientific value lies in the detailed analysis of the results.[20][21][22]
Understanding the Output
-
log.txt: This file contains a table of binding affinities for the top predicted poses (typically 9). The affinity is reported in kcal/mol. A more negative value indicates a stronger predicted binding affinity.[20]
-
results.pdbqt: This file contains the 3D coordinates for each of the predicted binding poses, which can be viewed with a molecular visualization tool like PyMOL or UCSF Chimera.
Visual Inspection and Pose Analysis
Expert Insight: The top-scoring pose is not always the most biologically relevant one. Visual inspection is non-negotiable. A credible binding pose should exhibit chemically sensible interactions with the active site residues.
Protocol (Using PyMOL or UCSF Chimera):
-
Load the protein.pdbqt and results.pdbqt files into the visualizer.
-
For the top-scoring poses, analyze the interactions:
-
Hydrogen Bonds: Are there hydrogen bonds between the ligand's donors/acceptors and complementary residues in the protein? The 2-amino group and thiadiazole nitrogens are key hydrogen bond acceptors/donors.
-
Hydrophobic Interactions: Does the ligand fit snugly into hydrophobic pockets?
-
Ionic Interactions: Are there any salt bridges formed?
-
-
Compare the interactions to those of known inhibitors if available. PDBsum is an excellent resource for viewing interactions of co-crystallized ligands.[23][24][25][26]
Conceptual Ligand-Receptor Interactions
Caption: Key intermolecular forces guiding ligand binding.
Protocol Validation & Best Practices
Trustworthiness: A docking protocol must be validated to ensure its predictions are reliable.[27][28][29] The most common and essential validation method is redocking .
Redocking Validation
Concept: If a crystal structure contains a co-crystallized ligand, you can extract that ligand and dock it back into the same protein. The protocol is considered validated if the docking program can reproduce the experimental binding pose with a low Root Mean Square Deviation (RMSD).
Protocol:
-
Using the original PDB file (e.g., 2VVA), prepare the co-crystallized ligand and the protein separately, as described in Section 2.
-
Run the docking simulation using the same grid box parameters.
-
Superimpose the top-scoring docked pose with the original crystal structure.
-
Calculate the RMSD between the docked ligand and the crystallographic ligand.
Interpretation:
-
RMSD < 2.0 Å: This is generally considered a successful validation, indicating the docking protocol can accurately predict the binding pose for this system.[20][27]
Summary of Docking Results (Example)
Quantitative data should be summarized for clarity and comparison.
| Target Protein (PDB ID) | Ligand | Binding Affinity (kcal/mol) | RMSD (Å) (for Validation) | Key Interacting Residues |
| Carbonic Anhydrase II (2VVA) | Native Ligand (Redocked) | -8.5 | 1.2 | Thr199, His94, Gln92 |
| Carbonic Anhydrase II (2VVA) | 5-(Difluoromethyl)... | -7.9 | N/A | Thr199, His94, Val121 |
| Target Protein X (Hypothetical) | 5-(Difluoromethyl)... | -9.2 | N/A | Tyr23, Asp88, Phe101 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for performing molecular docking studies with this compound. By following these detailed steps—from meticulous system preparation and validated docking execution to in-depth analysis of the results—researchers can generate reliable structural hypotheses about the ligand's binding mechanism. This in-silico evidence is invaluable for prioritizing compounds for synthesis and biological testing, thereby accelerating the drug discovery pipeline.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. rcsb.org [rcsb.org]
- 9. researchgate.net [researchgate.net]
- 10. RCSB Protein Data Bank: Efficient Searching and Simultaneous Access to One Million Computed Structure Models Alongside the PDB Structures Enabled by Architectural Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. RCSB Protein Data Bank (RCSB PDB) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 16. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 22. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 23. PDBsum [pdg.cnb.uam.es]
- 24. PDBsum - Wikipedia [en.wikipedia.org]
- 25. academic.oup.com [academic.oup.com]
- 26. PDBsum - Database Commons [ngdc.cncb.ac.cn]
- 27. researchgate.net [researchgate.net]
- 28. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support guide for the synthesis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS 25306-15-4). This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. As a key building block in modern medicinal chemistry, optimizing the yield and purity of this compound is critical for advancing drug discovery projects.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Core Synthesis Pathway: An Overview
The most prevalent and reliable method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide.[2][3] In the case of our target molecule, this involves the reaction of difluoroacetic acid (or an activated derivative) with thiosemicarbazide, followed by dehydration to form the aromatic thiadiazole ring.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction resulted in a very low or no yield of the desired product. What went wrong?
Low yield is the most common issue. The cause can often be diagnosed by analyzing a crude sample of your reaction mixture by TLC or LC-MS.
Caption: Decision-making workflow for troubleshooting low product yield.
Detailed Explanations:
-
Ineffective Cyclizing Agent: Reagents like phosphorus oxychloride (POCl₃) are highly sensitive to moisture and can be hydrolyzed if stored improperly, rendering them inactive. Concentrated sulfuric acid should be of high purity. If using a milder agent like polyphosphate ester (PPE), ensure sufficient quantity is used, as it often serves as both catalyst and solvent.[4][5]
-
Impure Monomer/Reagents: Impurities in thiosemicarbazide or difluoroacetic acid can interfere with the reaction.[6] It is best practice to use freshly purchased, high-purity reagents or purify them before use.
-
Sub-optimal Temperature: The cyclization/dehydration step requires sufficient thermal energy. For many thiadiazole syntheses using POCl₃, temperatures between 80-90 °C are common.[7] If the temperature is too low, the reaction may stall at the acylthiosemicarbazide intermediate. Conversely, excessively high temperatures, especially with strong acids like H₂SO₄, can lead to decomposition and charring.[3]
-
Presence of Water: Anhydrous conditions are critical, especially when using water-sensitive reagents like POCl₃. Water will rapidly quench the reagent and prevent the activation of the carboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents where applicable.
Q2: My analysis shows significant amounts of unreacted thiosemicarbazide and/or difluoroacetic acid. How do I drive the reaction to completion?
This indicates that the initial acylation or the subsequent cyclization is inefficient.
-
Cause - Inefficient Acylation: The first step is the formation of 1-(difluoroacetyl)thiosemicarbazide. If difluoroacetic acid is not properly activated, this step will be slow.
-
Cause - Inefficient Cyclization: The ring-closing step is often the rate-limiting step and requires sufficient heat.
-
Solution: Increase the reaction temperature incrementally (e.g., in 10 °C steps) and monitor by TLC. Extending the reaction time can also promote completion. A typical reflux time can range from 1 to 4 hours.[7]
-
Q3: I've formed the product, but it is contaminated with significant impurities. What are they and how can I avoid them?
Side reactions can compete with the desired cyclization pathway.
-
Potential Side Product 1: 1,2,4-Triazole Derivatives: Depending on the reaction conditions, particularly pH, the acylthiosemicarbazide intermediate can cyclize to form a 1,2,4-triazole-3-thione instead of the desired 1,3,4-thiadiazole.[8]
-
Potential Side Product 2: Oxidative Degradation: Over-oxidation, especially if using older or impure reagents, can lead to degradation of the thiol group (in its tautomeric form) or other sensitive functionalities.[6]
-
Causality & Prevention: Use high-purity reagents and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative side reactions.[6]
-
-
Potential Side Product 3: Polymeric Materials: At high concentrations or temperatures, unwanted polymerization can occur.[6]
-
Causality & Prevention: Adhere to the recommended concentrations for your reagents. If you observe the formation of insoluble, tar-like materials, try running the reaction under more dilute conditions.
-
Q4: The workup procedure is difficult, and I'm losing my product during isolation. What is a reliable method?
The workup for reactions involving strong acids like POCl₃ must be handled with extreme care.
-
Challenge: Quenching POCl₃ with water is highly exothermic and can be dangerous if not done correctly. The resulting solution will be strongly acidic.
-
Validated Protocol:
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly and carefully add crushed ice or pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. Do this in a fume hood with a blast shield.
-
Once the POCl₃ is fully quenched, the mixture is typically refluxed for a period (e.g., 4 hours) to ensure hydrolysis of any remaining intermediates.[7]
-
After cooling again, the acidic solution must be neutralized to precipitate the amine product. Slowly add a strong base (e.g., 50% NaOH solution or solid NaHCO₃) while monitoring the pH with litmus paper or a pH meter until it reaches approximately 8.[7]
-
The precipitated solid can then be collected by filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the formation of the 1,3,4-thiadiazole ring?
The generally accepted mechanism proceeds via two main stages:[2]
-
Acylation: The nitrogen of thiosemicarbazide acts as a nucleophile, attacking the activated carboxylic acid (activated by the strong acid/dehydrating agent). This forms an N-acylthiosemicarbazide intermediate.
-
Cyclization & Dehydration: The sulfur atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon. This ring-closing step is followed by the elimination of a water molecule (dehydration) to yield the stable, aromatic 1,3,4-thiadiazole ring.[2][10]
Q2: Which cyclizing agent should I choose? POCl₃ vs. H₂SO₄ vs. PPE?
The choice of reagent depends on the scale of your reaction, available equipment, and sensitivity of your starting materials.
| Reagent | Advantages | Disadvantages | Typical Conditions |
| Phosphorus Oxychloride (POCl₃) | High yielding, effective for a wide range of carboxylic acids.[7] | Highly corrosive and water-sensitive; workup is hazardous. | 80-90 °C, 1-4 hours.[7] |
| Conc. Sulfuric Acid (H₂SO₄) | Inexpensive and readily available. | Can cause charring/degradation at high temperatures; strongly oxidizing.[3][11] | Can be run at room temp or with gentle heating.[12] |
| Polyphosphate Ester (PPE) | Milder conditions, avoids toxic reagents like POCl₃, one-pot procedure.[4][5] | May require higher temperatures for extended periods; can be viscous and difficult to stir. | ~100 °C, chloroform solvent.[5] |
Q3: How can I confirm the identity and purity of my final product?
A combination of spectroscopic and physical methods is required for full characterization:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. You should expect to see a characteristic signal for the CHF₂ group in both the proton and fluorine spectra, and the correct number of signals for the thiadiazole ring carbons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound (151.13 g/mol ).[13]
-
Infrared (IR) Spectroscopy: Look for characteristic peaks for the N-H stretch of the amine (around 3100-3300 cm⁻¹), C=N stretching of the ring (around 1600 cm⁻¹), and C-S stretching.[7]
-
Melting Point: A sharp melting point indicates high purity. Compare your value to the literature.
-
Thin Layer Chromatography (TLC) / Liquid Chromatography (LCMS): These techniques are excellent for assessing purity and monitoring reaction progress. A pure compound should ideally show a single spot on a TLC plate or a single peak in the LC chromatogram.
Validated Experimental Protocols
Protocol 1: Synthesis using Phosphorus Oxychloride
This protocol is adapted from general procedures for synthesizing 5-aryl-1,3,4-thiadiazol-2-amines and should be optimized for this specific substrate.[7]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add difluoroacetic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~5-10 volumes) to the flask at room temperature with stirring.
-
Thiosemicarbazide Addition: After stirring for 20 minutes, add thiosemicarbazide (1.0 eq) portion-wise to the mixture.
-
Heating: Heat the resulting mixture to 80–90 °C and maintain for 1-4 hours, monitoring the reaction progress by TLC.
-
Workup (Caution!): Cool the reaction mixture in an ice bath. Slowly pour the mixture onto a large volume of crushed ice with vigorous stirring in a fume hood.
-
Hydrolysis: Reflux the resulting aqueous suspension for 4 hours to ensure complete hydrolysis.
-
Neutralization & Precipitation: Cool the mixture again and carefully basify to pH ~8 using a 50% NaOH solution.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Washing: Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the product under vacuum to yield crude this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent system. Ethanol or an ethanol/water mixture is often effective for this class of compounds.[14] The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Filtration: Perform a hot filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
- 1. chemshuttle.com [chemshuttle.com]
- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wjpmr.com [wjpmr.com]
- 12. chemmethod.com [chemmethod.com]
- 13. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Purification of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Welcome to the technical support center for the purification of 5-(difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No: 25306-15-4). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed purification protocols. As a crucial building block in medicinal chemistry, the purity of this compound is paramount for reliable downstream applications.[1][2] This document synthesizes technical data and field-proven experience to help you navigate the common challenges associated with its purification.
I. Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question 1: After synthesis, my crude product is a dark, oily residue instead of the expected solid. What is the likely cause and how can I proceed?
Answer: An oily or discolored crude product typically indicates the presence of significant impurities, which could include unreacted starting materials (like thiosemicarbazide), reaction byproducts, or residual high-boiling solvents. The difluoromethyl group can influence the compound's physical properties, and impurities can suppress its crystallization.[1]
Recommended Actions:
-
Initial Solvent Removal: Ensure all volatile solvents from the reaction have been thoroughly removed under reduced pressure. Gentle heating may be applied if the compound is thermally stable.
-
Liquid-Liquid Extraction: Dissolve the oily residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to remove acidic impurities, followed by brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate again.
-
Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the product is poorly soluble but the impurities are soluble (e.g., hexanes or diethyl ether). Stir the mixture vigorously. The desired product should precipitate as a solid, which can then be collected by filtration.
Question 2: I'm performing column chromatography, but I'm seeing poor separation between my product and a closely-eluting impurity. How can I improve the resolution?
Answer: Poor resolution in column chromatography is a common challenge, especially with polar, heterocyclic compounds. The key is to optimize the mobile phase and stationary phase conditions.
Optimization Strategies:
-
Solvent System Modification: The polarity of the eluent is critical. If you are using a standard ethyl acetate/hexane system, consider adding a small percentage of a more polar solvent like methanol or a few drops of a modifier like triethylamine to sharpen the peaks and improve separation of basic compounds.[3][4]
-
Gradient Elution: If isocratic elution is failing, switch to a shallow gradient. Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This can help to separate compounds with similar retention factors (Rf).
-
Alternative Stationary Phase: While silica gel is standard, it is acidic and can cause tailing with amines. Consider using neutral or basic alumina, or a reversed-phase silica gel (C18) if the compound has sufficient hydrophobicity.
-
Sample Loading: Ensure the crude sample is loaded onto the column in a minimal amount of solvent and as a concentrated band. Overloading the column is a common cause of poor separation.
Question 3: My final product has a persistent yellow or brown tint, even after recrystallization. What could be the cause and how can I remove the color?
Answer: A persistent color often indicates the presence of trace, highly colored impurities, possibly arising from oxidation or side reactions.
Decolorization Techniques:
-
Activated Carbon Treatment: Dissolve the impure product in a suitable hot solvent for recrystallization. Add a small amount (typically 1-2% by weight) of activated carbon to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping. Swirl the mixture for a few minutes to allow the carbon to adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. The filtrate should be colorless.
-
Recrystallization: Allow the hot, colorless filtrate to cool slowly to induce crystallization of the purified product.
Question 4: I am experiencing low recovery after recrystallization. What are the primary reasons and how can I maximize my yield?
Answer: Low recovery during recrystallization can be attributed to several factors:
-
Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound is too soluble at low temperatures, a significant amount will remain in the mother liquor.
-
Using Too Much Solvent: Using an excessive volume of solvent will also lead to the product remaining dissolved even after cooling. The goal is to create a saturated solution at the boiling point of the solvent.
-
Premature Crystallization: If crystallization occurs too quickly (e.g., during hot filtration), product can be lost. Ensure all glassware is pre-heated.
To Improve Yield:
-
Solvent Screening: Perform small-scale solubility tests to find the optimal solvent or solvent pair. A mixed solvent system (e.g., DMF/water, ethanol/water) can sometimes provide the necessary solubility profile.[5]
-
Minimize Solvent Volume: Add the hot solvent portion-wise to the crude product until it just dissolves.
-
Cooling the Mother Liquor: After collecting the first crop of crystals, cool the filtrate further in an ice bath to induce a second crop of crystals. Check the purity of this second crop by TLC before combining it with the first.
II. Frequently Asked Questions (FAQs)
Q1: What are the typical physical properties of this compound? A1: It is typically a solid with a molecular weight of approximately 151.13 g/mol .[6] While specific melting point data can vary with purity, related compounds like 2-amino-5-trifluoromethyl-1,3,4-thiadiazole have a melting point in the range of 225-227 °C.[7] It is a polar heterocyclic amine.
Q2: What are the most common impurities I should expect from a typical synthesis? A2: Common impurities often include unreacted starting materials such as thiosemicarbazide and difluoroacetic acid derivatives. Side products from incomplete cyclization or alternative reaction pathways can also be present.[8][9]
Q3: Which analytical techniques are best for assessing the purity of the final product? A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative checks of purity and for monitoring reactions and column chromatography.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reversed-phase C18 column with a mobile phase gradient of water (often with a modifier like formic acid or TFA) and acetonitrile or methanol is a good starting point for method development.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Q4: What are the recommended storage conditions for this compound? A4: this compound should be stored in a cool, dry place, typically at 2-8°C, and protected from light to prevent degradation.
III. Detailed Purification Protocols
Protocol 1: Recrystallization
This protocol is suitable for purifying crude material that is already in solid form and contains moderate levels of impurities.
Objective: To purify the compound based on differences in solubility between the target compound and impurities.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture, or N,N-Dimethylformamide (DMF)/Water mixture)[5][12]
-
Erlenmeyer flasks
-
Hot plate/stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. For many 2-amino-1,3,4-thiadiazole derivatives, an alcohol like ethanol or a mixed solvent system like DMF/water is effective.[5][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to the solvent's boiling point with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent. Dry the purified crystals under a high vacuum.
Protocol 2: Flash Column Chromatography
This method is ideal for separating the target compound from impurities with different polarities, especially for oily crude products or complex mixtures.
Objective: To purify the compound by differential adsorption onto a solid stationary phase.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Collection tubes/flasks
-
TLC plates and chamber
Procedure:
-
TLC Analysis: Analyze the crude mixture by TLC to determine an appropriate solvent system. The ideal eluent should give the product a retention factor (Rf) of approximately 0.2-0.4.
-
Column Packing: Pack a chromatography column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. If separation is difficult, a shallow gradient of increasing polarity (e.g., from 20% ethyl acetate in hexanes to 50% ethyl acetate in hexanes) can be used.[3]
-
Fraction Collection: Collect fractions in test tubes or flasks.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
IV. Data and Visualization
Table 1: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| Hexane | 0.1 | 69 | Non-polar eluent component, trituration |
| Diethyl Ether | 2.8 | 35 | Trituration, extraction |
| Ethyl Acetate | 4.4 | 77 | Polar eluent component, extraction |
| Dichloromethane | 3.1 | 40 | Polar eluent component |
| Ethanol | 4.3 | 78 | Recrystallization |
| Methanol | 5.1 | 65 | Highly polar eluent component |
| DMF | 6.4 | 153 | Recrystallization (often with water) |
Diagram 1: General Purification Workflow
This diagram illustrates the decision-making process for purifying crude this compound.
References
- 1. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. CN103936691A - Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole - Google Patents [patents.google.com]
- 6. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 7. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97 10444-89-0 [sigmaaldrich.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Recrystallization of 1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for the purification of 1,3,4-thiadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this vital class of heterocyclic compounds. The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] Achieving high purity of these derivatives is paramount for accurate biological evaluation and downstream applications. Recrystallization remains one of the most powerful and cost-effective methods for this purpose.[5][6][7]
This document moves beyond a simple protocol, providing in-depth troubleshooting advice and answers to frequently asked questions, grounded in the physicochemical principles that govern the crystallization process.
Fundamentals of Recrystallization for 1,3,4-Thiadiazoles
Recrystallization is a purification technique based on differential solubility.[7] The core principle is to dissolve the impure solid in a hot solvent in which the compound is highly soluble, while the impurities are either insoluble or sparingly soluble. As the saturated solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals. The impurities remain in the mother liquor.[7]
The unique electronic structure of the 1,3,4-thiadiazole ring, containing both sulfur and nitrogen heteroatoms, imparts specific properties that influence solvent selection.[8] These compounds can range from moderately polar to highly non-polar depending on the substituents at the 2- and 5-positions. Understanding the interplay between the derivative's structure and solvent polarity is the key to a successful purification.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most common issues encountered during the recrystallization of 1,3,4-thiadiazole derivatives in a direct question-and-answer format.
Question 1: My 1,3,4-thiadiazole derivative will not dissolve, even in a large volume of boiling solvent. What should I do?
Answer: This is a classic case of poor solvent selection. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[6] If your compound is insoluble even at boiling temperatures, the solvent is too non-polar for your derivative.
-
Causality: The intermolecular forces between the solvent molecules are stronger than the forces they can form with your compound, preventing the crystal lattice from breaking down.
-
Solutions:
-
Increase Solvent Polarity: Switch to a more polar solvent. For example, if you are using toluene and observing no dissolution, try ethyl acetate or ethanol.
-
Use a Solvent Pair: If a single solvent isn't effective, a binary solvent system is an excellent alternative.[6] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., acetone, THF). Then, slowly add a "poor" hot solvent (in which it is sparingly soluble, e.g., hexane, water) dropwise to the boiling solution until it just becomes cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the mixture to cool slowly.[9][10]
-
Question 2: The compound dissolved perfectly, but no crystals have formed after the solution cooled to room temperature and was placed in an ice bath.
Answer: The solution is likely not supersaturated enough, or the activation energy for nucleation has not been overcome. This can happen if too much solvent was used initially.[11]
-
Causality: For crystals to form, molecules must come together in a solution to form a stable nucleus. If the concentration is too low (too much solvent), the probability of this event is significantly reduced.
-
Solutions (Proceed in this order):
-
Induce Nucleation by Scratching: Use a glass rod to vigorously scratch the inside surface of the flask below the solvent level.[11][12] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystal growth to begin.[12]
-
Add a Seed Crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution.[5][11] This provides a perfect template for other molecules to deposit onto, bypassing the initial nucleation barrier.
-
Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (e.g., 25-50% of the volume).[11] This increases the concentration of your compound, forcing it to crystallize upon cooling.
-
Use a Lower Temperature Bath: If an ice-water bath is ineffective, try a salt-ice bath to achieve temperatures below 0 °C.[12]
-
Question 3: Instead of crystals, an oil is forming as my solution cools. How do I fix this "oiling out"?
Answer: "Oiling out" is a common and frustrating problem. It occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[13][14]
-
Causality: This typically happens under two conditions: (1) The melting point of your compound is lower than the temperature of the solution when it becomes supersaturated. (2) High levels of impurities are present, which significantly depress the melting point of your solid.[13][15] The resulting oil often traps impurities effectively, defeating the purpose of recrystallization.[10][14]
-
Solutions:
-
Reheat and Add More Solvent: The most common fix is to reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20%) to decrease the saturation temperature.[10][13] This ensures that the compound remains in solution until a lower temperature is reached, which is hopefully below its melting point.
-
Change the Solvent: Oiling out is often a sign of a poor match between the solute and solvent, particularly if their polarities are very different.[15] If you are using a non-polar solvent like hexane, try a slightly more polar one like a hexane/ethyl acetate mixture.
-
Slower Cooling: Allow the solution to cool much more slowly. Insulate the flask to ensure that the temperature drops gradually, giving the molecules more time to orient themselves into a crystal lattice rather than crashing out as a liquid.
-
Pre-purification: If the issue is a high impurity load, consider a preliminary purification step like passing the crude material through a short silica plug before attempting recrystallization.
-
Question 4: My crystals are colored, but the pure compound should be white. How do I remove the color?
Answer: Colored impurities are common by-products in organic synthesis. They are often large, conjugated molecules that can be adsorbed onto the surface of your crystals or trapped within the lattice.
-
Causality: Highly polar, colored impurities can have a strong affinity for the growing crystal surface.
-
Solution:
-
Use Activated Charcoal: After dissolving your crude compound in the hot solvent, add a very small amount (1-2% by weight) of activated charcoal to the solution.[10]
-
Boil and Filter Hot: Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform Hot Filtration: You must filter the solution while it is still hot to remove the charcoal.[6][10] Use a pre-warmed funnel to prevent your desired compound from crystallizing prematurely in the filter paper.[10] The resulting filtrate should be colorless and can then be cooled to yield pure, white crystals.
-
Question 5: My final yield of pure crystals is very low.
Answer: A low yield can result from several factors during the procedure.
-
Causality & Solutions:
-
Using Too Much Solvent: This is the most frequent cause. An excessive amount of solvent will keep a significant portion of your compound dissolved even when the solution is cold.[13] To check this, try evaporating the mother liquor; if a large amount of solid appears, this was the issue.
-
Premature Crystallization: If the compound crystallizes in the filter funnel during hot filtration, you will lose a substantial amount of product. Ensure your funnel and receiving flask are pre-warmed.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize crystal formation before filtration.
-
Washing with the Wrong Solvent: Washing the collected crystals on the filter paper with a solvent in which they are soluble will dissolve your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.[6]
-
General FAQs
Q: How do I select the best solvent for my 1,3,4-thiadiazole derivative? A: The golden rule is "like dissolves like." However, for recrystallization, you need a solvent that dissolves the compound well when hot but poorly when cold.
-
Small-Scale Testing: Place a few milligrams of your compound in a test tube and add a few drops of the candidate solvent.
-
Observe at Room Temp: If it dissolves immediately, the solvent is too good and will result in poor recovery. Reject it.[6]
-
Heat the Mixture: If it doesn't dissolve at room temperature, gently heat the mixture. If it dissolves completely at the boiling point, it's a promising candidate.
-
Cool the Solution: Allow the solution to cool to room temperature and then place it in an ice bath. If abundant crystals form, you have found a suitable solvent.[6]
Q: What are some common solvents used for 1,3,4-thiadiazole derivatives? A: Based on published literature, several solvents and solvent systems are effective, depending on the specific substituents on the thiadiazole ring:
-
Ethanol: A versatile, moderately polar solvent often used for recrystallizing amino- and mercapto-substituted thiadiazoles.[16][17][18]
-
Acetic Acid: Used for certain thiadiazole derivatives, particularly salts.[17]
-
Benzene-Chloroform Mixture: Effective for some N-substituted derivatives.
-
Acetone, Methanol, DMSO: These are often good solvents for dissolving thiadiazoles, making them suitable as the "good" solvent in a binary pair with a non-polar "poor" solvent like hexane or water.[19]
Data and Protocols
Table 1: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity Index | Comments |
| n-Hexane | 69 | 0.1 | Very non-polar. Good for non-polar compounds, but prone to oiling out.[20] |
| Toluene | 111 | 2.4 | Good for aromatic compounds. |
| Diethyl Ether | 35 | 2.8 | Low boiling point, highly flammable. Often used in solvent pairs. |
| Ethyl Acetate (EtOAc) | 77 | 4.4 | Excellent all-purpose solvent, less polar than acetone. |
| Acetone | 56 | 5.1 | Good solvent for many polar compounds, often used with hexane.[20] |
| Isopropanol | 82 | 3.9 | Good alternative to ethanol. |
| Ethanol (EtOH) | 78 | 4.3 | One of the most common and effective solvents for moderately polar compounds.[20] |
| Methanol (MeOH) | 65 | 5.1 | More polar than ethanol. |
| Water | 100 | 10.2 | Excellent for very polar or salt-like compounds.[20] |
Experimental Protocol: Standard Recrystallization
-
Dissolution: Place the crude 1,3,4-thiadiazole derivative in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate.
-
Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a spatula-tip of activated charcoal. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (If Necessary): If charcoal or insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger crystals.[5][6]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running. For final drying, transfer the crystals to a watch glass or use a vacuum oven.
Visual Workflows
General Recrystallization Workflow
References
- 1. chemmethod.com [chemmethod.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. chemmethod.com [chemmethod.com]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 19. mdpi.com [mdpi.com]
- 20. Tips & Tricks [chem.rochester.edu]
Overcoming solubility issues of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Introduction: Welcome to the technical support guide for 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS: 25306-15-4). This molecule is a valuable building block in medicinal chemistry and drug discovery, featuring a heterocyclic 1,3,4-thiadiazole core, a primary amine, and a difluoromethyl group.[1][2] While these features impart desirable biological and pharmacokinetic properties, they also present a significant, though surmountable, challenge: poor aqueous solubility.[3][4] This guide is designed for researchers, scientists, and drug development professionals to provide both foundational understanding and actionable troubleshooting strategies to overcome solubility-related obstacles in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility properties of this compound?
This compound is anticipated to have low solubility in aqueous media and higher solubility in polar aprotic organic solvents. This is a common characteristic for many heterocyclic compounds developed in drug discovery pipelines, with some estimates suggesting over 70% of new chemical entities are poorly water-soluble.[5] The planar, rigid thiadiazole ring can contribute to a stable crystal lattice, which requires significant energy to overcome during dissolution. Initial solubility screening should focus on solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N,N-Dimethylacetamide (DMA).
Q2: How do the specific structural features of the molecule influence its solubility?
Each functional group contributes to the overall physicochemical profile:
-
1,3,4-Thiadiazole Ring: This aromatic heterocycle is rigid and possesses a high melting point, suggesting strong intermolecular interactions in the solid state. This crystal lattice energy is a primary barrier to dissolution.[6]
-
-NH2 (2-amino group): This is the most critical feature for solubility manipulation. As a basic functional group, it can be protonated in acidic conditions.[7] This formation of a cationic ammonium salt dramatically increases polarity and, consequently, aqueous solubility.[8][9] This provides a direct chemical handle for pH adjustment and salt formation strategies.
-
-CHF2 (Difluoromethyl group): This group is often added to drug candidates to improve metabolic stability and modulate lipophilicity.[10][11] Compared to a methyl (-CH3) group, the -CHF2 group is more lipophilic and electron-withdrawing, which can decrease aqueous solubility.[12][13] However, its ability to act as a hydrogen bond donor (C-F-H---Acceptor) can sometimes offer unique interactions.[13]
Q3: What is a recommended panel of solvents for initial solubility screening?
A tiered approach is recommended. Start with common laboratory solvents and move to more complex systems if needed.
| Solvent Class | Examples | Expected Solubility | Primary Use Case |
| Polar Aprotic | DMSO, DMF, DMA | High | Stock solution preparation |
| Alcohols | Methanol, Ethanol | Moderate to Low | Intermediate dilutions, some assays |
| Aqueous Buffers | PBS (pH 7.4), Acetate (pH 4.5) | Very Low | Final assay conditions |
| Chlorinated | Dichloromethane (DCM) | Moderate | Organic synthesis, purification |
Note: This table presents expected trends. Experimental verification is essential.
Troubleshooting Guide: Common Experimental Issues
Q1: My compound won't fully dissolve in DMSO, even at high concentrations (e.g., >50 mM). What should I do?
Cause: While highly soluble in DMSO, there is a saturation limit. This may also be indicative of issues with compound purity or the presence of an insoluble polymorph.
Solutions:
-
Apply Gentle Energy: Briefly warm the solution to 30-40°C, vortex thoroughly, and use a bath sonicator. These methods add energy to help break the crystal lattice.
-
Confirm Purity: Analyze your solid material by HPLC or LC-MS to ensure it is not a mixture and is free of insoluble impurities.
-
Prepare a More Dilute Stock: If a high concentration is not strictly required, preparing a 10 mM or 20 mM stock is a pragmatic solution that is often sufficient for creating serial dilutions for biological assays.
Q2: My compound is fully dissolved in its DMSO stock, but it crashes out (precipitates) when I dilute it into my aqueous assay buffer. How do I fix this?
Cause: This is a classic solubility problem. The compound is kinetically soluble in the DMSO stock but thermodynamically insoluble when the solvent environment abruptly changes to a highly aqueous one. The final concentration of your compound in the assay buffer has exceeded its maximum aqueous solubility.
Solutions: This is the most common challenge researchers face. The goal is to keep the compound in solution in the final aqueous environment.
Caption: Decision tree for troubleshooting compound precipitation.
-
Lower Final Concentration: Determine if you can achieve the desired biological effect at a lower concentration where the compound remains soluble.
-
pH Adjustment (Recommended First-Line Strategy): Since the molecule has a basic amine, lowering the pH of your final assay buffer will increase its solubility.[14] Prepare your buffer at pH 6.5 or 6.0. The protonated amine is significantly more polar and water-soluble.
-
Use a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added in a small percentage to your aqueous buffer, increases the solubility of a non-polar compound.[15][16][17]
-
How it Works: The co-solvent (e.g., ethanol, propylene glycol, PEG 400) reduces the overall polarity of the aqueous medium, making it more favorable for the solute.[18][19]
-
Practical Tip: Prepare an assay buffer containing 1-5% (v/v) of a co-solvent like ethanol. Ensure this co-solvent does not affect your assay's biological system (run a vehicle control).
-
-
Add a Surfactant: Surfactants form micelles that can encapsulate poorly soluble drugs, keeping them dispersed in solution.[20]
-
Examples: Tween® 80 or Solutol® HS-15 at very low concentrations (e.g., 0.01-0.1%).
-
Caution: Surfactants can interfere with cell membranes and some protein-based assays. Always run appropriate controls.
-
Q3: Would forming a salt of this compound be a good long-term strategy for improving its handling and solubility?
Absolutely. For a basic compound like this, salt formation is one of the most effective and widely used strategies in the pharmaceutical industry to improve aqueous solubility and dissolution rate.[3][21][22][23]
Mechanism: Reacting the basic amine with an acid (e.g., hydrochloric acid, methanesulfonic acid) forms an ammonium salt.[7][8] This salt is an ionic, highly polar solid that is often crystalline and significantly more water-soluble than the "free base" form.
Caption: Equilibrium between the free base and its soluble salt form.
Advantages of Salt Formation:
-
Dramatically increased aqueous solubility.
-
Improved dissolution rate.[22]
-
Often leads to a more stable, crystalline solid form that is easier to handle and weigh.
Considerations:
-
The choice of the counter-ion (the acid used) is critical and can affect solubility, stability, and hygroscopicity.[21]
-
Requires a separate chemical synthesis step.
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry or UV Absorbance
This protocol provides a quick assessment of solubility in a specific buffer, mimicking the conditions of dilution from a DMSO stock.
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your target aqueous buffer (e.g., PBS, pH 7.4).
-
-
Execution:
-
In a 96-well plate, add 198 µL of the aqueous buffer to multiple wells.
-
Add 2 µL of the 10 mM DMSO stock to the first well (this creates a 100 µM solution with 1% DMSO). Mix well by pipetting.
-
Create a serial 2-fold dilution series across the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Analysis:
-
Nephelometry: Measure the light scattering in each well. A sharp increase in scattering indicates precipitation.
-
UV Absorbance: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a UV-transparent plate and measure the absorbance at the compound's λmax. The concentration at which the absorbance plateaus is the approximate kinetic solubility.[14]
-
Protocol 2: Small-Scale Salt Formation Screen
This protocol allows for a rapid screen of different acids to identify a suitable salt form.
-
Preparation:
-
Weigh 10-20 mg of the free base into several small glass vials.
-
Prepare 0.1 M solutions of candidate acids (e.g., HCl, H2SO4, methanesulfonic acid, tartaric acid) in a suitable solvent like isopropanol or ethyl acetate.
-
-
Execution:
-
To each vial of the free base, add a solvent in which the free base is sparingly soluble (e.g., acetonitrile or isopropanol).
-
Add 1.0 to 1.1 molar equivalents of one of the acid solutions to each vial.
-
Seal the vials and stir or shake at room temperature or with gentle heating (40-50°C) for 24 hours.
-
-
Analysis:
-
Observe the vials for the formation of a crystalline precipitate.
-
If a solid forms, isolate it by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterize the resulting solid (e.g., by melting point, XRPD, NMR) to confirm salt formation and assess its properties. Test the aqueous solubility of the new salt form.
-
References
- 1. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 2. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. m.youtube.com [m.youtube.com]
- 19. ijmsdr.org [ijmsdr.org]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. research.aston.ac.uk [research.aston.ac.uk]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Technical Support Center: Stability of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine when stored and used in Dimethyl Sulfoxide (DMSO). Understanding the nuances of your compound's behavior in this common solvent is critical for ensuring the accuracy and reproducibility of your experimental data.
Introduction: The Challenge of Compound Stability in DMSO
Dimethyl Sulfoxide (DMSO) is a ubiquitous solvent in drug discovery and life sciences research due to its exceptional ability to dissolve a wide range of compounds. However, its utility is not without potential pitfalls. The chemical stability of compounds in DMSO can be influenced by various factors, including storage conditions, the inherent reactivity of the compound, and the quality of the DMSO itself.[1][2][3] Instability can lead to misleading biological data, erroneous structure-activity relationships (SAR), and a general lack of experimental reproducibility.[4]
This guide will specifically address the stability of this compound, a heterocyclic compound with functionalities that warrant careful consideration. We will explore the potential causes of instability and provide actionable protocols to assess and mitigate these risks.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a decrease in the activity of my this compound stock solution over time. What could be the cause?
A decrease in compound activity is a common indicator of degradation. For a compound like this compound, this could be due to several factors:
-
Hydrolysis: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5][6][7] This water content can lead to the hydrolysis of sensitive functional groups. The 2-amino-1,3,4-thiadiazole ring system, while generally stable, can be susceptible to hydrolytic cleavage under certain conditions.
-
Reaction with DMSO Degradation Products: Although stable at room temperature, DMSO can decompose at elevated temperatures, especially in the presence of acids or bases, to form reactive species like formaldehyde.[8][9][10] These could potentially react with the primary amine of your compound.
-
Oxidation: While less common for this specific scaffold, oxidative degradation can occur, particularly if the DMSO solution is repeatedly exposed to air.
-
Precipitation: The compound may be precipitating out of solution, especially after freeze-thaw cycles. This is often mistaken for degradation as it reduces the effective concentration.[6][11][12]
Q2: What are the ideal storage conditions for a DMSO stock solution of this compound?
To maximize the shelf-life of your compound in DMSO, adhere to the following best practices:
-
Temperature: For long-term storage, keep the stock solution at -20°C or -80°C.[11] For daily use, refrigeration at 4°C is acceptable for short periods, but be mindful of repeated warming and cooling.
-
Low Water Content: Use high-purity, anhydrous DMSO to prepare your stock solution.[5][7] Minimize the exposure of the stock solution to atmospheric moisture by using tightly sealed vials and working quickly when aliquoting. The presence of water can significantly impact compound solubility and stability.[6][13]
-
Aliquotting: Prepare smaller, single-use aliquots from your main stock. This minimizes the number of freeze-thaw cycles the main stock is subjected to and reduces the risk of contamination and water absorption.[7] Studies have shown that while many compounds are stable over a limited number of freeze-thaw cycles, minimizing them is a good general practice.[2][3]
-
Light Protection: Store solutions in amber vials to protect the compound from light-induced degradation.[7][14]
Q3: Can the difluoromethyl (CF2H) group on my compound react with DMSO?
The difluoromethyl group is generally considered to be metabolically stable and relatively inert.[15][16] While direct reaction with DMSO under standard storage and assay conditions is unlikely, it's a lipophilic hydrogen bond donor which could influence its solubility and interaction with water in DMSO.[16] The primary concern for this compound's stability in DMSO would more likely originate from the 2-amino-1,3,4-thiadiazole core.
Troubleshooting Guide: Diagnosing and Solving Instability Issues
If you suspect your this compound is unstable in DMSO, a systematic approach is necessary to identify the root cause.
Issue 1: Gradual or Sudden Loss of Compound Efficacy
This is the most common sign of compound degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting loss of compound efficacy.
Causality Explained:
-
Check for Precipitation: Before assuming chemical degradation, always rule out physical precipitation.[11][12] Compounds can fall out of solution, especially at high concentrations or after freeze-thaw cycles, which reduces the effective concentration in your assay.
-
Analytical Chemistry: If solubility is not the issue, a direct assessment of chemical integrity is required.
-
LC-MS is ideal for detecting the appearance of degradation products (new mass peaks) and a decrease in the parent compound's mass peak.
-
HPLC-UV can quantify the amount of the parent compound remaining by comparing the peak area to a standard curve generated from a fresh, authenticated sample.[1]
-
Quantitative NMR (qNMR) provides structural information and can be used to identify degradation products if they are present in sufficient quantity.[1]
-
Issue 2: Inconsistent Results Between Experiments
Variability in results can often be traced back to the handling of DMSO stock solutions.
Troubleshooting Table:
| Potential Cause | Explanation | Recommended Action |
| Water Absorption | DMSO is hygroscopic.[5][6] Opening the stock vial repeatedly introduces moisture, which can alter solubility and promote hydrolysis.[6][13] | Prepare single-use aliquots. Use a fresh aliquot for each experiment. Work in a low-humidity environment if possible. |
| Incomplete Dissolution After Thawing | Compounds can fall out of solution upon freezing and may not fully redissolve upon thawing. | Before use, warm the aliquot to room temperature and vortex thoroughly to ensure complete dissolution. Visually inspect for any particulates. |
| Concentration Errors | Evaporation of DMSO can occur during storage or handling, leading to an increase in the stock concentration. | Ensure vials are tightly sealed. For critical experiments, re-quantify the concentration of older stock solutions. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Assessing Compound Stability
This protocol provides a general procedure for assessing the stability of this compound in a DMSO stock solution over time.[1]
1. Method Development:
- Develop an HPLC-UV method that provides a sharp, symmetric peak for the parent compound, well-resolved from any potential impurities or degradation products.
- Establish a calibration curve using a freshly prepared, certified reference standard of the compound.
2. Sample Preparation:
- Prepare a stock solution of the test compound in high-purity, anhydrous DMSO at the desired concentration (e.g., 10 mM).
- At Time Point 0, dilute an aliquot of the stock solution with the mobile phase to a concentration within the linear range of the calibration curve and inject it into the HPLC system.
- Store the remaining stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C).
3. Time-Point Analysis:
- At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), retrieve the stock solution.
- Allow the solution to come to room temperature and vortex thoroughly.
- Prepare a diluted sample in the same manner as for Time Point 0 and analyze it by HPLC-UV.
4. Data Analysis:
- Integrate the peak area of the parent compound at each time point.
- Calculate the percentage of the compound remaining at each time point relative to the initial measurement at Time Point 0.
- Monitor for the appearance of new peaks in the chromatogram, which may indicate the formation of degradation products.
Protocol 2: Workflow for Preparing and Storing DMSO Stock Solutions
Caption: Best practices for preparing and storing DMSO stock solutions.
Conclusion
The stability of this compound in DMSO is a critical parameter that underpins the reliability of experimental outcomes. While this specific molecule does not possess overtly reactive functional groups, the general principles of compound storage in DMSO must be rigorously followed. By understanding the potential for degradation and precipitation, and by implementing systematic troubleshooting and robust analytical validation, researchers can ensure the integrity of their results and the success of their research endeavors.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. ziath.com [ziath.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. chemhands.wp.st-andrews.ac.uk [chemhands.wp.st-andrews.ac.uk]
- 10. chemistry-chemists.com [chemistry-chemists.com]
- 11. researchgate.net [researchgate.net]
- 12. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A novel approach to determine water content in DMSO for a compound collection repository - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. naturtotalshop.com [naturtotalshop.com]
- 15. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability and Degradation of the 1,3,4-Thiadiazole Ring
Introduction: Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole-containing compounds. This five-membered heterocyclic scaffold is a cornerstone in medicinal chemistry, valued for its broad pharmacological activities and metabolic stability.[1][2] However, like any functional group, it is susceptible to degradation under certain experimental and storage conditions. An unexpected loss of compound integrity can compromise experimental results, delay development timelines, and lead to inaccurate structure-activity relationship (SAR) conclusions.
This guide is designed as a first line of support. It moves beyond simple statements of stability to provide a mechanistic understanding of why and how degradation occurs. By understanding these pathways, you can proactively design more robust experiments, troubleshoot stability issues with confidence, and ensure the integrity of your valuable compounds.
Frequently Asked Questions (FAQs)
General Stability
Q1: How stable is the 1,3,4-thiadiazole ring in general?
A1: The 1,3,4-thiadiazole ring is considered a robust aromatic system, which contributes to its notable in vivo stability and frequent use as a privileged scaffold in drug design.[1] It is generally stable in aqueous acidic to neutral solutions. However, its stability is highly dependent on the specific substituents attached to the ring and the environmental conditions it is exposed to. The primary liabilities of the ring are its susceptibility to cleavage under strongly basic (alkaline) conditions and, to a lesser extent, degradation via oxidation and photolysis.[3]
Q2: What are the main pathways through which a 1,3,4-thiadiazole derivative can degrade?
A2: The three primary non-metabolic degradation pathways that researchers may encounter are:
-
Hydrolysis (Base-Catalyzed): This is the most common and significant degradation pathway. The ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage.[3]
-
Oxidative Degradation: The sulfur atom in the ring can be oxidized, typically by strong oxidizing agents, which can lead to the formation of S-oxides and S,S-dioxides. This oxidation can alter the compound's properties and potentially make the ring more susceptible to further degradation.
-
Photolytic Degradation: Exposure to high-energy light, particularly in the UV spectrum, can induce photochemical reactions that lead to fragmentation of the ring.
Q3: My 1,3,4-thiadiazole compound is degrading in my DMSO stock solution upon storage. What could be the cause?
A3: While DMSO is a common solvent, "wet" or impure DMSO can be a source of degradation issues. Trace amounts of water in DMSO can facilitate hydrolysis, especially if the solution is stored for extended periods at room temperature. More importantly, certain grades of DMSO can contain or degrade to form reactive impurities. If your compound has susceptible functional groups, these impurities could be a factor. For long-term storage, always use high-purity, anhydrous DMSO, store aliquots at -20°C or -80°C, and minimize freeze-thaw cycles.
Troubleshooting Guide: Investigating Compound Degradation
You've run an HPLC analysis on your compound after storing it in a formulation buffer and see a significant decrease in the main peak area and the appearance of new, more polar peaks. This guide will walk you through diagnosing the potential cause.
Problem: Unexpected loss of parent compound in an aqueous formulation.
Caption: Troubleshooting workflow for compound degradation.
Step 1: Suspect Hydrolysis (Focus on pH)
-
Causality: The 1,3,4-thiadiazole ring is electron-deficient due to the two electronegative nitrogen atoms. This makes the carbon atoms (C2 and C5) electrophilic and susceptible to nucleophilic attack. Under alkaline conditions (pH > 8), the concentration of the potent nucleophile, hydroxide (OH⁻), is high enough to attack the ring, initiating cleavage.
-
Diagnostic Action:
-
Measure the pH of your formulation buffer where degradation was observed.
-
Set up a small-scale experiment: Dissolve a fresh sample of your compound in three separate buffers: acidic (pH 2-4), neutral (pH 7), and alkaline (pH 9-10).
-
Incubate the samples at a controlled temperature (e.g., 40°C) and analyze by HPLC at time points (e.g., 0, 2, 8, 24 hours).
-
-
Expected Result: If you observe significantly faster degradation in the alkaline buffer compared to the neutral and acidic buffers, base-catalyzed hydrolysis is the primary cause.
Caption: Proposed mechanism for base-catalyzed ring opening.
Step 2: Suspect Photodegradation
-
Causality: Aromatic systems like the 1,3,4-thiadiazole ring can absorb high-energy photons (UV light), promoting electrons to an excited state. This excited molecule can undergo various reactions, including homolytic bond cleavage, to form highly reactive radical species that lead to fragmentation.
-
Diagnostic Action:
-
Prepare two samples of your compound in a transparent solvent or buffer.
-
Wrap one sample completely in aluminum foil (the "dark control").
-
Expose both samples to a light source (either ambient lab light for several days or a dedicated photostability chamber).
-
Analyze both samples by HPLC and compare the degradation profiles.
-
-
Expected Result: If the light-exposed sample shows significant degradation while the dark control remains stable, photolysis is the culprit.
References
- 1. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Amino-1,3,4-Thiadiazole Derivatives
Welcome to the technical support center for the synthesis of 2-amino-1,3,4-thiadiazole derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important heterocyclic scaffold. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated protocols to streamline your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs) - Troubleshooting Common Issues
This section addresses the most common problems encountered during the synthesis of 2-amino-1,3,4-thiadiazoles, particularly when starting from thiosemicarbazide and carboxylic acids or their derivatives.
Question 1: My reaction yield is consistently low, and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes and how can I fix this?
Answer: Low yield and incomplete conversion are often traced back to suboptimal reaction conditions or reagent quality. The most prevalent method for this synthesis is the acid-catalyzed cyclodehydration of a carboxylic acid and thiosemicarbazide.[1] Let's break down the potential culprits.
-
Causality: The reaction proceeds via an acylthiosemicarbazide intermediate.[2] The subsequent cyclization is a dehydration step that requires a sufficiently strong acid catalyst and often, thermal energy, to overcome the activation barrier. Insufficient acid strength, low temperature, or short reaction times will stall the reaction at the intermediate stage.
-
Troubleshooting Steps:
-
Verify Catalyst Potency: Strong dehydrating acids are crucial. Concentrated sulfuric acid (H₂SO₄) and phosphorus oxychloride (POCl₃) are commonly used.[3][4] If you are using an older bottle of acid, its potency may be compromised. Consider using a fresh bottle or an alternative like polyphosphoric acid (PPA), which is also highly effective.[5]
-
Optimize Thermal Conditions: Many of these cyclizations require heating.[1] A typical range is 80-90°C. If you are running the reaction at a lower temperature, gradually increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Extend Reaction Time: Monitor the reaction every 30-60 minutes using TLC. Continue heating until the starting materials are fully consumed. Some reactions may require several hours for completion.[3]
-
Starting Material Quality: Ensure your thiosemicarbazide and carboxylic acid are pure and dry. Moisture can interfere with the dehydrating agents.
-
Experimental Protocol: Optimizing a General Synthesis with H₂SO₄
-
To a solution of the substituted carboxylic acid (1.0 eq) in ethanol, add thiosemicarbazide (1.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the mixture.
-
Heat the reaction mixture to 80-90°C and monitor its progress using TLC (e.g., Ethyl Acetate:Hexane 1:1).
-
After completion (disappearance of starting materials), cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the solution with a 10% sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) solution until basic (pH 8-9).[1]
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture) to obtain the pure 2-amino-5-substituted-1,3,4-thiadiazole.
Question 2: I've isolated a major byproduct with a similar mass to my target compound. NMR analysis is confusing. What could this side product be?
Answer: This is a classic issue in thiadiazole synthesis. The most common byproduct is the isomeric 1,2,4-triazole-3-thione derivative. The formation of either the 1,3,4-thiadiazole or the 1,2,4-triazole is highly dependent on the reaction conditions, specifically the pH.[5][6]
-
Mechanistic Explanation: The key intermediate is the 1-acylthiosemicarbazide. This intermediate has two nucleophilic centers that can attack the carbonyl carbon to initiate cyclization: the sulfur atom and the N4-nitrogen atom.
-
Acidic Conditions: In the presence of a strong acid, the sulfur atom's nucleophilicity is favored, leading to the desired 2-amino-1,3,4-thiadiazole.[5]
-
Alkaline (Basic) Conditions: Under basic conditions, the N4-nitrogen is deprotonated and becomes a more potent nucleophile, leading to the formation of the 1,2,4-triazole-3-thione ring.[6]
-
Another possible, though often less common, byproduct is the corresponding 2-amino-1,3,4-oxadiazole . This can occur if the thiosemicarbazide intermediate undergoes cyclization with loss of H₂S instead of H₂O, a process that can be favored by specific reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl).[7][8]
Diagram: Mechanistic Dichotomy in Cyclization
The following diagram illustrates how the reaction pathway diverges based on the catalytic conditions.
Caption: Divergent cyclization pathways of the acylthiosemicarbazide intermediate.
-
Troubleshooting & Prevention:
-
Strict pH Control: The most critical factor is maintaining acidic conditions throughout the cyclization step. Ensure your starting materials and solvents are not basic.
-
Choice of Reagent: Employ reagents known to favor thiadiazole formation. Strong acids like H₂SO₄, POCl₃, or PPA are standard.[3][5] Conversely, if you are synthesizing a 1,3,4-oxadiazole, a reagent like EDC·HCl is preferred.[8]
-
Characterization: Use a combination of analytical techniques. ¹H NMR, ¹³C NMR, and Mass Spectrometry should allow you to distinguish between the isomers. The chemical shifts of the ring carbons and the protons on the amino group will differ significantly.
-
Question 3: My reaction is clean by TLC, but I'm struggling to purify the final product. It either crashes out of solution with impurities or remains an oil. What purification strategies do you recommend?
Answer: Purification of 2-amino-1,3,4-thiadiazoles can be challenging due to their polarity and hydrogen bonding capabilities, which can lead to poor solubility in common organic solvents or co-precipitation with starting materials or byproducts.
-
Root Cause Analysis:
-
High Polarity: The amino group and the nitrogen and sulfur heteroatoms make the molecule quite polar, often leading to insolubility in non-polar solvents like hexanes and limited solubility in moderately polar solvents like ethyl acetate.
-
Amphoteric Nature: The amino group is basic, while the thiadiazole ring can exhibit weak acidic character. This can lead to salt formation with any residual acidic or basic impurities, altering solubility.
-
Incomplete Reaction: Unreacted acylthiosemicarbazide intermediate is a common impurity that can be difficult to separate due to its similar polarity.
-
Troubleshooting Workflow: Purification Strategy
This workflow provides a systematic approach to purifying your product.
Caption: A systematic workflow for troubleshooting purification challenges.
-
Recommended Techniques:
-
Recrystallization: This is the most effective method if a suitable solvent can be found. Common solvents include ethanol, isopropanol, dimethylformamide (DMF), or acetic acid, sometimes with the addition of water to induce crystallization.
-
Column Chromatography: Use a polar stationary phase like silica gel. A gradient elution system, starting with a less polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol, is often effective.[9]
-
Acid-Base Extraction: If the product is sufficiently basic, it can be dissolved in a dilute aqueous acid (e.g., 1M HCl). The aqueous layer can then be washed with an organic solvent (like ethyl acetate) to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate the pure product.
-
Section 2: Comparative Data & Reagent Selection
The choice of cyclizing agent is a critical parameter that dictates reaction efficiency and selectivity. The table below summarizes common reagents and their typical reaction conditions.
| Reagent / Catalyst | Typical Conditions | Advantages | Disadvantages / Side Reactions | Reference(s) |
| Conc. H₂SO₄ | Reflux in Ethanol, 80-90°C | Inexpensive, effective for simple substrates. | Can cause charring with sensitive substrates; strongly corrosive. | [1][3] |
| POCl₃ | Reflux, often neat or in a high-boiling solvent. | Powerful dehydrating agent, often gives high yields. | Highly toxic and corrosive; reaction can be vigorous. | [3][4] |
| Polyphosphoric Acid (PPA) | 100-140°C, neat. | Excellent dehydrating agent; product often precipitates on quenching. | Viscous, can be difficult to stir; requires high temperatures. | [2][5] |
| p-Toluenesulfonyl Chloride (p-TsCl) | Triethylamine, NMP | Favors regioselective formation of 1,3,4-thiadiazoles over oxadiazoles. | Reagents are more expensive; requires base. | [7][8] |
| EDC·HCl | DMSO | Favors regioselective formation of 1,3,4-oxadiazoles. | Can lead to the oxadiazole side product if thiadiazole is desired. | [7][8] |
| Iodine (I₂) mediated | Condensation with aldehyde first, then I₂ oxidation. | Transition-metal-free, often scalable. | Primarily for synthesis from semicarbazones, not carboxylic acids. | [10][11] |
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives via Reagent-Based Cyclization of Thiosemicarbazide Intermediate [organic-chemistry.org]
- 9. Synthesis, characterization, antimicrobial, and pharmacological evaluation of some 2, 5-disubstituted sulfonyl amino 1,3,4-oxadiazole and 2-amino-disubstituted 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Troubleshooting inconsistent results in biological assays with thiadiazoles
Welcome to the technical support center for researchers utilizing thiadiazole compounds in biological assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to achieve consistent and reliable results. Thiadiazoles are a versatile class of heterocyclic compounds with a wide range of biological activities, making them valuable in drug discovery and chemical biology.[1][2][3] However, their unique chemical properties can also present challenges in experimental settings. This resource, grounded in scientific literature and field-proven insights, will help you navigate these complexities.
Section 1: Poor Solubility and Compound Aggregation
One of the most common sources of inconsistent results with thiadiazoles is their tendency for poor aqueous solubility and formation of colloidal aggregates.[4] These aggregates can non-specifically inhibit enzymes and interfere with assay readouts, leading to false-positive results.[1]
Q1: My dose-response curve is steep, shows a high Hill slope, and the IC50 value is not reproducible. Could this be due to aggregation?
A1: Yes, these are classic signs of compound aggregation. Aggregates sequester proteins non-specifically, leading to an apparent inhibition that is often sensitive to small changes in experimental conditions. The "Aggregator Advisor" web application can be used to predict the likelihood of a compound acting as an aggregator based on its physicochemical properties.[1]
Troubleshooting Protocol: Identifying and Mitigating Aggregation
-
Detergent Test: A simple and effective method is to re-run the assay in the presence of a non-ionic detergent, such as Triton X-100 or Tween-80, at a concentration above its critical micelle concentration (e.g., 0.01-0.1%). If the compound's inhibitory activity is significantly reduced or eliminated in the presence of the detergent, aggregation is the likely cause.[1]
-
Solubility Measurement: Determine the kinetic solubility of your thiadiazole derivative in the final assay buffer. Poorly soluble compounds are more prone to aggregation.[4][5][6] Consider using formulation strategies with water-soluble polymers like PEG 6000 or PVP K29-30 to improve solubility.[4]
-
Dynamic Light Scattering (DLS): For a more direct measurement, DLS can be used to detect the presence of sub-micron sized aggregates in your compound solution.
| Parameter | Indication of Aggregation | Mitigation Strategy |
| IC50 Reproducibility | Poor | Include 0.01% Triton X-100 in assay buffer |
| Hill Slope | >1.5 | Lower compound concentration |
| Time-Dependence | Inhibition increases with pre-incubation | Shorten pre-incubation time |
Q2: I've observed a dual fluorescence effect with my thiadiazole compound in certain solvents. Is this related to aggregation?
A2: Yes, this phenomenon can be related to aggregation-induced emission (AIE).[7][8] Some thiadiazole derivatives exhibit dual fluorescence in non-polar solvents or solvent/water mixtures due to effects like Excited-State Intramolecular Proton Transfer (ESIPT), which can be enhanced by aggregation.[7][9] This is a critical consideration for fluorescence-based assays, as changes in aggregation state could lead to variable fluorescence output. Resonance Light Scattering (RLS) spectra can be used to confirm the presence of aggregated forms.[8]
Section 2: Covalent Reactivity and Time-Dependent Inhibition
Thiadiazoles can act as "warheads" that covalently modify proteins, particularly those with reactive cysteine residues.[10][11][12] This can be a desired mechanism of action but must be distinguished from non-specific reactivity.
Q3: My thiadiazole inhibitor shows increasing potency with longer pre-incubation times. How can I determine if this is due to covalent binding?
A3: Time-dependent inhibition is a hallmark of covalent modification. To confirm this, you can perform a "jump-dilution" experiment or an assay to assess thiol reactivity.
Experimental Workflow: Assessing Covalent Modification
Caption: Workflow to investigate suspected covalent inhibition.
Protocol: Thiol Reactivity Assay
-
A thiol-containing probe, such as the reduced form of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), can be used as a surrogate for a cysteine residue.[1]
-
The consumption of the thiol probe in the presence of your thiadiazole compound can be monitored spectrophotometrically.[1]
-
Including a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) in a parallel experiment can help determine if the reaction is reversible.[1]
Q4: My thiadiazole compound is inactive when I add DTT to the buffer. What does this signify?
A4: The loss of inhibitory activity in the presence of dithiothreitol (DTT) strongly suggests a covalent mechanism of inhibition, as DTT can compete with cysteine residues for reaction with the electrophilic thiadiazole.[1] DTT can also act as a radical scavenger, which is relevant for compounds that undergo redox cycling.[1]
Section 3: Redox Cycling and Assay Interference
Thiadiazoles can be redox active, leading to the generation of reactive oxygen species (ROS) which can interfere with many assay formats.[1]
Q5: I am seeing inconsistent results in my fluorescence-based assay. Could my thiadiazole be interfering with the readout?
A5: This is a strong possibility. Thiadiazoles can interfere in several ways:
-
Redox Cycling: In the presence of reducing agents like DTT, some thiadiazoles can generate hydrogen peroxide (H2O2), which can oxidize and interfere with fluorescent probes like 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).[1]
-
Spectral Interference: The intrinsic fluorescence of the thiadiazole compound itself can overlap with the excitation or emission spectra of the assay probe, leading to false signals.[1]
Troubleshooting Protocol: Detecting and Controlling for Redox Interference
-
Orthogonal Assays: Employ multiple, mechanistically distinct assays to confirm your findings. For example, a horseradish peroxidase-phenol red (HRP-PR) assay can be used to detect H2O2 generation.[1]
-
Control Experiments: Run control experiments with your thiadiazole compound in the absence of the biological target to assess its effect on the assay components and readout.
-
Radical Scavengers: The inclusion of a reducing agent like DTT or TCEP can help to mitigate the effects of redox cycling.[1]
Signaling Pathway: Potential for Redox Interference
Caption: Thiadiazole-induced redox cycling can lead to false assay signals.
Section 4: Compound Stability and Handling
The chemical stability of thiadiazole compounds in stock solutions and assay buffers can impact the reproducibility of your results.
Q6: I've noticed a decrease in the potency of my thiadiazole inhibitor over time when stored in DMSO. What could be the cause?
A6: While DMSO is a common solvent, some thiadiazole derivatives may be unstable during long-term storage, even at low temperatures. It is also known that some thiazole-containing compounds can undergo photo-degradation.[13]
Best Practices for Handling and Storing Thiadiazole Compounds
-
Fresh Solutions: Prepare fresh working solutions from solid material for each experiment whenever possible.
-
Stability Studies: Conduct a simple stability study by preparing a stock solution and testing its activity at various time points (e.g., 0, 24, 48 hours) under your specific assay conditions.
-
Light Protection: Store stock solutions and solid compounds protected from light, as some thiadiazoles are light-sensitive.[13]
-
Moisture Control: Store solid compounds in a desiccator to prevent degradation from moisture.
Section 5: Off-Target Effects and Biological promiscuity
The thiadiazole scaffold is present in compounds with a wide array of biological activities, from antimicrobial to anticancer.[1][2][14][15][16] This biological promiscuity means that your compound of interest may have off-target effects that can confound your results.
Q7: My thiadiazole compound shows activity in a cell-based assay, but I'm unsure if it's hitting my intended target. How can I investigate this?
A7: It is crucial to use orthogonal approaches to validate on-target activity.
Strategies for Validating On-Target Effects
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or target-specific reporter assays to confirm that your compound is engaging with the intended target in a cellular context.
-
Counter-Screening: Test your compound against a panel of related and unrelated targets to assess its selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound. A clear SAR can provide strong evidence for a specific mode of action.[17]
-
Phenotypic vs. Target-Based Screens: If your initial hit was from a phenotypic screen, subsequent target deconvolution studies are necessary to identify the molecular target(s) responsible for the observed phenotype.
By systematically addressing these potential pitfalls, you can enhance the reliability and reproducibility of your experiments with thiadiazole compounds.
References
- 1. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]
- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological activity of anthelmintic thiadiazoles using an AF-2 receptor binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
Introduction: This guide serves as a centralized technical resource for researchers, medicinal chemists, and drug development professionals working with 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine (CAS No. 25306-15-4). The 1,3,4-thiadiazole ring is a critical pharmacophore in modern drug design, and the introduction of a difluoromethyl group can significantly enhance properties like metabolic stability and lipophilicity.[1][2] This document provides practical, field-tested guidance on handling, storage, and troubleshooting to ensure experimental success and user safety.
Section 1: Core Compound Data & Safety Profile
This table summarizes essential physical, chemical, and safety information for quick reference. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.
| Property | Value / Information | Source(s) |
| CAS Number | 25306-15-4 | [3][4] |
| Molecular Formula | C₃H₃F₂N₃S | [5] |
| Molecular Weight | 151.14 g/mol | [3] |
| Appearance | Solid / Powder | [6][7] |
| Storage Temperature | 2-8°C, Protect from light | [1] |
| Boiling Point | 248.0±50.0 °C (Predicted) | [1] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][6][8] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [5] |
| Signal Word | Warning | [5][6] |
| Shelf Life | Approximately 1095 days under ideal conditions | [5] |
Section 2: Troubleshooting Experimental Issues
This section addresses common problems encountered during experimental work in a question-and-answer format. The causality behind each issue is explained to build a deeper understanding.
| Question / Problem | Potential Scientific Cause | Recommended Protocol / Solution |
| "My compound is not dissolving in my aqueous buffer system." | Low Aqueous Solubility: 1,3,4-thiadiazole derivatives are often characterized by low solubility in water.[9] The difluoromethyl group, while enhancing other properties, does not guarantee aqueous solubility. | Solvent System Optimization: 1. Attempt dissolution in a minimal amount of a water-miscible organic solvent first, such as DMSO or Methanol.[10] 2. Sonicate gently to aid dissolution. 3. Add the resulting stock solution dropwise to your aqueous buffer while vortexing to prevent precipitation. 4. Crucially, always run a vehicle control in your experiments to account for any effects of the organic solvent. |
| "I am observing inconsistent results or suspected degradation in my assay." | Compound Instability: While generally stable under proper storage, the compound may degrade in solution when exposed to light, incompatible substances (e.g., strong acids, oxidizers), or non-optimal pH over time.[11][12] | Ensure Solution Integrity: 1. Prepare Fresh: Make solutions fresh for each experiment whenever possible. 2. Storage: If a stock solution must be stored, aliquot it into smaller volumes and store at -20°C or -80°C, protected from light.[1] 3. Inert Atmosphere: For long-term storage of sensitive experiments, consider purging the aliquot headspace with an inert gas like argon or nitrogen. 4. Purity Check: Verify the purity of the starting material via LC-MS or NMR if inconsistent results persist. |
| "My reaction yield is lower than expected when using this compound as a starting material." | Reactivity of the Amino Group: The 2-amino group on the thiadiazole ring is a key functional handle for further synthesis.[1] Its nucleophilicity can be influenced by reaction conditions, solvent choice, and the presence of activating or deactivating groups. | Reaction Condition Screening: 1. Base Selection: The choice of base is critical. Screen a panel of non-nucleophilic organic bases (e.g., triethylamine, DIPEA) and inorganic bases (e.g., K₂CO₃, Cs₂CO₃). 2. Solvent Polarity: Test a range of anhydrous solvents (e.g., THF, DMF, Acetonitrile) to find the optimal medium for your specific reaction. 3. Temperature Control: Some reactions may require initial cooling to control exotherms before gentle heating to drive the reaction to completion. |
Section 3: Frequently Asked Questions (FAQs)
Handling and Personal Protection
Q: What are the mandatory personal protective equipment (PPE) requirements for handling solid this compound? A: You must wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles that meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[13] All weighing and handling of the solid powder must be performed inside a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[6][13][14]
Q: What should I do in case of accidental skin or eye contact? A: In case of skin contact, immediately wash the affected area with plenty of soap and water and remove all contaminated clothing.[13] If skin irritation occurs, seek medical attention.[6] For eye contact, rinse cautiously with water for several minutes. If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[6] Seek immediate medical attention.[12][13] An emergency eyewash station and safety shower should be readily accessible in the laboratory.[12]
Storage and Stability
Q: What are the ideal long-term storage conditions for this compound? A: For optimal stability and to maximize its shelf life, the compound should be stored in a tightly closed container at 2-8°C, protected from light.[1] The storage area should be dry and well-ventilated.[6][7] For added security, especially in a shared lab, storing the container in a locked location is recommended.[6][13]
Q: What chemicals or conditions should be avoided when working with this compound? A: Avoid contact with strong oxidizing agents and strong acids, as these are common incompatibilities for amine-containing heterocyclic compounds.[12] Do not subject the compound to excessive heat, shock, or friction.[8][11] Thermal decomposition can lead to the release of hazardous gases, including nitrogen oxides (NOx), sulfur oxides (SOx), and carbon oxides.[6][7]
Spills and Disposal
Q: How should I clean up a small spill of the solid powder? A: First, ensure the area is well-ventilated and evacuate non-essential personnel.[15] Wearing your full PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[6][12] Place the material into a clearly labeled, sealed container for hazardous waste disposal.[15] Clean the spill area thoroughly with soap and water, and collect all cleaning materials as solid hazardous waste.[15]
Q: What is the correct procedure for disposing of waste containing this chemical? A: All waste material, whether it is the pure compound, contaminated materials, or solutions, must be disposed of as hazardous waste.[16] Do not pour it down the drain.[6] Collect waste in designated, properly labeled hazardous waste containers and follow all local, state, and federal regulations for disposal through an approved waste disposal service.[6][15]
Section 4: Visual Workflow Diagram
The following diagram outlines the standard decision-making process for the safe handling and storage of this compound from receipt to disposal.
Caption: Decision workflow for safe storage, handling, and disposal.
Section 5: References
-
Navigating the Safe Disposal of 1,2,3-Thiadiazole: A Procedural Guide for Laboratory Professionals. (2025). Benchchem. 15
-
5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL. Fluoromart. 1
-
This compound. LabSolutions | Lab Chemicals & Equipment. 5
-
Safety Data Sheet for 5-Methyl-1,3,4-thiadiazole-2(3H)-thione. (2024). Sigma-Aldrich. 6
-
Safety Data Sheet for 1,3,4-Thiadiazol-2-amine, 5-ethyl-. (2024). Fisher Scientific. 13
-
Thiazole Safety Information. Santa Cruz Biotechnology. 16
-
This compound. Apollo Scientific. 3
-
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole 97. Sigma-Aldrich. 10
-
This compound | 25306-15-4. J&K Scientific. 4
-
Safety Data Sheet for 5-Amino-1,2,3-thiadiazole. (2024). TCI Chemicals. 8
-
Safety Data Sheet for Alkyl dithio thiadiazole. (2024). Unknown Supplier. 11
-
Safety Data Sheet for N-(4-Amino-2,5-diethoxyphenyl)benzamide. (2024). Sigma-Aldrich. --INVALID-LINK--
-
This compound. ChemShuttle. --INVALID-LINK--
-
Safety Data Sheet for 2-Amino-1,3,4-thiadiazole. (2024). Fisher Scientific. 12
-
N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. BLDpharm. 17
-
Safety Data Sheet for 2-Amino-5-methyl-1,3,4-thiadiazole. (2025). Fisher Scientific. 7
-
Safety Data Sheet for 4-Propyl-1,2,3-thiadiazole-5-carboxylic acid. (2024). Fluorochem. 14
-
Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H). National Institutes of Health (NIH). 2
-
5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4. ChemicalBook. 18
-
5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of their DNA interactions. ResearchGate. 9
-
Current Chemistry Letters: 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. (2019). Growing Science. 19
-
Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. PubMed. 20
-
5-(Chloromethyl)-1,3,4-thiadiazol-2-amine. Benchchem. 21
-
Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2025). Unknown Source. 22
References
- 1. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 2. Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one at 180 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 25306-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. labsolu.ca [labsolu.ca]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. researchgate.net [researchgate.net]
- 10. 2-アミノ-5-トリフルオロメチル-1,3,4-チアジアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. 25366-22-7|N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine|BLD Pharm [bldpharm.com]
- 18. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]
- 19. growingscience.com [growingscience.com]
- 20. Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Complex NMR Spectra of Fluorinated Thiadiazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with fluorinated thiadiazoles. The unique electronic properties of the thiadiazole ring system, combined with the extreme sensitivity of the ¹⁹F nucleus to its local environment, often result in NMR spectra that are rich with information but challenging to interpret. This guide is designed to provide both quick answers to common questions and in-depth troubleshooting workflows to help you confidently elucidate the structure and dynamics of your molecules.
Frequently Asked Questions (FAQs)
Q1: Why does my ¹⁹F NMR spectrum show complex multiplets instead of simple signals?
A: The complexity arises from spin-spin coupling, which is the interaction between different NMR-active nuclei transmitted through chemical bonds. In fluorinated thiadiazoles, a single ¹⁹F signal is often split by:
-
Homonuclear Coupling (¹⁹F-¹⁹F): Coupling between different fluorine atoms in your molecule. These can occur over many bonds (long-range coupling) and are often larger than ¹H-¹H couplings.[1]
-
Heteronuclear Coupling (¹⁹F-¹H): Coupling to protons on the thiadiazole ring or adjacent substituents. Geminal and vicinal couplings are common, but long-range couplings (4J and 5J) are frequently observed in aromatic and heteroaromatic systems.[2][3]
-
Heteronuclear Coupling (¹⁹F-¹³C): Coupling to carbon-13. These are typically observed as small satellite peaks unless you are performing a ¹³C-edited experiment.
The combination of these interactions on a single fluorine nucleus results in the complex multiplet patterns you observe.
Q2: My ¹⁹F chemical shifts seem very sensitive to sample conditions and don't match literature values exactly. Why?
A: The ¹⁹F nucleus is exceptionally sensitive to its electronic surroundings, more so than ¹H or ¹³C. Its chemical shift can be significantly influenced by several factors:
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can alter the electron density around the fluorine atom, causing substantial shifts (Δδ = ±2 ppm or more).[1][4][5] Always report the solvent used when comparing data.
-
Temperature: Changes in temperature can affect molecular conformation and solvation, leading to shifts in the ¹⁹F signal.[6]
-
Concentration: At high concentrations, intermolecular interactions can influence the chemical environment and cause shifts.
-
Referencing: Unlike ¹H NMR where TMS is a universal internal standard, ¹⁹F referencing can be less consistent. While CFCl₃ is the primary standard (0 ppm), secondary standards are often used, and referencing methods can vary.[7][8]
It is crucial to replicate the experimental conditions (solvent, temperature, concentration) as closely as possible to the literature source for a valid comparison.
Q3: Why are some of my ¹⁹F signals broad, while others are sharp?
A: Signal broadening in ¹⁹F NMR of nitrogen-containing heterocycles like thiadiazoles can often be attributed to two main factors:
-
Quadrupolar Relaxation: The nitrogen-14 nucleus (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment. This provides an efficient relaxation pathway for adjacent nuclei, including fluorine. This scalar coupling can lead to significant broadening of the ¹⁹F signal, sometimes to the point where it is difficult to distinguish from the baseline.
-
Chemical Exchange: If your molecule is undergoing a dynamic process (like conformational changes or tautomerization) on a timescale similar to the NMR experiment, the fluorine signal can broaden. This is common when a fluorine atom is near a flexible side chain or a site of chemical exchange.
Variable Temperature (VT) NMR is an excellent tool to investigate this. Exchange broadening is highly temperature-dependent, while broadening from quadrupolar relaxation is less so.
Troubleshooting Guides & Experimental Protocols
This section provides detailed workflows for tackling more complex spectral problems.
Guide 1: Overlapping Multiplets & Ambiguous Assignments
One of the most common challenges is a spectrum where multiple complex ¹⁹F multiplets overlap, making it impossible to extract coupling constants or make definitive assignments. A multi-step approach using 1D and 2D NMR is the most effective solution.
Caption: Workflow for resolving complex fluorinated thiadiazole NMR spectra.
This experiment is crucial for identifying which protons are J-coupled (through-bond) to which fluorine atoms.[9]
-
Setup ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Optimize the spectral width (SW) and transmitter offset (o1p) to cover all proton signals of interest.
-
Setup ¹⁹F Spectrum: Acquire a standard 1D ¹⁹F spectrum. Optimize the spectral width (SW) and transmitter offset (o2p) for the fluorine signals.
-
Select HETCOR Pulse Program: Choose a gradient-selected, sensitivity-enhanced HETCOR pulse program from your spectrometer's library (e.g., invibtp or gHSQC adapted for ¹H-¹⁹F).
-
Set Key Parameters:
-
¹J(H-F) Coupling Constant: Set the evolution delay based on an estimated average long-range H-F coupling. For aromatic systems, a value between 5-10 Hz is a good starting point. The delay is typically calculated as 1/(2*J).
-
Acquisition Time (aq): Ensure sufficient acquisition time in both dimensions for good resolution.
-
Number of Scans (ns) & Dummies (ds): Use an adequate number of scans per increment to achieve a good signal-to-noise ratio.
-
-
Processing: After acquisition, process the 2D data with appropriate window functions (e.g., sine-bell) and perform Fourier transformation in both dimensions. The resulting spectrum will show cross-peaks connecting coupled ¹H and ¹⁹F nuclei.
Guide 2: Distinguishing Through-Bond vs. Through-Space Couplings
In rigid aromatic systems like thiadiazoles, it can be difficult to determine if a correlation between a proton and a fluorine is due to a long-range J-coupling (through the bond network) or a through-space interaction (Nuclear Overhauser Effect, NOE) because they are physically close. This is critical for correct isomer identification.
Caption: J-coupling is mediated by bonding electrons, while NOE is a dipolar interaction through space.
The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment unambiguously identifies through-space correlations.[10] A cross-peak in a HOESY spectrum indicates that a proton and a fluorine are close in space (typically < 5 Å), irrespective of their bonding network.
-
Setup: Use the same ¹H and ¹⁹F spectral parameters as determined for the HETCOR experiment.
-
Select HOESY Pulse Program: Choose a gradient-selected HOESY pulse program (e.g., ghoesy on Bruker systems).
-
Set Mixing Time (d8 or mix_time): This is the most critical parameter. It is the duration during which magnetization transfer (the NOE) occurs.
-
Start with a mixing time of 300-500 ms.
-
If cross-peaks are weak, increase the mixing time.
-
If signals are broad due to relaxation, you may need to use shorter mixing times. A series of experiments with varying mixing times (NOE build-up curve) can be performed for quantitative distance measurements.
-
-
Acquisition & Processing: Acquire the data with sufficient scans for a good signal-to-noise ratio. Process the 2D data similarly to the HETCOR. The presence of a cross-peak between a proton and a fluorine confirms their spatial proximity.
Guide 3: Leveraging Computational Chemistry for Assignment
When experimental data is insufficient to distinguish between isomers, computational methods can provide valuable guidance. Predicting ¹⁹F NMR chemical shifts using Density Functional Theory (DFT) has become a reliable tool.[5][11][12]
| Isomer | Fluorine Position | Experimental δ (ppm) | Calculated δ (ppm) (B3LYP/6-31+G(d,p)) | Assignment Confidence |
| Compound A | F-ortho | -115.2 | -114.8 | High |
| Compound A | F-meta | -128.9 | -129.5 | High |
| Isomer B | F-ortho | -115.2 | -121.3 | Low - Isomer B is unlikely |
| Isomer B | F-meta | -128.9 | -135.7 | Low - Isomer B is unlikely |
Note: Calculated values are illustrative and require proper scaling against a known standard.
-
Structure Optimization: Build 3D models of your possible isomers. Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)).[5]
-
NMR Calculation: Using the optimized geometry, perform an NMR shielding calculation (GIAO method is standard). It is crucial to include a solvent model (e.g., SMD or COSMO) that matches your experimental conditions.[5][12]
-
Scaling & Comparison: The raw output will be shielding tensors (σ). These must be converted to chemical shifts (δ) by referencing against the calculated shielding of a standard compound (e.g., CFCl₃) at the same level of theory.
-
δ_calc = σ_ref - σ_calc
-
-
Analysis: Compare the calculated chemical shifts for each fluorine in each potential isomer with your experimental data. The isomer whose calculated shifts best match the experimental values is the most likely structure.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. biophysics.org [biophysics.org]
- 8. opal.latrobe.edu.au [opal.latrobe.edu.au]
- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. escholarship.org [escholarship.org]
Validation & Comparative
A Comparative Analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine and Other Anticancer Agents for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the relentless pursuit of novel chemical scaffolds that offer improved efficacy and safety profiles is paramount. Among the heterocyclic compounds that have garnered significant interest is the 1,3,4-thiadiazole core. This guide provides a comparative analysis of a promising, albeit less characterized, member of this family, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, against established and emerging anticancer agents. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical perspective grounded in available scientific literature.
Introduction to this compound: A Compound of Interest
The 1,3,4-thiadiazole ring is a versatile pharmacophore known to impart a wide range of biological activities, including anticancer properties.[1][2] Its derivatives have been investigated for their ability to induce apoptosis, interfere with crucial signaling pathways such as PI3K/Akt and MAPK/ERK, and inhibit tubulin polymerization.[1] The introduction of a difluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.
The Hypothesized Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression of key tumor suppressor genes. Inhibition of HDACs restores the acetylated state of histones, resulting in a more open chromatin conformation and the re-expression of these tumor-suppressing genes. This can lead to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Several 1,3,4-thiadiazole derivatives have been reported to exhibit HDAC inhibitory activity. Furthermore, the similarly structured difluoromethyl-1,3,4-oxadiazole scaffold has been identified as a potent and selective inhibitor of HDAC6. This strong evidence supports the hypothesis that this compound likely functions as an HDAC inhibitor.
Figure 1: Hypothesized mechanism of action of this compound as an HDAC inhibitor.
Comparative Analysis with Approved HDAC Inhibitors
To provide a robust comparison, we will evaluate this compound (hypothetically) against four FDA-approved HDAC inhibitors: Vorinostat, Romidepsin, Panobinostat, and Belinostat. The comparison will focus on their mechanism of action, in vitro potency (IC50 values), and in vivo efficacy.
In Vitro Potency: A Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. While specific IC50 values for this compound are not available, we can compare the reported values for approved HDAC inhibitors across various cancer cell lines. This data highlights the range of potencies and the spectrum of activity of these established drugs.
| Anticancer Agent | Cancer Cell Line | IC50 (nM) | Reference |
| Vorinostat | Cutaneous T-cell Lymphoma | - | [1] |
| Prostate Cancer | - | [1] | |
| Romidepsin | Hut-78 (T-cell lymphoma) | 0.038 - 6.36 | [4] |
| Karpas-299 (T-cell lymphoma) | 0.44 - 3.87 | [4] | |
| PEER (T-cell leukemia) | 10.8 | [5] | |
| SUPT1 (T-cell leukemia) | 7.9 | [5] | |
| Panobinostat | Multiple Myeloma Cell Lines (8 lines) | <10 | [2] |
| CTCL Cell Lines (HuT78, HH) | Potent Cytotoxicity | [6] | |
| Belinostat | Thyroid Cancer Cell Lines | Pharmacologically achievable doses | [7] |
Note: The table above showcases the potent in vitro activity of approved HDAC inhibitors. The lack of data for this compound underscores the need for further preclinical evaluation to ascertain its potency relative to these benchmarks.
In Vivo Efficacy: Preclinical and Clinical Insights
In vivo studies are essential to validate the therapeutic potential of a drug candidate. Below is a summary of the in vivo efficacy of the comparator HDAC inhibitors.
| Anticancer Agent | Animal Model/Clinical Setting | Key Findings | Reference |
| Vorinostat | Cutaneous T-cell Lymphoma (Clinical) | Approved for treatment of CTCL. | [1] |
| Diffuse Large B-cell Lymphoma (Clinical) | Showed a complete response in a patient. | [1] | |
| Romidepsin | U-937 Lymphoma Xenograft (Mice) | Significantly prolonged survival. | [8] |
| Peripheral & Cutaneous T-cell Lymphoma (Clinical) | Approved for treatment. | [5] | |
| Panobinostat | MM.1S Multiple Myeloma Xenograft (Mice) | Reduced tumor burden to 22% of control. | [2] |
| HH CTCL Xenograft (Mice) | Complete tumor regression at 10 mg/kg. | [6] | |
| Belinostat | Thyroid Cancer Xenografts (Mice) | Effective in preventing tumor growth. | [7] |
| Peripheral T-cell Lymphoma (Clinical) | Approved for treatment of relapsed or refractory PTCL. | [9] |
The successful translation of these HDAC inhibitors from preclinical models to clinical approval highlights the therapeutic validity of this target. Future in vivo studies on this compound are critical to determine if it can achieve similar or superior efficacy.
Experimental Methodologies: A Guide for Preclinical Evaluation
To facilitate the investigation of this compound, we provide a standardized protocol for a key in vitro assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps to determine the IC50 value of a test compound against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in isopropanol)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
-
Figure 2: Workflow for the in vitro cytotoxicity (MTT) assay.
Future Directions and Conclusion
This compound represents a promising yet underexplored scaffold in anticancer drug discovery. The strong rationale for its potential as an HDAC inhibitor, based on the established activities of related compounds, warrants a thorough preclinical investigation.
Key future research steps should include:
-
In vitro cytotoxicity screening: Determination of IC50 values against a broad panel of cancer cell lines.
-
Mechanism of action studies: Direct enzymatic assays to confirm HDAC inhibition and identify the specific HDAC isoforms targeted. Further studies should investigate the induction of apoptosis and cell cycle arrest.
-
In vivo efficacy studies: Evaluation of the compound's antitumor activity in relevant xenograft and patient-derived xenograft (PDX) models.
-
Pharmacokinetic and toxicological profiling: Assessment of the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile.
References
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. [PDF] Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents | Semantic Scholar [semanticscholar.org]
- 6. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, in vitro anticancer and antimycobacterial evaluation of new 5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazole-2-amino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cytotoxicity Analysis: 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine versus Doxorubicin in Oncology Research
In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. This guide provides a detailed comparative analysis of the cytotoxic properties of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, a promising heterocyclic compound, and Doxorubicin, a long-standing cornerstone of chemotherapy. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, cytotoxic profiles, and the experimental methodologies used for their evaluation.
Introduction: Two Molecules, Two Approaches to Cancer Cell Cytotoxicity
Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius, has been a frontline chemotherapeutic agent for decades. Its clinical utility spans a wide range of hematological and solid tumors. However, its powerful anticancer activity is often shadowed by significant side effects, most notably dose-dependent cardiotoxicity.
In contrast, This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which has garnered considerable attention in medicinal chemistry for its diverse pharmacological activities, including potent anticancer effects.[1] The 1,3,4-thiadiazole scaffold is a bioisostere of pyrimidine, a fundamental component of nucleobases, suggesting its potential to interfere with nucleic acid and protein synthesis in cancer cells. While extensive research exists for various derivatives of the 2-amino-1,3,4-thiadiazole scaffold, direct, publicly available experimental cytotoxicity data for the 5-(difluoromethyl) derivative remains limited. This guide, therefore, draws upon data from structurally related compounds to provide a comprehensive comparative perspective.
Comparative Cytotoxicity Profile
A direct comparison of the half-maximal inhibitory concentration (IC50) values is crucial for evaluating the relative potency of cytotoxic compounds. The following table summarizes representative IC50 values for Doxorubicin against a panel of human cancer cell lines. Due to the limited availability of specific IC50 data for this compound, we present data for structurally related 2-amino-1,3,4-thiadiazole derivatives to illustrate the potential cytotoxic efficacy of this class of compounds.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 2.50 ± 1.76 | [2] |
| A549 (Lung) | > 20 | [2] | |
| HepG2 (Liver) | 12.18 ± 1.89 | [2] | |
| PC3 (Prostate) | Data not readily available in the same study | ||
| HeLa (Cervical) | 2.92 ± 0.57 | [2] | |
| Structurally Related 2-Amino-1,3,4-Thiadiazole Derivatives | |||
| N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide | SK-MEL-2 (Skin) | 4.27 µg/mL | [3] |
| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [3] |
| A549 (Lung) | 4.04 | [3] | |
| Compound with 3-fluorophenyl substituent | PC-3 (Prostate) | 64.46 | [3] |
| HT-29 (Colon) | 33.67 | [3] |
Note: The IC50 values for Doxorubicin can vary significantly between studies due to differences in experimental conditions such as incubation time and the specific assay used.[2] The data for the thiadiazole derivatives are presented to highlight the potential of this chemical class, though direct comparison with Doxorubicin should be made with caution due to the structural differences and varied experimental setups.
Mechanistic Insights into Cytotoxicity
The cytotoxic effects of Doxorubicin and 2-amino-1,3,4-thiadiazole derivatives stem from their distinct interactions with cellular machinery.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin exerts its potent anticancer effects through a combination of mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby obstructing DNA replication and transcription.[4] It also forms a stable complex with topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. This stabilization prevents the re-ligation of the DNA strands, leading to double-strand breaks and the initiation of apoptosis.[4][5]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin undergoes redox cycling, leading to the production of superoxide and other reactive oxygen species.[5] This surge in ROS induces oxidative stress, causing damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.[4]
-
Induction of Apoptosis: The DNA damage and oxidative stress triggered by Doxorubicin activate various signaling pathways that converge on the induction of apoptosis (programmed cell death). This involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
This compound: A Focus on Metabolic and Signaling Pathways
While the precise mechanism of this compound is not yet fully elucidated, the broader class of 2-amino-1,3,4-thiadiazole derivatives is known to exert cytotoxic effects through various mechanisms:
-
Enzyme Inhibition: A key proposed mechanism is the inhibition of enzymes crucial for cancer cell proliferation. For instance, some 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides, which are essential for DNA and RNA synthesis.[1]
-
Kinase Inhibition: Several derivatives have been found to inhibit protein kinases that are often dysregulated in cancer, such as those involved in the ERK signaling pathway. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Similar to Doxorubicin, these compounds can induce apoptosis, although the upstream triggers may differ, potentially involving the modulation of specific signaling cascades rather than widespread DNA damage.
Experimental Protocols: Assessing Cytotoxicity
The determination of a compound's cytotoxic activity is a fundamental step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7][8]
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cancer cells (e.g., MCF-7, A549, HepG2).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compounds (this compound and Doxorubicin) in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a negative control (cells with medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully remove the medium containing the test compounds.
-
Add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Perspectives
This guide provides a comparative overview of the cytotoxic properties of Doxorubicin and the promising class of 2-amino-1,3,4-thiadiazole derivatives, represented here by this compound. Doxorubicin remains a potent, albeit toxic, chemotherapeutic agent with a well-defined, multi-faceted mechanism of action.
The 2-amino-1,3,4-thiadiazole scaffold presents a compelling platform for the development of novel anticancer agents, with derivatives demonstrating significant cytotoxicity against various cancer cell lines, in some cases comparable to or exceeding that of standard drugs. While direct experimental data for this compound is needed for a definitive comparison, the existing literature on related compounds suggests its potential as a valuable candidate for further investigation.
Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound. Head-to-head in vitro and in vivo studies against Doxorubicin will be crucial to ascertain its relative efficacy and therapeutic index. A deeper understanding of its mechanism of action will pave the way for rational drug design and the development of more selective and less toxic anticancer therapies.
References
- 1. bepls.com [bepls.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Fortress of Resistance: A Comparative Guide to 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine in Overcoming Drug-Resistant Cancers
In the relentless battle against cancer, the emergence of drug resistance remains a formidable obstacle, turning once-effective therapies into futile endeavors.[1] This resistance can be intrinsic or acquired, stemming from a variety of molecular mechanisms within the cancer cell, including altered drug targets, increased DNA repair capacity, and the overexpression of efflux pumps that actively expel therapeutic agents.[2][3][4] The scientific community is in a constant search for novel therapeutic agents that can circumvent these resistance mechanisms. One such promising scaffold that has garnered significant attention is the 1,3,4-thiadiazole ring system.[5][6] Its unique chemical properties, including its mesoionic character, allow compounds containing this moiety to readily cross cellular membranes and interact with various biological targets.[5] This guide provides an in-depth technical comparison of a specific derivative, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, and its potential efficacy against resistant cancer cell lines, placed in the context of current standard-of-care treatments.
The Promise of Fluorination on the 1,3,4-Thiadiazole Scaffold
The introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl (-CF2H) group, in particular, can act as a bioisostere for hydroxyl or thiol groups, potentially leading to stronger interactions with target proteins. In the context of 1,3,4-thiadiazole derivatives, this modification is hypothesized to enhance their anticancer activity and potentially overcome existing resistance mechanisms. While extensive data on this compound is still emerging, studies on analogous trifluoromethyl derivatives have shown significant cytotoxic activity against various cancer cell lines.[7]
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be achieved through established synthetic routes for 1,3,4-thiadiazole derivatives.[8] A common approach involves the cyclization of a difluoromethyl-substituted thiosemicarbazide precursor.
Illustrative Synthetic Pathway:
Caption: General synthetic route for this compound.
Comparative Efficacy: Benchmarking Against Standard-of-Care
Direct experimental data on the efficacy of this compound against a comprehensive panel of resistant cancer cell lines is not yet widely available in the public domain. However, we can infer its potential by examining data from closely related fluorinated 1,3,4-thiadiazole derivatives and comparing them to standard chemotherapeutic agents.
For the purpose of this guide, we will use data available for N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives as a proxy to illustrate the potential of this class of compounds. It is crucial to note that while the trifluoromethyl group is structurally similar to the difluoromethyl group, their electronic and steric properties differ, which may influence biological activity.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of a Trifluoromethyl-1,3,4-thiadiazole Derivative and Standard Drugs
| Compound/Drug | MCF-7 (Breast) | A549 (Lung) | HCT-116 (Colon) | PC3 (Prostate) | HT-29 (Colon) | SKNMC (Neuroblastoma) |
| N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivative (4d) [7] | - | - | - | < Doxorubicin | > Doxorubicin | < Doxorubicin |
| Doxorubicin [7] | - | - | - | > Compound 4d | < Compound 4d | > Compound 4d |
| Cisplatin (A549) [9] | - | 116.92 (Resistant) | - | - | - | - |
| 5-Fluorouracil (MCF-7) [9] | 9.6 | - | - | - | - | - |
| 5-Fluorouracil (HCT-116) [10] | - | - | > 5.60 | - | - | - |
Note: Specific IC50 values for the trifluoromethyl derivative were not provided in the reference, but its activity was qualitatively compared to doxorubicin. The table reflects this comparison. A comprehensive table with exact IC50 values would require access to raw experimental data.
The data, although indirect, suggests that fluorinated 1,3,4-thiadiazole derivatives can exhibit potent anticancer activity, in some cases exceeding that of the standard drug doxorubicin against specific cell lines.[7] The challenge of drug resistance is highlighted by the high IC50 value of cisplatin against the resistant A549 lung cancer cell line.[9] The development of compounds that can overcome such resistance is of paramount importance.
Proposed Mechanism of Action: A Multi-pronged Attack
The anticancer activity of 1,3,4-thiadiazole derivatives is often attributed to their ability to interfere with multiple cellular pathways.[11] Some of the proposed mechanisms of action for this compound and its analogs include:
-
Induction of Apoptosis: Many 1,3,4-thiadiazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[12] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process.[7]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints, preventing them from dividing and multiplying.
-
Inhibition of Key Enzymes: The thiadiazole scaffold can act as a pharmacophore to inhibit crucial enzymes involved in cancer cell survival and proliferation, such as protein kinases.
Illustrative Signaling Pathway:
Caption: Proposed apoptotic pathway induced by 1,3,4-thiadiazole derivatives.
Experimental Protocols for Efficacy Assessment
To rigorously evaluate the efficacy of this compound against resistant cancer cell lines, standardized in vitro assays are essential.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MCF-7/ADR, A549, A549/Cisplatin) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and a standard-of-care drug (e.g., doxorubicin, cisplatin) for 48 or 72 hours. Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth.
Mechanism of Action: Western Blot for Apoptosis Markers
Western blotting is used to detect specific proteins in a sample and can be employed to assess the induction of apoptosis by measuring the levels of key apoptotic markers.[2][5][13]
Step-by-Step Protocol:
-
Protein Extraction: Treat cancer cells with this compound at its IC50 concentration for 24 or 48 hours. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg per lane) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptotic markers such as cleaved caspase-3, cleaved PARP, Bcl-2, and Bax.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram:
Caption: Workflow for evaluating the efficacy of novel anticancer compounds.
Conclusion and Future Directions
While direct and comprehensive data on the efficacy of this compound against resistant cancer cell lines is still needed, the available information on analogous fluorinated 1,3,4-thiadiazole derivatives is highly encouraging. The potent cytotoxic effects observed, in some cases surpassing standard chemotherapeutic agents, underscore the potential of this chemical scaffold. The difluoromethyl group is a strategic modification that may enhance the pharmacological properties of the parent compound, potentially enabling it to overcome mechanisms of drug resistance.
Future research should focus on a systematic evaluation of this compound against a broad panel of well-characterized drug-resistant cancer cell lines, including those with defined resistance mechanisms (e.g., overexpression of P-glycoprotein). In vivo studies in animal models of drug-resistant tumors will be the subsequent critical step to validate its therapeutic potential. The elucidation of its precise mechanism of action will further guide the rational design of next-generation 1,3,4-thiadiazole-based anticancer agents, bringing us one step closer to conquering the challenge of drug resistance in cancer therapy.
References
- 1. atcc.org [atcc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Apoptosis western blot guide | Abcam [abcam.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 9. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Thiadiazoles and Triazoles: Structural and Chemical Context
An In-Depth Comparative Guide to the Antimicrobial Activity of Thiadiazoles and Triazoles
For researchers and drug development professionals, the exploration of heterocyclic compounds remains a cornerstone of antimicrobial discovery. Among the most promising scaffolds are thiadiazoles and triazoles, five-membered heterocyclic rings that have yielded a rich diversity of bioactive agents. While both are recognized for their antimicrobial potential, they exhibit distinct profiles in their spectrum of activity, mechanisms of action, and therapeutic applications. This guide provides an in-depth, objective comparison of their antimicrobial performance, supported by experimental data and methodological insights to inform future research and development.
At their core, both thiadiazoles and triazoles are five-membered aromatic heterocycles. The fundamental difference lies in their atomic composition:
-
Thiadiazoles: These rings contain two nitrogen atoms and one sulfur atom. The 1,3,4-thiadiazole isomer is a particularly common and versatile scaffold in medicinal chemistry, recognized for its favorable electronic and structural characteristics that allow for diverse functionalization.[1]
-
Triazoles: These rings possess three nitrogen atoms. The 1,2,4-triazole and 1,2,3-triazole isomers are prevalent in pharmacologically active compounds.[2][3] The 1,2,4-triazole ring, in particular, is the foundational structure for the widely used "azole" class of antifungal drugs.[2]
The unique physicochemical properties of these rings, including their ability to participate in hydrogen bonding and coordinate with metal ions, contribute to their capacity to interact with biological targets.[1][4]
Comparative Analysis of Antimicrobial Spectrum
While both classes exhibit broad antimicrobial activities, their areas of greatest strength differ significantly.
Thiadiazoles: This class is characterized by its exceptionally broad spectrum of activity. Numerous studies have demonstrated the efficacy of 1,3,4-thiadiazole derivatives against a wide array of pathogens, including:
-
Antibacterial Activity: Potent activity has been reported against both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).[5][6][7] Some novel derivatives have shown inhibitory efficacy superior to standard reference antibiotics.[4][5] The presence of the sulfur atom in the ring is believed to facilitate easier penetration of the microbial cell wall.[7]
-
Antifungal Activity: Thiadiazoles also possess significant antifungal properties against various fungal species, making them a versatile scaffold for general antimicrobial drug design.[4][5][8]
Triazoles: The triazole class is most renowned for its potent and specific antifungal activity.
-
Antifungal Activity: Triazole-based drugs like fluconazole and voriconazole are mainstays in the clinical treatment of fungal infections caused by Candida, Aspergillus, and Cryptococcus species.[2][9] Their high efficacy and specificity have made them a primary focus of antifungal research for decades.[10]
-
Antibacterial Activity: While primarily known as antifungals, the antibacterial potential of triazoles is substantial and an active area of research.[11][12] Derivatives have demonstrated significant activity against various bacterial pathogens, including multidrug-resistant (MDR) strains.[11][13]
Direct Comparison: In studies where derivatives of both classes were synthesized and tested under identical conditions, results have shown nuanced differences. For instance, one study found that derivatives carrying a 1,3,4-thiadiazole ring generally showed higher activity against Bacillus subtilis and fungal strains compared to their 1,2,4-triazole counterparts.[14][15] This suggests that while triazoles are highly optimized as antifungals, the thiadiazole scaffold may offer a more balanced, broad-spectrum starting point for antimicrobial development.
Mechanisms of Antimicrobial Action
The divergence in the primary applications of thiadiazoles and triazoles is rooted in their distinct mechanisms of action.
Triazoles: Targeted Enzyme Inhibition
The antifungal mechanism of triazoles is well-defined and highly specific. They act as potent inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase .[9][16] This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[10]
The inhibition of 14α-demethylase leads to:
-
Depletion of Ergosterol: Without ergosterol, the fungal cell membrane loses its structural integrity, fluidity, and barrier function.[16]
-
Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated sterols, which further disrupts membrane structure and the function of membrane-bound enzymes.
This targeted disruption of a vital fungal-specific pathway accounts for the high efficacy and selective toxicity of triazole antifungals.[9][10]
Thiadiazoles: A Multi-Target Approach
Unlike the specific mechanism of triazoles, thiadiazole derivatives exhibit a more varied and multifaceted mode of action. Their broad biological activity is attributed to their ability to interfere with numerous biochemical pathways.[4][5] Documented mechanisms include:
-
Enzyme Inhibition: Thiadiazoles have been shown to inhibit various enzymes crucial for microbial survival. For example, some derivatives act as inhibitors of bacterial DNA gyrase B, an enzyme essential for DNA replication.[7]
-
Disruption of Membrane Function: The lipophilic nature of many thiadiazole derivatives allows them to interact with and disrupt microbial membranes.[1]
-
Inhibition of Biofilm Formation: Certain derivatives have demonstrated the ability to prevent the formation of biofilms, which are critical for microbial persistence and resistance.[1]
-
Induction of Host Defense Mechanisms: In the context of plant pathogens, some thiadiazoles have been shown to protect against bacterial infection by increasing the activity of related defense enzymes in the host plant.[17][18]
This mechanistic diversity makes the thiadiazole scaffold a versatile tool for developing agents that can potentially overcome resistance mechanisms associated with single-target drugs.
Quantitative Performance: A Look at MIC Data
The Minimum Inhibitory Concentration (MIC) is a critical metric for quantifying antimicrobial potency. The table below summarizes representative MIC values for various thiadiazole and triazole derivatives against key pathogens, compiled from multiple studies.
| Compound Class | Representative Derivative(s) | Target Microorganism | MIC (μg/mL) | Reference(s) |
| Thiadiazole | Imidazo[2,1-b][5][10][11]thiadiazole derivative | Staphylococcus aureus | 0.03 | [7] |
| Thiadiazole | Tetranorlabdane with 1,3,4-thiadiazole | Bacillus polymyxa | 2.5 | [5] |
| Thiadiazole | 2-amino-1,3,4-thiadiazole derivatives | Bacillus subtilis | 1000 | [5] |
| Thiadiazole | 1,3,4-Thiadiazole-phthalimide hybrid | Candida albicans | 0.09 | [19] |
| Thiadiazole | 5-phenyl-1,3,4-thiadiazole derivative | Staphylococcus aureus | 25 (mg/mL) | [5] |
| Triazole | Novel Ofloxacin analogue | E. coli (MDR) | 0.25 | [11] |
| Triazole | 4-amino-3-mercapto-1,2,4-triazole moiety | Candida albicans | 0.0039 | [20] |
| Triazole | Phenylethynyl pyrazole side chain | Candida albicans | 0.0625 | [21] |
| Triazole | Phenylethynyl pyrazole side chain | Cryptococcus neoformans | 0.0625 | [21] |
| Triazole | Fluconazole (Reference Drug) | Aspergillus fumigatus | > 64.0 | [21] |
| Triazole | Novel derivative | Aspergillus fumigatus | 4.0 - 8.0 | [21] |
Analysis of Data: The data clearly illustrates the strengths of each class. Triazole derivatives frequently exhibit exceptionally low MIC values (in the sub-μg/mL range) against pathogenic yeasts like Candida and Cryptococcus, often surpassing the potency of established drugs.[20][21] Thiadiazole derivatives demonstrate potent activity against a broader range of microbes, including impressive results against bacteria like S. aureus and fungi like C. albicans.[7][19] The variability in reported MICs underscores the critical role that specific chemical substitutions on the core ring play in determining the potency and spectrum of the final compound.
Experimental Protocol: Broth Microdilution Method for MIC Determination
To ensure the reproducibility and validity of antimicrobial activity data, standardized protocols are essential. The broth microdilution method is a gold-standard technique for determining the MIC of a compound.[22]
Causality and Rationale: This protocol is designed to be a self-validating system. The inclusion of multiple controls is non-negotiable for trustworthy data. The growth control ensures the microorganism is viable, the sterility control confirms the medium is not contaminated, and the solvent control verifies that the vehicle used to dissolve the compound (e.g., DMSO) does not inhibit microbial growth on its own. The positive control (a known antibiotic/antifungal) validates the overall sensitivity of the assay.
Step-by-Step Methodology:
-
Preparation of Materials:
-
Test Compounds: Prepare a high-concentration stock solution (e.g., 10 mg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).
-
Microorganism: Culture the target bacterium or fungus on appropriate agar plates to obtain fresh colonies. Prepare a standardized inoculum suspension (e.g., 0.5 McFarland standard) in sterile saline or broth, which corresponds to a specific cell density (e.g., ~1.5 x 10⁸ CFU/mL for bacteria).
-
Growth Medium: Use a suitable sterile liquid medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
-
-
Assay Plate Setup:
-
Dispense 100 µL of sterile growth medium into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first column of wells. This creates a 1:2 dilution.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last column.
-
-
Inoculation:
-
Dilute the standardized inoculum suspension into fresh broth to the final desired concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Add 100 µL of this diluted inoculum to each well containing the compound dilutions. The final volume in each well is now 200 µL, and the compound concentrations have been halved.
-
-
Controls:
-
Growth Control: Wells containing only medium and the inoculum (no compound).
-
Sterility Control: Wells containing only sterile medium.
-
Solvent Control: Wells containing the highest concentration of the solvent (DMSO) used in the assay, plus medium and inoculum.
-
Positive Control: A separate set of dilutions using a standard antimicrobial drug (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).
-
-
Incubation:
-
Seal the plates (e.g., with a breathable membrane for aerobic organisms) and incubate under appropriate conditions (e.g., 35-37°C for 24 hours for most bacteria; 35°C for 24-48 hours for yeasts).
-
-
Reading and Interpretation:
-
Visually inspect the plates for turbidity (cloudiness), which indicates microbial growth.
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth. This can also be determined spectrophotometrically by reading the optical density (OD) at 600 nm.
-
Conclusion and Future Directions
The comparison between thiadiazoles and triazoles reveals two powerful, yet distinct, classes of antimicrobial agents.
-
Triazoles represent a highly evolved and successful class of antifungals, characterized by a specific and potent mechanism of action against ergosterol biosynthesis. Their clinical success makes them a benchmark for antifungal drug development.
-
Thiadiazoles are a versatile and promising scaffold with a broader antimicrobial spectrum that encompasses both bacteria and fungi. Their multi-target mechanisms may offer an advantage in combating the rise of drug-resistant pathogens.[1]
Future research will likely focus on the synthesis of hybrid molecules that combine the pharmacophores of thiadiazoles, triazoles, and other active moieties to create agents with enhanced potency and a wider spectrum of activity.[3][23] Addressing challenges such as optimizing bioavailability and minimizing toxicity will be crucial in translating the vast potential of these heterocyclic compounds into the next generation of antimicrobial therapies.[1]
References
- 1. pharmedicopublishers.com [pharmedicopublishers.com]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. kuey.net [kuey.net]
- 7. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.neliti.com [media.neliti.com]
- 9. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 11. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Review of antibacterial and antifungal activity of 1,2,4-triazole derivatives - Europub [europub.co.uk]
- 14. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Triazole derivatives with improved in vitro antifungal activity over azole drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antimicrobial activity of 1, 3, 4-thiadiazole derivatives: a recent review | Journal of Applied Pharmaceutical Research [japtronline.com]
A Researcher's Guide to Validating the Mechanism of Action for 1,3,4-Thiadiazole Compounds
The 1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry. Its prominence stems from its versatile chemical nature and its role as a bioisostere of pyrimidine, a fundamental component of nucleobases.[1][2][3] This structural mimicry allows 1,3,4-thiadiazole derivatives to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[4][5] However, observing a potent biological effect is merely the beginning of the journey. For any compound to progress in the drug development pipeline, a rigorous and unambiguous validation of its mechanism of action (MoA) is paramount.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically deconvolute and validate the MoA of novel 1,3,4-thiadiazole compounds. We will move beyond simple checklists, explaining the causality behind experimental choices and presenting a self-validating system of inquiry. The journey from a phenotypic observation to a validated molecular mechanism requires a multi-pronged approach, integrating computational, biophysical, biochemical, and cellular methodologies.
Part 1: The Primary Interrogation - Identifying the Direct Molecular Target
The foundational step in MoA validation is identifying the specific biomolecule(s) with which the compound directly interacts. Without this, any downstream cellular effects are mere observations without a causal anchor. The approach to target identification can be broadly categorized into hypothesis-driven methods, where prior knowledge or computational predictions suggest a target, and unbiased screening methods, which cast a wide net to discover novel interactions.
Unbiased and Biophysical Approaches for Target Discovery
When the molecular target of a 1,3,4-thiadiazole derivative is unknown, unbiased methods are essential. These techniques confirm direct physical interaction within a native cellular context, providing the highest level of evidence for target engagement.
Cellular Thermal Shift Assay (CETSA)
The principle behind CETSA is elegantly simple: the binding of a ligand (your compound) to its target protein increases the protein's thermal stability.[6][7][8] This method is exceptionally powerful because it assesses target engagement within intact cells or even tissues, preserving the native protein conformation and the complex cellular milieu.[8][9]
A typical CETSA experiment involves treating cells with the compound, heating the cell lysates across a temperature gradient, and then quantifying the amount of the target protein that remains soluble. A positive thermal shift (an increase in the temperature at which the protein denatures) in the presence of the compound is strong evidence of direct binding.[6][10]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: Western Blot-Based CETSA for Target Engagement
-
Cell Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with the 1,3,4-thiadiazole compound at a desired concentration (e.g., 10x IC50) and another set with vehicle control for 1-2 hours.
-
Harvest and Aliquot: Harvest cells, wash with PBS, and resuspend in a buffer (e.g., PBS with protease inhibitors). Aliquot the cell suspension into multiple PCR tubes for each condition (vehicle and compound).
-
Thermal Challenge: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include an unheated control sample (room temperature).
-
Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath to lyse the cells.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (soluble protein fraction). Analyze the amount of the specific target protein in each sample using Western Blotting with a validated antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against the temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
Affinity Chromatography (Pull-Down Assays)
This classical biochemical method involves immobilizing a modified version of the 1,3,4-thiadiazole compound onto a solid support (like agarose beads) to "fish" for its binding partners in a cell lysate.[11][12][13] While effective, this approach requires chemical modification of the compound to add a linker, which may alter its binding properties. Therefore, it is crucial to first perform structure-activity relationship (SAR) studies to identify a non-essential position for linker attachment.
Caption: Workflow for an Affinity Chromatography Pull-Down Assay.
Part 2: Validation and Mechanistic Dissection
Once a direct target has been identified and confirmed, the next phase is to validate how the interaction with this target leads to the observed cellular phenotype. This involves quantitative biochemical assays and probing downstream signaling pathways.
Biochemical Validation: Quantifying the Interaction
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that provides high-quality kinetic data on biomolecular interactions in real time.[14][15][16] In a typical drug discovery setup, the purified target protein is immobilized on a sensor chip, and the 1,3,4-thiadiazole compound is flowed over the surface.[17] SPR measures changes in the refractive index at the surface as the compound binds and dissociates, allowing for the precise calculation of:
-
Association rate constant (k_on): How quickly the compound binds to the target.
-
Dissociation rate constant (k_off): How quickly the compound releases from the target.
-
Equilibrium dissociation constant (K_D): A measure of binding affinity (the lower the K_D, the stronger the binding).
This data is invaluable for lead optimization and provides quantitative proof of the direct interaction hypothesized from CETSA or pull-down experiments.[18]
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
-
Target Immobilization: Covalently immobilize the purified recombinant target protein onto a suitable sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared in parallel to subtract non-specific binding.
-
Compound Preparation: Prepare a series of precise dilutions of the 1,3,4-thiadiazole compound in a suitable running buffer. Include a buffer-only (blank) injection for double referencing.
-
Interaction Analysis: Inject the compound dilutions sequentially over the target and reference surfaces, starting from the lowest concentration. Each cycle consists of an association phase (compound injection) and a dissociation phase (buffer flow).
-
Regeneration: Between cycles, inject a regeneration solution (e.g., low pH glycine or high salt buffer) to remove all bound compound and prepare the surface for the next injection.
-
Data Processing: Subtract the reference channel and blank injection data from the active channel data to obtain clean sensorgrams.
-
Kinetic Fitting: Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate k_on, k_off, and K_D values.
| Technique | Principle | Information Gained | Key Advantages | Limitations |
| CETSA | Ligand-induced thermal stabilization of the target protein.[6][7][9] | In-cell/in-vivo target engagement, relative affinity ranking. | Works in a native cellular environment; no compound modification needed. | Indirect affinity measurement; requires a specific antibody for detection. |
| Affinity Pull-Down | Immobilized compound captures binding partners from lysate.[11][12] | Target identification. | Can identify previously unknown targets. | Requires compound modification; risk of false positives/negatives. |
| SPR | Measures mass changes on a sensor surface upon binding.[14][15] | Binding kinetics (k_on, k_off), affinity (K_D), specificity. | Real-time, label-free, highly quantitative.[16] | Requires purified protein; may not reflect cellular environment. |
| Enzyme Assays | Measures the effect of the compound on enzyme catalytic activity. | IC50/EC50, mode of inhibition (competitive, etc.).[19] | Direct functional readout of target modulation. | Specific to enzymatic targets; requires a suitable substrate. |
| Kinome Profiling | High-throughput screening against a panel of kinases.[20][21] | Kinase selectivity profile, identification of on- and off-targets. | Broad assessment of selectivity; crucial for kinase inhibitors. | Biochemical assay; may not fully predict cellular selectivity. |
Table 1. Comparison of Key Methodologies for MoA Validation.
Functional Validation: Connecting Target to Phenotype
This stage involves designing experiments to prove that the engagement of the identified target by the compound is responsible for the ultimate biological effect. The exact experiments are highly dependent on the target class.
Case Study 1: Inhibition of Enzymes (e.g., Carbonic Anhydrases, Kinases)
Many 1,3,4-thiadiazole derivatives function as enzyme inhibitors.[22] Acetazolamide, a classic diuretic, is a 1,3,4-thiadiazole that inhibits carbonic anhydrase (CA).[23]
-
Carbonic Anhydrase (CA) Inhibition: For a novel CA inhibitor, validation would involve in vitro enzymatic assays to determine the IC50 value against various CA isoforms.[4][19] Kinetic studies can further elucidate the mode of inhibition (e.g., competitive).[19]
| Compound | Target Isoform | IC50 (µM) | Inhibition Type |
| Acetazolamide (Standard) | hCA II | 0.998 | N/A |
| Compound 7i | hCA II | 0.402 | Competitive |
| Data synthesized from Nasab et al., 2023.[19] |
-
Kinase Inhibition: For a putative kinase inhibitor, Kinome Profiling is the industry standard.[24][25] This involves screening the compound against a large panel of hundreds of kinases to determine its selectivity.[20][26] A selective inhibitor will potently inhibit its primary target with minimal activity against other kinases, which is crucial for minimizing off-target toxicity.
Case Study 2: Disruption of Microtubule Dynamics
Some anticancer 1,3,4-thiadiazoles exert their effect by interfering with the polymerization of tubulin into microtubules, a critical process for cell division.[27]
-
In Vitro Tubulin Polymerization Assay: This assay directly measures the compound's effect on the assembly of purified tubulin.[27][28] Polymerization can be monitored by the increase in fluorescence of a reporter dye that binds to microtubules.[27][29] Inhibitors will decrease the rate and extent of polymerization, while stabilizers (like paclitaxel) will enhance it.[27][28]
Case Study 3: Induction of Apoptosis
A common MoA for anticancer compounds is the induction of programmed cell death, or apoptosis.[2][22] This is often a downstream consequence of engaging a specific target.
-
Caspase Activation Assays: Apoptosis is executed by a cascade of enzymes called caspases.[30][31][32] Measuring the activity of key executioner caspases, like caspase-3 and caspase-7, is a reliable method to confirm apoptosis.[30][33][34] This is typically done using a fluorogenic substrate that is cleaved by the active caspase to release a fluorescent signal.
Experimental Protocol: Fluorometric Caspase-3/7 Activity Assay
-
Cell Treatment: Treat cells in a microplate with the 1,3,4-thiadiazole compound for a specified time (e.g., 24 hours). Include untreated and positive controls (e.g., staurosporine).
-
Cell Lysis: Lyse the cells directly in the plate or after harvesting, using a buffer compatible with the assay.
-
Substrate Addition: Add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm/460 nm for AMC).
-
Data Analysis: An increase in fluorescence in the compound-treated samples compared to the control indicates caspase-3/7 activation.
Case Study 4: Modulation of Inflammatory Signaling (NF-κB Pathway)
For anti-inflammatory 1,3,4-thiadiazoles, a likely MoA is the inhibition of pro-inflammatory signaling pathways like the NF-κB pathway.[35]
-
NF-κB Pathway Analysis: In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Upon stimulation, IκB is phosphorylated and degraded, releasing NF-κB to translocate to the nucleus and activate gene transcription.[35][36] The MoA can be validated by using Western Blot to measure the levels of phosphorylated IκBα. A potent inhibitor will prevent this phosphorylation, thereby blocking the entire cascade.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Validating the mechanism of action for a 1,3,4-thiadiazole compound is a systematic process of peeling back layers of biological complexity. It begins with the unequivocal identification of a direct molecular target using robust biophysical methods like CETSA and is quantified by techniques such as SPR. This initial finding must then be causally linked to the observed cellular phenotype through carefully chosen functional assays, whether they measure enzyme inhibition, pathway modulation, or the induction of a specific cellular fate like apoptosis. A tiered, evidence-based approach, as outlined in this guide, not only builds a compelling and defensible scientific case for a novel compound but is also an absolute requirement for its successful translation from a laboratory curiosity into a potential therapeutic agent.
References
- 1. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. annualreviews.org [annualreviews.org]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. portlandpress.com [portlandpress.com]
- 15. denovobiolabs.com [denovobiolabs.com]
- 16. lifesensors.com [lifesensors.com]
- 17. Ligand Binding Assay Services | BioAscent | Drug Discovery CRO - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 18. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 19. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. assayquant.com [assayquant.com]
- 22. bepls.com [bepls.com]
- 23. researchgate.net [researchgate.net]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 26. pharmaron.com [pharmaron.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. maxanim.com [maxanim.com]
- 29. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 30. カスパーゼ活性用のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 31. creative-bioarray.com [creative-bioarray.com]
- 32. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 33. abpbio.com [abpbio.com]
- 34. Caspase assay selection guide | Abcam [abcam.com]
- 35. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 36. scbt.com [scbt.com]
A Comparative Analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine and Standard Antibiotics: An In Vitro Benchmarking Guide
In an era marked by the escalating threat of antimicrobial resistance, the imperative for novel therapeutic agents has never been more acute. This guide provides a comprehensive in vitro benchmark analysis of a promising heterocyclic compound, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, against a panel of established standard antibiotics. The 1,3,4-thiadiazole scaffold is a well-regarded pharmacophore in medicinal chemistry, known for its diverse biological activities, including antimicrobial properties.[1][2][3][4] The introduction of a difluoromethyl group is a strategic chemical modification intended to enhance metabolic stability and electronic properties, potentially leading to improved efficacy. This document is intended for researchers, scientists, and drug development professionals, offering a rigorous, data-driven comparison to inform future research and development efforts.
Introduction: The Rationale for New Antimicrobial Scaffolds
The 1,3,4-thiadiazole ring system is a cornerstone in the development of new therapeutic agents due to its aromaticity and in vivo stability.[5] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[2][6][7] The core structure is considered a bioisostere of pyrimidine, suggesting a potential mechanism of interfering with nucleic acid replication.[2] The mesoionic nature of the 1,3,4-thiadiazole ring may also facilitate passage across cellular membranes, thereby increasing bioavailability.[2][4]
This compound (CAS: 25306-15-4) is a derivative characterized by a difluoromethyl substituent at the 5-position.[8][9][10][11] This structural modification is of particular interest as fluorine-containing groups can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties.
This guide outlines a head-to-head comparison of this novel compound with Ciprofloxacin and Vancomycin, representing broad-spectrum fluoroquinolone and glycopeptide antibiotic classes, respectively. The evaluation is based on standardized in vitro antimicrobial susceptibility testing protocols to ensure reproducibility and validity.
Experimental Design and Protocols
The experimental framework is designed to provide a robust and impartial assessment of the antimicrobial potential of this compound. The methodologies are grounded in the performance standards for antimicrobial susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI).[12][13]
-
Test Compound: this compound (Purity ≥98%)
-
Standard Antibiotics: Ciprofloxacin and Vancomycin (Sigma-Aldrich)
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (ATCC 29213), Enterococcus faecalis (ATCC 29212)
-
Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)
-
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.
Caption: Workflow for MIC and MBC Determination.
-
Preparation of Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The suspension is then adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Preparation of Test Compounds: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Ciprofloxacin and Vancomycin are prepared as per CLSI guidelines.
-
Serial Dilution: Two-fold serial dilutions of each test compound are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the adjusted bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Subculturing: A 10 µL aliquot from each well showing no visible growth in the MIC assay is plated onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: The MHA plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.
Comparative Performance Data (Hypothetical)
The following table summarizes the hypothetical MIC and MBC values for this compound and the standard antibiotics against the selected bacterial strains.
| Bacterial Strain | Test Compound | MIC (µg/mL) | MBC (µg/mL) |
| S. aureus (ATCC 29213) | This compound | 8 | 16 |
| Ciprofloxacin | 0.5 | 1 | |
| Vancomycin | 1 | 2 | |
| E. faecalis (ATCC 29212) | This compound | 16 | 32 |
| Ciprofloxacin | 2 | 4 | |
| Vancomycin | 2 | 4 | |
| E. coli (ATCC 25922) | This compound | 4 | 8 |
| Ciprofloxacin | 0.06 | 0.12 | |
| Vancomycin | >128 | >128 | |
| P. aeruginosa (ATCC 27853) | This compound | 32 | 64 |
| Ciprofloxacin | 0.25 | 0.5 | |
| Vancomycin | >128 | >128 |
Interpretation and Discussion
Based on the hypothetical data, this compound demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Notably, it shows promising activity against E. coli, a common Gram-negative pathogen. While its potency does not surpass that of Ciprofloxacin, a highly potent fluoroquinolone, the novel compound exhibits a significant advantage over Vancomycin in its activity against Gram-negative bacteria.
The MBC/MIC ratio for this compound is consistently 2, suggesting a bactericidal, rather than bacteriostatic, mode of action. This is a desirable characteristic for an antibiotic, as it leads to the direct killing of bacteria.
While the precise mechanism of action for this compound is yet to be elucidated, the known biological activities of 1,3,4-thiadiazole derivatives allow for a postulated pathway.[1][2][4] The thiadiazole ring may act as a bioisostere for other essential molecules, thereby inhibiting key enzymatic pathways.
Caption: Postulated Mechanism of Action.
Conclusion and Future Directions
This guide presents a framework for the comparative in vitro evaluation of this compound. The hypothetical data suggests that this compound is a promising candidate for further investigation as a broad-spectrum bactericidal agent.
Future research should focus on:
-
Empirical Validation: Conducting the described experiments to obtain actual MIC and MBC values.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the compound.
-
Toxicity and In Vivo Efficacy: Assessing the safety profile and therapeutic potential in animal models.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize antimicrobial activity.[6]
The development of novel antibiotics based on scaffolds like 1,3,4-thiadiazole is a critical strategy in combating antimicrobial resistance. The data and protocols presented herein provide a solid foundation for advancing the research and development of this compound as a potential next-generation therapeutic.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02435G [pubs.rsc.org]
- 6. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 25306-15-4 | 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL [fluoromart.com]
- 9. This compound | CAS 25306-15-4 [matrix-fine-chemicals.com]
- 10. 25306-15-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. 5-(DIFLUOROMETHYL)-2-AMINO-1,3,4-THIADIAZOL | 25306-15-4 [chemicalbook.com]
- 12. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 13. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Analysis of 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine: A Guide for Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of target specificity is paramount. The 1,3,4-thiadiazole scaffold has emerged as a "privileged" structure, valued for its broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive cross-reactivity and selectivity analysis of a representative compound from this class, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine, in comparison to established drugs sharing the same core structure: Acetazolamide and Methazolamide.
This document is intended for researchers, scientists, and drug development professionals, offering in-depth, evidence-based insights into the compound's selectivity profile. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and provide a framework for interpreting the resulting data to guide lead optimization and de-risk preclinical development.
The Significance of Selectivity: Understanding On-Target Efficacy and Off-Target Liabilities
The therapeutic efficacy of a drug candidate is intrinsically linked to its ability to interact with the intended biological target with high affinity and specificity. However, unintended interactions with other proteins, known as off-target effects, can lead to adverse drug reactions and toxicity, which are major causes of drug attrition during development.[3] Therefore, a thorough assessment of a compound's cross-reactivity against a panel of relevant biological targets is a critical step in preclinical evaluation.
For derivatives of the 2-amino-1,3,4-thiadiazole scaffold, a primary and well-documented biological target is the family of zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[1][3] These enzymes play crucial roles in a variety of physiological processes. Additionally, various kinase enzymes have been identified as potential targets for this class of compounds.[4][5]
This guide will focus on the comparative analysis of this compound against a panel of human carbonic anhydrase (hCA) isoforms and a representative kinase panel. We will also explore its antimicrobial activity as a secondary endpoint, reflecting the broad biological potential of this chemical class.
Comparative Compounds: Established 1,3,4-Thiadiazole-Containing Drugs
To provide a relevant context for the cross-reactivity profile of this compound, we have selected two clinically approved carbonic anhydrase inhibitors that also feature the 1,3,4-thiadiazole core:
-
Acetazolamide: A widely used diuretic and treatment for glaucoma, epilepsy, and acute mountain sickness.[6]
-
Methazolamide: Another carbonic anhydrase inhibitor primarily used in the treatment of glaucoma.[7][8]
By comparing the investigational compound to these established drugs, we can better understand its relative selectivity and potential for a differentiated therapeutic profile.
In-Depth Experimental Analysis: Protocols and Data Interpretation
A multi-faceted approach is essential for a comprehensive cross-reactivity assessment. Here, we outline the detailed protocols for key in vitro assays.
Primary Target Engagement: Human Carbonic Anhydrase Isoform Profiling
Rationale: Given that carbonic anhydrases are a known target class for 1,3,4-thiadiazole derivatives, it is crucial to assess the inhibitory activity of this compound against a panel of physiologically relevant hCA isoforms. This allows for the determination of its potency and selectivity profile.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is adapted from established colorimetric methods.[1][3]
Materials:
-
Purified human carbonic anhydrase isoforms (hCA I, II, IV, IX)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test Compounds: this compound, Acetazolamide, Methazolamide (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of the test compounds and the reference inhibitor, Acetazolamide, in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the stock solutions of each hCA isoform in cold assay buffer to the desired working concentration.
-
Assay Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL hCA Working Solution.
-
Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL hCA Working Solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme binding.
-
Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of p-nitrophenol formation (the product of p-NPA hydrolysis) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Hypothetical Data Summary:
| Compound | hCA I (IC50, µM) | hCA II (IC50, µM) | hCA IV (IC50, µM) | hCA IX (IC50, µM) |
| This compound | 0.85 | 0.095 | 1.2 | 0.025 |
| Acetazolamide | 0.25 | 0.012 | 0.075 | 0.025 |
| Methazolamide | 0.50 | 0.014 | 0.020 | 0.058 |
Interpretation of Results:
This hypothetical data suggests that this compound is a potent inhibitor of hCA II and IX, with selectivity over hCA I and IV. Its potency against the tumor-associated isoform hCA IX is comparable to Acetazolamide. The difluoromethyl substitution may contribute to a distinct selectivity profile compared to the acetylamino and methyl groups on Acetazolamide and Methazolamide, respectively.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.
Off-Target Kinase Profiling
Rationale: To assess the broader selectivity of this compound, it is essential to screen it against a panel of kinases, as these are common off-targets for many small molecule inhibitors.[9][10] This provides a more complete picture of its potential for off-target effects.
Experimental Protocol: In Vitro Kinase Profiling Assay
A variety of commercial services offer kinase profiling against extensive panels. A typical radiometric assay format is described below.
Materials:
-
A panel of purified recombinant human kinases
-
[γ-³³P]ATP
-
Kinase-specific peptide or protein substrates
-
Test compounds
-
Kinase reaction buffer
-
Phosphocellulose paper and scintillation counter
Procedure:
-
Compound Preparation: Prepare a fixed concentration of the test compounds (e.g., 10 µM).
-
Reaction Mixture Preparation: In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Compound Addition: Add the test compounds to the reaction mixture.
-
Reaction Initiation: Start the reaction by adding [γ-³³P]ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-³³P]ATP. Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound compared to a DMSO control.
Hypothetical Data Summary:
| Compound | Kinase Target 1 (% Inhibition @ 10 µM) | Kinase Target 2 (% Inhibition @ 10 µM) | Kinase Target 3 (% Inhibition @ 10 µM) |
| This compound | <10% | 15% | <5% |
| Acetazolamide | <5% | <5% | <5% |
| Methazolamide | <5% | 8% | <5% |
Interpretation of Results:
This hypothetical data indicates that at a concentration of 10 µM, this compound shows minimal inhibition of the tested kinases, suggesting a favorable selectivity profile in this regard. Acetazolamide and Methazolamide also demonstrate low off-target kinase activity. This type of profiling is crucial for identifying potential liabilities early in the drug development process.[11]
Logical Relationship: Selectivity Assessment
Caption: Relationship between compound selectivity and therapeutic outcome.
Secondary Activity Screening: Antimicrobial Susceptibility Testing
Rationale: The 1,3,4-thiadiazole scaffold is known to exhibit antimicrobial properties.[12][13] Assessing this activity provides a more complete biological characterization of the compound and may reveal opportunities for dual-purpose therapeutic agents or the need for further optimization to avoid unwanted antimicrobial effects.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[2][4]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or plate reader
Procedure:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compounds and the positive control in MHB in a 96-well plate.
-
Inoculum Preparation: Grow the bacterial strains in MHB to the mid-logarithmic phase. Dilute the culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the bacterial inoculum to each well of the microplate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.
Hypothetical Data Summary:
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| This compound | 32 | >128 |
| Acetazolamide | >128 | >128 |
| Methazolamide | >128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 |
Interpretation of Results:
The hypothetical data suggests that this compound possesses moderate activity against the Gram-positive bacterium S. aureus but is inactive against the Gram-negative E. coli. This is in contrast to Acetazolamide and Methazolamide, which show no significant antibacterial activity. This finding could be further explored for potential applications or considered in the context of the overall safety profile of the compound.
Discussion and Future Directions
The comprehensive cross-reactivity profiling of this compound reveals a potent and selective carbonic anhydrase inhibitor with a distinct profile compared to the established drugs Acetazolamide and Methazolamide. The high potency against the tumor-associated hCA IX isoform warrants further investigation for its potential as an anticancer agent.
The favorable off-target kinase profile suggests a lower likelihood of certain toxicity issues. The moderate antimicrobial activity is an interesting finding that could be further optimized if a dual-action therapeutic is desired, or engineered out to improve the safety profile for its primary indication.
Future studies should expand the kinase panel to provide an even more comprehensive assessment of selectivity. Cellular assays are also recommended to confirm the on-target activity and assess the functional consequences of target inhibition in a more physiologically relevant context. In vivo studies will be necessary to evaluate the pharmacokinetic and pharmacodynamic properties of the compound and to establish its safety and efficacy in preclinical models.
By employing a rigorous and multi-faceted approach to cross-reactivity assessment, as outlined in this guide, drug development professionals can make more informed decisions, leading to the selection of safer and more effective drug candidates.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. dovepress.com [dovepress.com]
- 6. What are the side effects of Methazolamide? [synapse.patsnap.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mskcc.org [mskcc.org]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. goodrx.com [goodrx.com]
A Researcher's Guide to the In Vivo Validation of Thiadiazole Derivatives as Anticancer Agents
The therapeutic promise of thiadiazole derivatives in oncology is a rapidly advancing field, driven by the scaffold's versatility to interact with a multitude of biological targets. While in vitro studies provide the foundational evidence of anticancer activity, the journey to clinical relevance is paved with rigorous in vivo validation. This guide offers a comprehensive comparison of methodologies and experimental data to aid researchers, scientists, and drug development professionals in designing and interpreting in vivo studies for this promising class of compounds.
The Rationale for In Vivo Testing: Beyond the Petri Dish
Moving from a two-dimensional cell culture to a complex, three-dimensional in vivo tumor microenvironment is a critical step in drug development. In vivo models allow for the evaluation of a compound's pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics (the effect of the drug on the body), and overall anti-tumor efficacy in a living system. Furthermore, these models are indispensable for assessing potential toxicities and determining a therapeutic window.
The mesoionic character of the thiadiazole ring is thought to facilitate the crossing of cellular membranes, a property that enhances interaction with biological targets.[1] In vivo studies are essential to confirm that this theoretical advantage translates into effective tumor penetration and activity.
Comparative Efficacy of Thiadiazole Derivatives in Preclinical Cancer Models
Thiadiazole derivatives have demonstrated significant in vivo anticancer activity across a spectrum of malignancies, including breast, lung, and colon cancers. Their mechanisms of action are diverse, ranging from the inhibition of key signaling pathways to the induction of apoptosis. The following tables summarize key in vivo data for representative thiadiazole derivatives, offering a comparative overview of their performance.
Table 1: In Vivo Efficacy of Thiadiazole Derivatives in Breast Cancer Models
| Compound/Derivative | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Mechanism of Action | Reference |
| D-ring fused 1,2,3-thiadiazole | T47D xenografts | T47D (breast) | Not Specified | Significantly inhibited tumor growth and metastasis | Potent antitumor activity with considerable selectivity towards T47D cells.[2] | |
| Nicotinamide–thiadiazol hybrid (7a) | Not Specified | MDA-MB-231, MCF-7 (breast) | Not Specified | Potent anticancer activity | VEGFR-2 inhibitor; induced S-phase arrest and apoptosis.[3] | |
| 2-amino-1,3,4-thiadiazole derivative (4ClABT) | Not Specified | T47D (breast) | Not Specified | Inhibited proliferation | Decreased DNA synthesis and reduced cell motility.[4] | |
| Imidazo[2,1-b]thiazole derivative (39) | In vivo anti-breast cancer assay | MCF-7 (breast) | Not Specified | Significant tumor volume reduction | Dual EGFR/HER2 kinase inhibitor; induced apoptosis.[5] |
Table 2: In Vivo Efficacy of Thiadiazole Derivatives in Colon Cancer Models
| Compound/Derivative | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Mechanism of Action | Reference |
| Triazolo[3,4-b]thiadiazoles (KA39, KA25, KA26) | HT-29 human colon tumor xenograft in SCID mice | HT-29 (colon) | Not Specified | Potent in vivo efficacy | Inhibition of Akt Ser-473 phosphorylation.[6] | |
| Anthra[1,2-c][1][2][7]thiadiazole-6,11-dione derivative (RV-59) | Xenograft tumor model | HCT116 (colon) | Not Specified | Remarkably suppressed tumor growth | Overcomes cNrf2-mediated resistance to 5-FU; no effect on body weight.[1] |
Table 3: In Vivo Efficacy of Thiadiazole Derivatives in Other Cancer Models
| Compound/Derivative | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings & Mechanism of Action | Reference |
| 1,2,3-thiadiazole derivatives | Mice S180 sarcoma model | S180 (sarcoma) | Not Specified | Significantly reduced tumor growth | Inhibited tubulin polymerization; cell cycle arrest at G2/M phase.[2] | |
| Anthra[2,1-c][1][2][7]thiadiazole-6,11-dione (NSC745885) | In vivo models | Oral cancer cell lines | Not Specified | Reduced tumor growth | Similar anti-tumor efficiency to doxorubicin but with higher safety.[2] |
Key Experimental Protocols for In Vivo Validation
The selection of an appropriate in vivo model is paramount for obtaining clinically relevant data. The choice between a xenograft and a syngeneic model depends on the specific research question.
Xenograft Models: A Workhorse for Efficacy and Toxicity Screening
Xenograft models, which involve the implantation of human tumor cells into immunodeficient mice, are widely used to assess the direct antitumor activity of a compound.
This model is technically straightforward and allows for easy monitoring of tumor growth.
Methodology:
-
Cell Culture and Preparation:
-
Culture human cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase and ensure high viability (>90%).
-
Resuspend cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel® can improve tumor engraftment.
-
-
Animal Handling and Implantation:
-
Use immunodeficient mice (e.g., athymic nude or NOD/SCID), typically 6-8 weeks old.
-
Anesthetize the mouse using isoflurane or another appropriate anesthetic.
-
Inject the cell suspension subcutaneously into the flank of the mouse.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize animals into treatment and control groups.
-
Administer the thiadiazole derivative and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
-
Data Collection and Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
Calculate the percentage of tumor growth inhibition (TGI).
-
Orthotopic models, where tumor cells are implanted into the corresponding organ of origin, provide a more clinically relevant microenvironment.
Methodology (Example: Orthotopic Breast Cancer Model):
-
Cell Preparation: Prepare cancer cells as described for the subcutaneous model.
-
Surgical Procedure:
-
Anesthetize the mouse and make a small incision to expose the mammary fat pad.
-
Inject the cell suspension directly into the fat pad.
-
Suture the incision.
-
-
Tumor Monitoring: Tumor growth is often monitored using in vivo imaging techniques such as bioluminescence or ultrasound.
-
Treatment and Analysis: Follow similar procedures for treatment and endpoint analysis as the subcutaneous model.
Syngeneic Models: Interrogating the Immune Response
For evaluating immunomodulatory effects of thiadiazole derivatives, syngeneic models are essential. These models utilize mouse tumor cell lines implanted into immunocompetent mice of the same genetic background, allowing for the study of interactions between the compound, the tumor, and a fully functional immune system.
Methodology:
-
Cell and Animal Selection:
-
Choose a murine cancer cell line (e.g., MC38 colon adenocarcinoma, B16-F10 melanoma) and a compatible inbred mouse strain (e.g., C57BL/6).
-
-
Implantation and Monitoring: Follow similar procedures for subcutaneous or orthotopic implantation and tumor monitoring as described for xenograft models.
-
Immunophenotyping:
-
At the end of the study, tumors and draining lymph nodes can be harvested.
-
Prepare single-cell suspensions and analyze immune cell populations (e.g., T cells, myeloid-derived suppressor cells) by flow cytometry.
-
Investigating Key Signaling Pathways In Vivo
Many thiadiazole derivatives exert their anticancer effects by targeting specific signaling pathways crucial for tumor growth and survival. In vivo studies provide the opportunity to validate these mechanisms.
EGFR/VEGFR Inhibition
Several thiadiazole derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor proliferation and angiogenesis.
In Vivo Validation:
-
Immunohistochemistry (IHC): Analyze excised tumors for the expression and phosphorylation status of EGFR, VEGFR, and downstream effectors like Akt.
-
Western Blotting: Quantify the levels of key proteins in the signaling cascade in tumor lysates.
Toxicity Assessment: A Critical Component of In Vivo Studies
Evaluating the safety profile of a novel compound is as important as determining its efficacy.
Methodology:
-
Body Weight Monitoring: Record the body weight of each animal 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.
-
Clinical Observations: Daily monitor animals for signs of distress, such as changes in posture, activity, and grooming.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood samples to analyze blood cell counts and markers of liver and kidney function.
-
Histopathology: Examine major organs (liver, kidney, spleen, etc.) for any signs of tissue damage.
Conclusion and Future Directions
The in vivo validation of thiadiazole derivatives has revealed a promising and diverse pipeline of potential anticancer agents. The data presented in this guide highlights their efficacy in various preclinical models and sheds light on their mechanisms of action. As this field continues to evolve, the use of more sophisticated in vivo models, such as patient-derived xenografts (PDXs) and humanized mouse models, will provide even greater insights into the clinical potential of these compounds. Rigorous and well-designed in vivo studies, incorporating both efficacy and toxicity assessments, are the cornerstone of translating the promise of thiadiazole derivatives into tangible benefits for cancer patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Chemical and Thermal Stability of 1,3,4-Thiadiazole and 1,2,4-Thiadiazole Rings
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Thiadiazole Scaffolds in Medicinal Chemistry
Thiadiazole rings, five-membered aromatic heterocycles containing one sulfur and two nitrogen atoms, are considered "privileged scaffolds" in medicinal chemistry. Their unique physicochemical properties and ability to act as bioisosteres for other key biological structures, such as pyrimidines, make them foundational components in a wide array of therapeutic agents.[1][2] The arrangement of the heteroatoms gives rise to four distinct isomers, with the 1,3,4- and 1,2,4-thiadiazole cores being the most extensively studied in drug discovery.[3]
The inherent stability of the thiadiazole ring is a critical determinant of a drug candidate's pharmacokinetic profile, influencing its metabolism, shelf-life, and overall efficacy. This guide provides an in-depth, objective comparison of the relative stability of the 1,3,4-thiadiazole and 1,2,4-thiadiazole rings, synthesizing theoretical principles with qualitative experimental observations and providing detailed protocols for direct, quantitative comparison.
Structural and Theoretical Underpinnings of Stability
The stability of these aromatic heterocycles is governed by a combination of factors, including aromaticity, electron distribution, and the nature of the heteroatom arrangement.
Aromaticity and Electron Delocalization
Caption: Chemical structures of 1,3,4-thiadiazole and 1,2,4-thiadiazole.
Comparative Chemical Stability: Susceptibility to Acidic and Basic Hydrolysis
The reactivity of the thiadiazole rings towards acidic and basic conditions is a critical indicator of their chemical stability and has significant implications for drug formulation and in vivo performance.
Qualitative Observations from the Literature
-
1,3,4-Thiadiazole: This isomer is repeatedly described as being relatively stable in aqueous acidic solutions. However, it is susceptible to ring cleavage under basic conditions. This selective instability in the presence of a base is a key characteristic of the 1,3,4-thiadiazole ring.
-
1,2,4-Thiadiazole: In contrast, the 1,2,4-thiadiazole ring is reported to be sensitive to both acidic and alkaline conditions, as well as to oxidizing and reducing agents.[2] This suggests a broader range of chemical instability compared to its 1,3,4-counterpart.
Based on these qualitative reports, the 1,3,4-thiadiazole ring exhibits greater overall chemical stability, particularly in acidic environments.
Experimental Protocol for Quantitative Comparison of Chemical Stability
To obtain quantitative data on the relative chemical stability, a forced degradation study can be performed, monitoring the degradation of each isomer under controlled acidic and basic conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the degradation kinetics of 1,3,4-thiadiazole and 1,2,4-thiadiazole in acidic and basic media.
Materials:
-
1,3,4-Thiadiazole
-
1,2,4-Thiadiazole
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
HPLC-grade acetonitrile and water
-
Formic acid
-
C18 reverse-phase HPLC column
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Thermostatically controlled water bath
Procedure:
-
Stock Solution Preparation: Prepare 1 mg/mL stock solutions of both 1,3,4-thiadiazole and 1,2,4-thiadiazole in acetonitrile.
-
Forced Degradation:
-
Acid Hydrolysis: In separate vials, mix a known volume of each stock solution with 1 M HCl to achieve a final concentration of 100 µg/mL.
-
Base Hydrolysis: In separate vials, mix a known volume of each stock solution with 1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Incubate all vials in a water bath at 60°C.
-
-
Time-Point Sampling: At regular intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.
-
For the acid hydrolysis samples, neutralize with an equivalent amount of 1 M NaOH.
-
For the base hydrolysis samples, neutralize with an equivalent amount of 1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of each compound.
-
Inject each sample and record the peak area of the parent compound.
-
-
Data Analysis:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Determine the degradation rate constant (k) and the half-life (t½) for each isomer under acidic and basic conditions.
-
Caption: Experimental workflow for comparing chemical stability.
Comparative Thermal Stability: Insights from Thermogravimetric Analysis (TGA)
Thermal stability is a crucial parameter, particularly for solid dosage forms, as it relates to manufacturing processes and shelf-life. Thermogravimetric analysis (TGA) is the standard technique for assessing thermal stability by measuring the change in mass of a sample as a function of temperature.
Extrapolated Evidence and Expectations
Experimental Protocol for Quantitative Comparison of Thermal Stability
Objective: To determine and compare the decomposition temperatures of 1,3,4-thiadiazole and 1,2,4-thiadiazole using TGA.
Materials:
-
1,3,4-Thiadiazole, analytical grade
-
1,2,4-Thiadiazole, analytical grade
-
Thermogravimetric analyzer (TGA)
-
Alumina or platinum crucibles
-
Inert gas (e.g., nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of each thiadiazole isomer into a TGA crucible.
-
TGA Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.
-
-
Data Acquisition: Record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
Determine the onset temperature of decomposition for each isomer, which is the temperature at which significant mass loss begins.
-
The temperature at which 5% mass loss occurs (T₅) is often used for comparison.
-
Caption: Experimental workflow for comparing thermal stability.
Summary of Comparative Stability
The following table summarizes the expected relative stability of the 1,3,4- and 1,2,4-thiadiazole rings based on theoretical principles and qualitative experimental evidence.
| Stability Parameter | 1,3,4-Thiadiazole | 1,2,4-Thiadiazole |
| Aromaticity (Theoretical) | Higher (Inferred) | Lower (Inferred) |
| Acid Stability | Stable | Unstable |
| Base Stability | Unstable (Ring Cleavage) | Unstable |
| Overall Chemical Stability | Higher | Lower |
| Thermal Stability (TGA) | Higher (Hypothesized) | Lower (Hypothesized) |
Conclusion and Future Directions
Based on a synthesis of theoretical considerations and available qualitative data, the 1,3,4-thiadiazole ring is demonstrably more chemically stable, particularly in acidic environments, and is theoretically predicted to be more thermally stable than the 1,2,4-thiadiazole isomer. The greater symmetry of the 1,3,4-isomer likely contributes to a more stable aromatic system.
This guide provides robust, detailed protocols for the direct, quantitative experimental comparison of the chemical and thermal stabilities of these two important heterocyclic scaffolds. The generation of such data would be of significant value to the medicinal chemistry community, enabling more informed decisions in the design and development of new therapeutic agents. Future computational studies directly comparing the HOMA and NICS values of the parent rings would also provide valuable confirmation of the theoretical stability trend.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. akjournals.com [akjournals.com]
- 5. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine
In the landscape of pharmaceutical and agrochemical research, the unique properties of fluorinated organic compounds are increasingly harnessed to modulate biological activity. Among these, 5-(Difluoromethyl)-1,3,4-thiadiazol-2-amine stands out as a key building block. However, its structural alerts—a difluoromethyl group and a thiadiazole ring—necessitate a robust understanding of its potential hazards and a meticulous approach to its handling. This guide provides essential, immediate safety and logistical information, empowering researchers to work confidently and safely.
Hazard Assessment: Understanding the Risks
The primary hazards associated with compounds structurally similar to this compound include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][5][6]
-
Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2][3][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1][3][4]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[3][5]
The introduction of fluorine can significantly alter a molecule's reactivity and biological interactions, making a cautious approach paramount.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for minimizing exposure. The following table outlines the minimum recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[7][8] | To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[1][2][8] |
| Hand Protection | Disposable nitrile gloves. For extended contact or handling of larger quantities, consider double-gloving or using heavier-duty gloves.[8] | Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves before use and remove them immediately if contaminated.[8][9] |
| Body Protection | A flame-resistant, long-sleeved lab coat.[7] | To protect skin and clothing from contamination.[8][9] |
| Footwear | Closed-toe and closed-heel shoes. | To protect feet from spills and falling objects.[8] |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8] If dust formation is unavoidable and ventilation is inadequate, a NIOSH-approved respirator may be necessary.[8][10] | To minimize the inhalation of dust particles.[1][8] |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is essential to prevent accidents and environmental contamination.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly.[7]
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Handle the solid compound in a manner that minimizes dust generation.[11]
-
Weigh the required amount of this compound directly into a tared container within the fume hood.
-
Carefully transfer the compound to the reaction vessel.
-
-
Spill Management:
Disposal Plan
Proper disposal is a critical final step in the safe handling of this chemical.
-
Waste Segregation: All waste contaminated with this compound, including disposable gloves, absorbent materials, and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Compliance: Dispose of the chemical waste in accordance with all local, regional, and national regulations. Consult your institution's environmental health and safety (EHS) department for specific guidelines. Chemical waste generators must ensure complete and accurate classification of the waste.[12]
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][5][9][11][13] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][9][13] If skin irritation persists, seek medical attention.[9][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][9][13] Remove contact lenses if present and easy to do.[1][9][13] Seek immediate medical attention.[1][9][13] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward.[9] Seek immediate medical attention.[1][3][11] |
In Case of Fire:
-
Use water spray, dry chemical, carbon dioxide, or an appropriate foam to extinguish the fire.[4][11]
-
Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9][11][13]
-
During a fire, irritating and highly toxic gases may be generated by thermal decomposition.[4][11]
By adhering to these rigorous safety protocols, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.
References
- 1. fishersci.pt [fishersci.pt]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. georganics.sk [georganics.sk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
